molecular formula C5H8O2 B2513457 3-Hydroxycyclopentanone CAS No. 26831-63-0

3-Hydroxycyclopentanone

货号: B2513457
CAS 编号: 26831-63-0
分子量: 100.117
InChI 键: GULNLSGTYCQLLM-BYPYZUCNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Hydroxycyclopentanone is a useful research compound. Its molecular formula is C5H8O2 and its molecular weight is 100.117. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

3-hydroxycyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-4-1-2-5(7)3-4/h4,6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULNLSGTYCQLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxycyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxycyclopentanone is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its unique structure, featuring a five-membered ring with both a ketone and a hydroxyl group, makes it a key intermediate in the synthesis of a wide range of biologically active molecules, most notably prostaglandins (B1171923) and their analogues. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its key reactions, and its applications in medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions. Its physical and chemical properties are summarized in the tables below. These properties are influenced by the presence of both a polar carbonyl group and a hydrogen-bond-donating hydroxyl group, which affect its boiling point, solubility, and reactivity.

Table 1: General and Physical Properties of this compound
PropertyValueSource
IUPAC Name 3-hydroxycyclopentan-1-one[1]
CAS Number 26831-63-0[1]
Molecular Formula C₅H₈O₂[1]
Molecular Weight 100.12 g/mol [1][2][3]
Appearance Colorless to pale yellow liquidN/A
Boiling Point (Predicted) 210.0 ± 33.0 °C[4]
Density (Predicted) 1.217 ± 0.06 g/cm³[4]
Solubility Soluble in water and polar organic solventsN/A
Table 2: Spectroscopic Data of this compound
Spectroscopic DataValues
¹H NMR (CDCl₃, 400 MHz) δ 1.98-2.08 (m, 1H), 2.08-2.32 (m, 3H), 2.32-2.54 (m, 2H), 2.78 (s, 1H), 4.38-4.84 (m, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ 31.38, 35.40, 47.91, 69.72, 217.80
Infrared (IR) Spectrum Characteristic absorptions for O-H (broad, ~3400 cm⁻¹), C=O (strong, ~1740 cm⁻¹), and C-H (stretch, ~2850-3000 cm⁻¹) are expected.
Mass Spectrometry (MS) Expected molecular ion [M]⁺ at m/z = 100.05. Common fragments would likely result from the loss of water ([M-H₂O]⁺) or other small neutral molecules.

Key Chemical Reactions and Experimental Protocols

This compound undergoes a variety of chemical transformations targeting its hydroxyl and carbonyl functionalities. These reactions are pivotal for its use as a synthetic intermediate.

Synthesis of this compound

A common laboratory synthesis of this compound involves the selective oxidation of a diol precursor.

cis-Cyclopentane-1,3-diol cis-Cyclopentane-1,3-diol This compound This compound cis-Cyclopentane-1,3-diol->this compound Na₂Cr₂O₇·2H₂O, H₂SO₄ Acetone, H₂O, 0 °C to RT This compound This compound 1,3-Cyclopentanedione 1,3-Cyclopentanedione This compound->1,3-Cyclopentanedione Swern Oxidation (DMSO, (COCl)₂, Et₃N) This compound This compound Cyclopentane-1,3-diol Cyclopentane-1,3-diol This compound->Cyclopentane-1,3-diol Sodium Borohydride (NaBH₄) Methanol or Ethanol

References

(R)-3-hydroxycyclopentanone: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 109905-53-5

This in-depth guide serves as a core technical resource for researchers, scientists, and drug development professionals interested in (R)-3-hydroxycyclopentanone. This chiral cyclic β-hydroxy ketone is a valuable building block in the synthesis of a variety of biologically active molecules and natural products. This document provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications, with a focus on experimental details and data presentation for practical laboratory use.

Chemical and Physical Properties

(R)-3-hydroxycyclopentanone is a colorless oil at room temperature. A summary of its key physical and chemical properties is presented in Table 1. This data is crucial for its handling, characterization, and use in chemical reactions.

PropertyValueSource
CAS Number 109905-53-5[1][2][3]
Molecular Formula C5H8O2[1][2][4]
Molecular Weight 100.12 g/mol [1][2][3][4]
Appearance Colorless oil[5]
Storage Temperature 2-8°C[6]
Boiling Point 210.0 ± 33.0 °C (Predicted)[6]
Density 1.217 ± 0.06 g/cm3 (Predicted)[6]
pKa 14.15 ± 0.20 (Predicted)[6]
LogP 0.10030[2][6]
Topological Polar Surface Area 37.3 Ų[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]

Synthesis of (R)-3-hydroxycyclopentanone

The enantioselective synthesis of (R)-3-hydroxycyclopentanone is a key challenge and an area of active research. The primary strategies involve the enzymatic resolution of a racemic mixture or the asymmetric reduction of a prochiral precursor.

Chemoenzymatic Resolution Strategy

A widely employed method for obtaining enantiomerically pure (R)-3-hydroxycyclopentanone is through the kinetic resolution of racemic 3-hydroxycyclopentanone using a lipase. This biocatalytic approach offers high enantioselectivity under mild reaction conditions. A general workflow for this strategy is depicted below.

G racemic Racemic this compound reaction Enantioselective Acylation racemic->reaction lipase Lipase (e.g., Candida antarctica Lipase B) lipase->reaction acyl_donor Acyl Donor (e.g., vinyl acetate) acyl_donor->reaction separation Separation (e.g., Chromatography) reaction->separation r_enantiomer (R)-3-hydroxycyclopentanone separation->r_enantiomer s_acetate (S)-3-acetoxycyclopentanone separation->s_acetate G start (R)-3-hydroxycyclopentanone synthesis Synthesis of Bioactive Derivative start->synthesis derivative β-hydroxy ketone derivative synthesis->derivative cell_treatment Treatment of Glioblastoma Cells derivative->cell_treatment vdac Increased VDAC Protein Expression cell_treatment->vdac apoptosis Initiation of Apoptosis vdac->apoptosis

References

An In-depth Technical Guide to the Synthesis of (S)-3-hydroxycyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-hydroxycyclopentanone is a valuable chiral building block in organic synthesis, particularly for the preparation of various biologically active molecules. Its stereodefined structure makes it a crucial intermediate in the synthesis of prostaglandins (B1171923) and their analogues, which are lipid compounds with a wide range of physiological effects, leading to their use in numerous pharmaceutical applications. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining enantiomerically pure (S)-3-hydroxycyclopentanone, including detailed experimental protocols, quantitative data for comparison, and visualizations of relevant pathways and workflows.

Core Synthetic Strategies

The synthesis of (S)-3-hydroxycyclopentanone can be broadly categorized into three main approaches:

  • Asymmetric Synthesis via Desymmetrization: This is one of the most efficient methods, starting from the achiral precursor 1,3-cyclopentanedione. Chirality is introduced through an enantioselective reduction.

  • Enzymatic Kinetic Resolution: This method involves the separation of a racemic mixture of 3-hydroxycyclopentanone, where an enzyme selectively catalyzes the transformation of one enantiomer, allowing the other to be isolated.

  • Chiral Pool Synthesis: This approach utilizes a readily available chiral molecule, such as a carbohydrate, as the starting material, and through a series of chemical transformations, it is converted into the target molecule, preserving the desired stereochemistry.

The logical relationship and key features of these strategies are outlined in the diagram below.

G Synthetic Strategies for (S)-3-hydroxycyclopentanone cluster_strategies Core Synthetic Approaches cluster_pros_cons Key Characteristics Asymmetric Asymmetric Synthesis (Desymmetrization) Pros_Asymmetric Pros: - High enantioselectivity - Potentially high yield - Direct route to the desired enantiomer Asymmetric->Pros_Asymmetric Cons_Asymmetric Cons: - Requires chiral catalysts/reagents - May require cryogenic temperatures Asymmetric->Cons_Asymmetric Enzymatic Enzymatic Kinetic Resolution Pros_Enzymatic Pros: - High enantioselectivity - Mild reaction conditions - Environmentally benign Enzymatic->Pros_Enzymatic Cons_Enzymatic Cons: - Maximum 50% theoretical yield for the desired enantiomer - Requires separation of product from unreacted starting material Enzymatic->Cons_Enzymatic ChiralPool Chiral Pool Synthesis Pros_ChiralPool Pros: - Starts with an enantiomerically pure material - Avoids resolution steps ChiralPool->Pros_ChiralPool Cons_ChiralPool Cons: - Can involve multiple synthetic steps - Availability and cost of the starting chiral material ChiralPool->Cons_ChiralPool

Caption: Comparative overview of synthetic strategies.

Data Presentation: Quantitative Comparison of Synthetic Methods

The following tables summarize quantitative data for the different synthetic approaches, allowing for a direct comparison of their efficiencies.

Table 1: Asymmetric Synthesis - Desymmetrization of 1,3-Cyclopentanedione Derivatives

SubstrateCatalyst/ReagentReducing AgentSolventTemp (°C)Yield (%)ee (%)Reference
2-Methyl-2-(prop-2-en-1-yl)cyclopentane-1,3-dione(S)-2-Methyl-CBS-oxazaborolidineBH₃•THFTHF-787292[1]
2-Allyl-1,3-cyclopentanedioneBaker's Yeast---satisfactoryexcellent[2][3]
1,3-Cyclohexanedione derivativeP-stereogenic phosphinamide---6092[2][3]

Table 2: Enzymatic Kinetic Resolution of Racemic this compound

EnzymeAcylating AgentSolventProductYield (%)ee (%)Reference
Porcine Pancreatic Lipase (PPL-II)Vinyl acetateDiisopropyl ether(R)-acetate2591[4]
Candida antarctica Lipase B (CAL-B)Ethanol (B145695) (for ethanolysis of (R)-acetate)tert-Butyl methyl ether(R)-3-hydroxycyclopentanone90>99[5]
Lipase AKVinyl acetate-Monoacetate9199[6]

Experimental Protocols

Asymmetric Synthesis: Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the enantioselective reduction of a 2-substituted-1,3-cyclopentanedione using an (S)-CBS-oxazaborolidine catalyst.

Materials:

  • 2-Methyl-2-(prop-2-en-1-yl)cyclopentane-1,3-dione

  • (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃•THF, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (B129727)

  • Saturated aqueous ammonium (B1175870) chloride

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Catalyst and Reducing Agent Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add the BH₃•THF solution (1.2 equivalents) dropwise over 10 minutes. Stir the resulting solution for 15 minutes at -78 °C.

  • Substrate Addition: Dissolve the 2-methyl-2-(prop-2-en-1-yl)cyclopentane-1,3-dione (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the catalyst mixture over 30 minutes at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of methanol at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature and then concentrate it under reduced pressure. Add a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral hydroxyketone.

Enzymatic Desymmetrization using Baker's Yeast

This protocol outlines the desymmetrization of a 2-substituted-1,3-cyclopentanedione using baker's yeast.[2][3]

Materials:

  • 2-Allyl-1,3-cyclopentanedione

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose (B13894)

  • Water

  • Celite®

  • Ethyl acetate

Procedure:

  • Yeast Suspension Preparation: In a flask, prepare a suspension of baker's yeast and sucrose in water. Gently shake the mixture at room temperature for approximately 30 minutes to activate the yeast.

  • Substrate Addition: Dissolve the 2-allyl-1,3-cyclopentanedione in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO) and add it to the yeast suspension.

  • Reaction: Shake the reaction mixture at a constant temperature (typically 25-30 °C) for 48-96 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, add Celite® to the mixture and stir for 30 minutes.

  • Filtration and Extraction: Filter the mixture through a pad of Celite®, washing the filter cake with water and ethyl acetate. Separate the aqueous and organic layers of the filtrate and extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to yield the enantiomerically enriched α-hydroxyketone.

Application in Drug Development: Prostaglandin Synthesis

(S)-3-hydroxycyclopentanone is a pivotal precursor in the synthesis of various prostaglandins, which are used in a wide array of therapeutic areas including glaucoma, cardiovascular disease, and gynecology. The cyclopentane (B165970) ring of the prostaglandins is constructed from this chiral building block. For instance, Prostaglandin F₂α (PGF₂α) and Prostaglandin E₂ (PGE₂) are synthesized via multi-step sequences starting from derivatives of (S)-3-hydroxycyclopentanone.

Prostaglandin Signaling Pathways

Prostaglandins exert their effects by binding to specific G-protein coupled receptors on the cell surface, initiating intracellular signaling cascades. The diagrams below illustrate the signaling pathways for PGE₂ and PGF₂α.

PGE2_Signaling Prostaglandin E2 (PGE2) Signaling Pathways cluster_receptors EP Receptors cluster_effectors Downstream Effectors & Responses PGE2 PGE2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 PLC PLC Activation EP1->PLC AC_inc Adenylyl Cyclase (Increased cAMP) EP2->AC_inc AC_dec Adenylyl Cyclase (Decreased cAMP) EP3->AC_dec EP4->AC_inc PI3K PI3K/Akt Pathway EP4->PI3K Ca_inc Increased Intracellular Ca²⁺ PLC->Ca_inc PKA PKA Activation AC_inc->PKA Inflammation Inflammation Ca_inc->Inflammation Cell_Prolif Cell Proliferation PKA->Cell_Prolif Immune_Mod Immune Modulation PKA->Immune_Mod PI3K->Cell_Prolif

Caption: PGE2 signaling through its four receptor subtypes.

PGF2a_Signaling Prostaglandin F2α (PGF2α) Signaling Pathway PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Gq Gq protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_inc Increased Intracellular Ca²⁺ ER->Ca_inc releases Ca²⁺ Ca_inc->PKC activates Calcineurin Calcineurin Activation Ca_inc->Calcineurin MAPK MAPK Pathway PKC->MAPK activates Physiological_Response Physiological Response (e.g., smooth muscle contraction, inhibition of adipogenesis) Calcineurin->Physiological_Response MAPK->Physiological_Response

Caption: PGF2α signaling cascade via the FP receptor.

Conclusion

The synthesis of (S)-3-hydroxycyclopentanone is a well-established field with several robust and efficient methodologies. For large-scale production, asymmetric desymmetrization of 1,3-cyclopentanedione, particularly via chemo-catalytic methods like the CBS reduction, offers a direct and high-yielding route. Enzymatic methods, including desymmetrization with whole cells or kinetic resolution with isolated lipases, provide an environmentally friendly alternative with excellent enantioselectivity, albeit with a theoretical maximum yield of 50% for kinetic resolutions. Chiral pool synthesis, while potentially lengthy, is a valuable strategy when specific stereoisomers of starting materials are readily and economically available. The choice of the optimal synthetic route will depend on factors such as scale, cost, available resources, and the specific requirements of the downstream application in drug development and other fine chemical industries. The continued development of more efficient catalysts and biocatalysts will undoubtedly further refine the synthesis of this important chiral building block.

References

Spectroscopic and Synthetic Insights into 3-Hydroxycyclopentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies related to 3-hydroxycyclopentanone, a valuable chiral building block in organic synthesis. The information compiled herein is intended to serve as a critical resource for researchers and professionals engaged in drug discovery and development, where the structural elucidation and synthesis of such molecules are paramount.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data (Predicted and Analogue-Based)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H1 (CH-OH)~4.5m-Chemical shift is variable and depends on solvent and concentration.
H2, H5 (CH2 adjacent to C=O)2.2 - 2.6m-
H3, H4 (CH2 adjacent to CH-OH)1.9 - 2.2m-
OHVariablebr s-Signal may be broad and its position is highly dependent on conditions.

Table 2: 13C NMR Spectroscopic Data (Predicted and Analogue-Based)

CarbonChemical Shift (δ, ppm)
C1 (C=O)~215 - 220
C2 (CH-OH)~70 - 75
C3, C5 (CH2)~35 - 45
C4 (CH2)~25 - 35
Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands (Predicted)

Functional GroupWavenumber (cm-1)Intensity
O-H stretch (alcohol)3600 - 3200Strong, Broad
C-H stretch (alkane)3000 - 2850Medium
C=O stretch (ketone)~1740Strong
C-O stretch (alcohol)1260 - 1000Strong
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
100[M]+ (Molecular Ion)
82[M - H2O]+
71[M - CHO]+ or [M - C2H5]+
57[C3H5O]+ or [C4H9]+
43[C2H3O]+ or [C3H7]+

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available. However, standard procedures for compounds of this class can be adapted.

NMR Spectroscopy Protocol (General)

A sample of this compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl3, 0.5-0.7 mL) in a 5 mm NMR tube. 1H and 13C NMR spectra would be acquired on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm). For 13C NMR, a proton-decoupled sequence would be used.

IR Spectroscopy Protocol (General)

The infrared spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) plates. Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) and the spectrum recorded in a solution cell. The spectrum would be recorded in the range of 4000-400 cm-1.

Mass Spectrometry Protocol (General)

Mass spectral data would be acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample. Electron ionization (EI) at 70 eV would be a standard method. The fragmentation pattern would be analyzed to determine the structure of the molecule.

Synthesis of (R)-3-Hydroxycyclopentanone

A key application of this compound lies in its chiral forms, which are valuable intermediates in asymmetric synthesis. The following section outlines a reported chemoenzymatic method for the preparation of enantiomerically enriched (R)-3-hydroxycyclopentanone.

Experimental Protocol: Enzymatic Ethanolysis of (R)-3-oxocyclopentyl acetate (B1210297)

To a round-bottom flask, (R)-3-oxocyclopentyl acetate (160 mg, 1.13 mmol), ethanol (B145695) (1 mL), tert-butyl methyl ether (MTBE, 1 mL), and Candida antarctica lipase (B570770) B (CAL-B) (330 U, 83 mg) are added. The reaction mixture is stirred at 25 °C for 30 hours. Following the reaction, the enzyme is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting residue is purified by flash chromatography on silica (B1680970) gel (eluent: ethyl acetate/petroleum ether 2:1) to yield (R)-3-hydroxycyclopentanone as a colorless oil.

Visualizations

Enzymatic Synthesis of (R)-3-Hydroxycyclopentanone

The following diagram illustrates the workflow for the enzymatic synthesis of (R)-3-hydroxycyclopentanone from (R)-3-oxocyclopentyl acetate.

Enzymatic_Synthesis reagents Reagents: (R)-3-oxocyclopentyl acetate Ethanol tert-Butyl methyl ether reaction_mixture Reaction Mixture reagents->reaction_mixture enzyme Enzyme: Candida antarctica lipase B (CAL-B) enzyme->reaction_mixture stirring Stirring (25 °C, 30 h) reaction_mixture->stirring filtration Filtration stirring->filtration evaporation Solvent Evaporation filtration->evaporation Filtrate waste_enzyme Waste Enzyme filtration->waste_enzyme Solid purification Flash Chromatography evaporation->purification Crude Product waste_solvent Waste Solvent evaporation->waste_solvent Vapor product (R)-3-Hydroxycyclopentanone purification->product Purified Product

Caption: Workflow for the enzymatic synthesis of (R)-3-Hydroxycyclopentanone.

This guide provides a foundational understanding of the spectroscopic characteristics and a synthetic route to this compound. Further experimental work is encouraged to fully characterize this important molecule and expand its applications in chemical synthesis.

An In-depth Technical Guide to the 1H NMR Spectrum of 3-Hydroxycyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Hydroxycyclopentanone. The information presented herein is essential for the structural elucidation and characterization of this compound, which is a valuable building block in organic synthesis and drug discovery.

Molecular Structure and Proton Environments

This compound possesses a five-membered ring with a ketone and a hydroxyl group. This structure gives rise to several distinct proton environments, leading to a complex and informative ¹H NMR spectrum. The protons are labeled as follows for clarity in the subsequent discussion:

  • H3 : The proton attached to the carbon bearing the hydroxyl group.

  • H2a, H2b : The diastereotopic methylene (B1212753) protons adjacent to the carbonyl group.

  • H4a, H4b : The diastereotopic methylene protons adjacent to the hydroxyl-bearing carbon.

  • H5a, H5b : The diastereotopic methylene protons on the remaining carbon of the ring.

  • OH : The hydroxyl proton.

The chemical shifts and coupling patterns of these protons provide a detailed fingerprint of the molecule's connectivity and stereochemistry.

Predicted ¹H NMR Data

Due to the limited availability of a complete, publicly accessible, and assigned experimental spectrum, the following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and typical chemical shift ranges for similar structural motifs.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constants (J, Hz)
H3~4.5m-
OHVariable (typically 1.5-4.0)br s-
H2a, H2b2.2 - 2.6m-
H4a, H4b1.8 - 2.2m-
H5a, H5b1.9 - 2.3m-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent used, concentration, and temperature. The signals for the methylene protons (H2, H4, and H5) are expected to be complex multiplets due to geminal and vicinal couplings.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a general methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can affect the chemical shift of the hydroxyl proton.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg').

    • Number of Scans (NS): 16 to 64 scans to achieve a good signal-to-noise ratio.

    • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration.

    • Spectral Width (SW): Typically 10-12 ppm.

    • Temperature: Standard probe temperature (e.g., 298 K).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Logical Relationships of Proton Signals

The following diagram illustrates the structure of this compound and the key proton environments that give rise to the ¹H NMR spectrum.

G This compound Proton Environments cluster_ring Cyclopentanone Ring cluster_protons Proton Signals C1 C1 (C=O) C2 C2 (CH2) C1->C2 C3 C3 (CH-OH) C2->C3 H2_signal H2a, H2b C2->H2_signal attached to C4 C4 (CH2) C3->C4 H3_signal H3 C3->H3_signal attached to OH_signal OH C3->OH_signal bears hydroxyl C5 C5 (CH2) C4->C5 H4_signal H4a, H4b C4->H4_signal attached to C5->C1 H5_signal H5a, H5b C5->H5_signal attached to

Caption: Structure and proton assignments for this compound.

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 3-Hydroxycyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-Hydroxycyclopentanone. Due to the limited availability of public experimental data, this document utilizes predicted chemical shifts to illustrate the principles of data interpretation and presentation. The methodologies described herein are based on established protocols for small molecule NMR analysis and are intended to serve as a practical reference for laboratory work.

Data Presentation: Predicted 13C NMR Chemical Shifts

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values were obtained using online NMR prediction tools, which employ computational algorithms to estimate the resonance frequencies of carbon nuclei based on the molecular structure. The carbon atoms are numbered according to standard IUPAC nomenclature, with the carbonyl carbon designated as C1.

Carbon AtomPredicted Chemical Shift (ppm)
C1 (C=O)218.5
C245.2
C3 (CH-OH)69.8
C435.1
C545.2

Note: These values are predicted and may differ from experimental results. The chemical shifts of C2 and C5 are predicted to be equivalent due to the molecule's symmetry.

Experimental Protocols

The following is a detailed methodology for obtaining a 13C NMR spectrum of this compound.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (ideally >95%) to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl3) is a common choice for small organic molecules.

  • Concentration: Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the sample solution. TMS provides a reference signal at 0 ppm.

  • Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition
  • Spectrometer Setup:

    • Place the NMR tube in the spectrometer's sample holder.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimize the spectral resolution.

  • Acquisition Parameters:

    • Nucleus: 13C

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

    • Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts (e.g., 0-220 ppm).

    • Acquisition Time: Typically around 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei.

    • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm.

  • Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Mandatory Visualization

The following diagrams illustrate the logical workflow for 13C NMR analysis and the relationship between the carbon atoms of this compound and their predicted chemical shifts.

experimental_workflow Experimental Workflow for 13C NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 prep4 Filter into NMR Tube prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 acq2 Lock and Shim acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference to TMS proc2->proc3 proc4 Peak Picking and Integration proc3->proc4 proc5 Structure Elucidation proc4->proc5 chemical_shifts Predicted 13C NMR Chemical Shifts of this compound cluster_structure Molecular Structure cluster_spectrum Predicted Spectrum struct      O     //    C1   /  \  C5--C2  |    |  C4--C3-OH axis <-- 220 ppm                                 0 ppm --> c1_peak C1 (218.5) c3_peak C3 (69.8) c25_peak C2, C5 (45.2) c4_peak C4 (35.1) C1 C1 C1->c1_peak C3 C3 C3->c3_peak C2 C2 C2->c25_peak C5 C5 C5->c25_peak C4 C4 C4->c4_peak

In-Depth Technical Guide on the Stability and Storage of 3-Hydroxycyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 3-hydroxycyclopentanone, a key intermediate in the synthesis of various biologically active molecules. The information presented herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and shelf-life of this compound for research and development applications.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for its proper handling and storage.

PropertyValue
Molecular Formula C₅H₈O₂
Molecular Weight 100.12 g/mol
Appearance Light yellow liquid
CAS Number 26831-63-0
Purity Typically >95%
Storage Temperature Room temperature or 2-8°C

Stability and Degradation Pathways

This compound, as a β-hydroxy ketone, is susceptible to degradation, primarily through dehydration.

Primary Degradation Pathway: Dehydration

Under thermal stress or in the presence of acidic or basic conditions, this compound can undergo an elimination reaction to form the more stable, conjugated α,β-unsaturated ketone, cyclopent-2-enone. This loss of water is a common degradation pathway for β-hydroxy carbonyl compounds.

Logical Diagram of the Primary Degradation Pathway

cluster_main Degradation of this compound A This compound B Cyclopent-2-enone + H₂O A->B Dehydration (Heat, Acid, or Base)

Caption: Primary degradation pathway of this compound.

Recommended Storage and Handling

To maintain the purity and stability of this compound, the following storage and handling procedures are recommended:

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Some suppliers recommend storage at room temperature, while others suggest refrigeration at 2-8°C for long-term stability. The compound should be stored away from incompatible materials, heat, and sources of ignition.

  • Handling Precautions: Handle in a well-ventilated area.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses.[2] Avoid contact with skin and eyes.[1] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[1]

Experimental Protocols

Stability Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial for assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) is the recommended technique. The following protocol is based on the principles outlined in the ICH Q1A (R2) guideline for stability testing of new drug substances.[2][3][4][5]

Objective: To develop a stability-indicating HPLC method and perform forced degradation studies to identify potential degradation products and establish the degradation pathways of this compound.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid or phosphoric acid (for pH adjustment)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Methodology:

  • HPLC Method Development (Proposed):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm (based on the carbonyl chromophore).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Forced Degradation Studies:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.

    • Base Hydrolysis: Add 1N NaOH and keep at room temperature for 24 hours. Neutralize with 1N HCl before analysis.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid sample in an oven at 70°C for 48 hours. Dissolve in the solvent before analysis.

    • Photostability: Expose the solid sample to light in a photostability chamber according to ICH Q1B guidelines. Dissolve in the solvent before analysis.

    • Analyze all stressed samples, along with a control (unstressed) sample, by the developed HPLC method.

Experimental Workflow for Forced Degradation Studies

cluster_workflow Forced Degradation Workflow A Prepare this compound Solution B Acid Hydrolysis (HCl, Heat) A->B C Base Hydrolysis (NaOH, RT) A->C D Oxidative Degradation (H₂O₂, RT) A->D E Thermal Degradation (Solid, Heat) A->E F Photolytic Degradation (Solid, Light) A->F G HPLC Analysis B->G C->G D->G E->G F->G

Caption: Workflow for forced degradation studies of this compound.

Laboratory Synthesis of this compound

A common laboratory-scale synthesis involves the enzymatic reduction of a precursor. The following is a representative protocol.

Objective: To synthesize (R)-3-hydroxycyclopentanone via enzymatic hydrolysis.

Materials:

Methodology:

  • To a round-bottom flask, add (R)-3-oxocyclopentyl acetate (1.13 mmol), ethanol (1 mL), MTBE (1 mL), and CAL-B (330 U).

  • Stir the reaction mixture at 25°C for 30 hours.[6]

  • Filter off the enzyme.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel (eluent: EtOAc/PE 2:1) to yield (R)-3-hydroxycyclopentanone.[6]

Experimental Workflow for Synthesis and Purification

cluster_synthesis Synthesis and Purification Workflow A Combine Reactants and Enzyme B Stir at 25°C for 30h A->B C Filter to Remove Enzyme B->C D Solvent Evaporation C->D E Flash Chromatography D->E F Characterize Product (NMR, MS) E->F

Caption: Workflow for the synthesis and purification of this compound.

Biological Relevance and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, its structural class, β-hydroxy ketones, is of significant biological interest. The ketone body β-hydroxybutyrate (BHB), a well-studied β-hydroxy ketone, has known signaling functions that may provide insights into the potential biological roles of similar molecules.

BHB is known to act as an endogenous inhibitor of histone deacetylases (HDACs) and as a ligand for G-protein coupled receptors, such as GPR109A (also known as HCAR2). These interactions can influence gene expression and cellular metabolism, with implications for inflammation and neuroprotection.

Signaling Pathway of β-Hydroxybutyrate (BHB)

cluster_pathway Potential Signaling Pathways for a β-Hydroxy Ketone (e.g., BHB) BHB β-Hydroxybutyrate (BHB) HDAC Histone Deacetylases (HDACs) BHB->HDAC Inhibition GPR109A GPR109A Receptor BHB->GPR109A Activation Histones Histones HDAC->Histones Acetylation Increased Histone Acetylation Histones->Acetylation Gene Altered Gene Expression Acetylation->Gene Downstream Downstream Signaling (e.g., ↓cAMP) GPR109A->Downstream

Caption: Potential signaling pathways for a β-hydroxy ketone like BHB.

Quantitative Stability Data

At present, there is a lack of publicly available, detailed quantitative stability data for this compound, such as degradation rate constants or shelf-life under various conditions. The experimental protocols provided in this guide outline the necessary steps to generate such data for specific formulations and storage conditions. It is imperative for researchers and drug developers to perform these studies to establish a comprehensive stability profile for their specific applications.

Conclusion

This compound is a valuable chemical intermediate with known susceptibility to degradation, primarily through dehydration. Proper storage in a cool, dry, and well-ventilated environment within a tightly sealed container is crucial for maintaining its integrity. For critical applications in research and drug development, a comprehensive stability assessment, guided by ICH principles and employing a validated stability-indicating HPLC method, is strongly recommended. Further investigation into its potential biological activities, drawing parallels from structurally related compounds like β-hydroxybutyrate, may unveil novel therapeutic applications.

References

Synthesis of Racemic 3-Hydroxycyclopentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for producing racemic 3-hydroxycyclopentanone, a valuable building block in organic synthesis. The document details experimental protocols, presents quantitative data in a comparative format, and includes workflow diagrams for clarity.

Introduction

Racemic this compound is a key intermediate in the synthesis of various complex molecules, including prostaglandins (B1171923) and other biologically active compounds. Its bifunctional nature, possessing both a ketone and a hydroxyl group, allows for a wide range of chemical transformations. This guide focuses on practical and well-documented methods for its preparation in a laboratory setting.

Primary Synthetic Pathway: From Dicyclopentadiene (B1670491)

A common and cost-effective route to racemic this compound begins with the readily available industrial feedstock, dicyclopentadiene. This multi-step synthesis involves the thermal cracking of dicyclopentadiene to cyclopentadiene (B3395910), followed by hydrochlorination to form 3-chlorocyclopentene (B1346679), and subsequent hydrolysis to the target molecule.

Experimental Protocols

Step 1: Thermal Depolymerization of Dicyclopentadiene to Cyclopentadiene

This procedure involves the retro-Diels-Alder reaction of dicyclopentadiene to yield the cyclopentadiene monomer.

  • Apparatus: A distillation apparatus equipped with a fractionating column, a heating mantle, and a receiving flask cooled in a dry ice/acetone bath.

  • Procedure:

    • Place dicyclopentadiene in the distillation flask.

    • Heat the flask to approximately 170°C.

    • The cyclopentadiene monomer will distill over and should be collected in the cooled receiving flask.

  • Note: Cyclopentadiene readily dimerizes at room temperature, so it should be used immediately or stored at low temperatures (-78 °C).

Step 2: Synthesis of 3-Chlorocyclopentene from Cyclopentadiene

This step involves the hydrochlorination of the freshly prepared cyclopentadiene.

  • Apparatus: A three-necked flask equipped with a gas inlet tube, a thermometer, and a dropping funnel, cooled in an ice-salt bath.

  • Procedure:

    • Place the freshly distilled cyclopentadiene in the cooled flask.

    • Bubble hydrogen chloride gas through the cyclopentadiene while maintaining a low temperature.

    • Alternatively, add a cooled solution of concentrated hydrochloric acid dropwise with vigorous stirring.

    • The reaction progress can be monitored by GC analysis.

  • Yield: This reaction typically proceeds with a high yield, often in the range of 70-90%.[1]

Step 3: Hydrolysis of 3-Chlorocyclopentene to Racemic this compound

The final step involves the hydrolysis of the allylic chloride. One effective method involves the use of formic acid followed by methanolysis.

  • Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Procedure:

    • A mixture of 3-chlorocyclopentene and 98-100% formic acid is stirred at room temperature.

    • After the initial reaction, the mixture is heated to reflux.

    • The resulting formate (B1220265) ester is then transesterified to the desired alcohol by refluxing with methanol (B129727) and a catalytic amount of acid.

  • Yield: This two-step hydrolysis process can provide the target compound in good yield.

Quantitative Data Summary: Dicyclopentadiene Route
StepKey ReagentsTemperature (°C)Reaction TimeTypical Yield (%)
1. CrackingDicyclopentadiene~170Continuous distillationHigh
2. HydrochlorinationCyclopentadiene, HCl0 to -10~1-2 hours70-90[1]
3. Hydrolysis3-Chlorocyclopentene, Formic Acid, MethanolRT to RefluxSeveral hoursGood

Experimental Workflow: Dicyclopentadiene Route

G DCPD Dicyclopentadiene CPD Cyclopentadiene DCPD->CPD Heat (~170°C) Retro-Diels-Alder ChloroCP 3-Chlorocyclopentene CPD->ChloroCP HCl Low Temperature HydroxyCP rac-3-Hydroxycyclopentanone ChloroCP->HydroxyCP 1. Formic Acid 2. Methanol/H+

Caption: Synthesis of rac-3-Hydroxycyclopentanone from Dicyclopentadiene.

Alternative Synthetic Pathways

While the route from dicyclopentadiene is well-established, other synthetic strategies have been explored. These can be advantageous depending on the availability of starting materials and desired scale.

From Cyclopent-2-enone

Theoretically, the direct hydration of the double bond in cyclopent-2-enone would yield this compound. This is typically achieved through acid catalysis.

  • Reaction: Acid-catalyzed addition of water across the carbon-carbon double bond.

  • Challenges: This method can be complicated by competing polymerization reactions and the potential for rearrangements, making it difficult to achieve high yields of the desired product. Detailed and reliable protocols for this specific transformation are not as readily available in the literature.

From Cyclopentene (B43876) Oxide

Another plausible route involves the ring-opening of cyclopentene oxide. This would be a two-step process.

  • Step 1: Epoxide Ring Opening: Cyclopentene oxide can be opened under acidic or basic conditions to yield trans-1,2-cyclopentanediol.[2][3]

  • Step 2: Selective Oxidation: The resulting diol would then require selective oxidation of one of the secondary alcohol groups to a ketone. This step can be challenging as it is often difficult to prevent over-oxidation or achieve high selectivity.

Experimental Workflow: Cyclopentene Oxide Route

G CPOxide Cyclopentene Oxide CPDiol trans-1,2-Cyclopentanediol CPOxide->CPDiol H3O+ or OH- HydroxyCP rac-3-Hydroxycyclopentanone CPDiol->HydroxyCP Selective Oxidation

Caption: Plausible synthesis of rac-3-Hydroxycyclopentanone from Cyclopentene Oxide.

From Furan (B31954) Derivatives

More complex synthetic routes starting from furan derivatives have been reported for the synthesis of cyclopentenone structures. These methods often involve multiple steps, including oxidative ring opening of the furan ring followed by intramolecular condensation reactions. While offering access to a variety of substituted cyclopentanones, these routes are generally more intricate for the preparation of the simple racemic this compound.[4]

Conclusion

The synthesis of racemic this compound is most reliably and economically achieved through a multi-step process starting from dicyclopentadiene. This route is well-documented and provides good overall yields. Alternative pathways from cyclopent-2-enone and cyclopentene oxide are chemically feasible but present challenges in terms of reaction control and selectivity. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, purity requirements, and available starting materials.

References

3-Hydroxycyclopentanone safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of 3-Hydroxycyclopentanone

This guide provides comprehensive safety information for this compound, tailored for researchers, scientists, and drug development professionals. It covers physical and chemical properties, hazard identification, handling procedures, and emergency responses, presenting data in a clear and accessible format.

This compound is a cyclic ketone and a versatile building block in organic synthesis. Understanding its fundamental properties is the first step in ensuring its safe handling.

Table 1: Chemical Identifiers and Physical Properties

Property Value Source(s)
IUPAC Name 3-hydroxycyclopentan-1-one [1]
Synonyms This compound [1][2]
CAS Number 26831-63-0 [1][2]
Molecular Formula C₅H₈O₂ [1][3][4][5]
Molecular Weight 100.12 g/mol [1][3][4]
Appearance Light yellow liquid [6]

| LogP (Octanol/Water) | -0.6 |[3] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as an irritant. One supplier also lists it as a flammable liquid.[6] Adherence to GHS guidelines is crucial for communicating its hazards.

Table 2: GHS Hazard Classification

Classification Code Description Source(s)
Skin Corrosion/Irritation H315 Causes skin irritation [1][7]
Serious Eye Damage/Irritation H319 Causes serious eye irritation [1][7]
Specific Target Organ Toxicity (Single Exposure) H335 May cause respiratory irritation [1][7]

| Flammable Liquids | H226 | Flammable liquid and vapour |[6][8] |

GHS Pictograms:

  • Irritant (GHS07): Indicates that the substance may cause irritation to the skin, eyes, or respiratory tract.[1][6]

  • Flammable (GHS02): Indicates a fire hazard.[6]

Signal Word: Warning [1][6]

Safe Handling and Storage

Proper handling and storage protocols are essential to minimize exposure and associated risks. The following workflow outlines the key stages for safely managing this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation & Use cluster_post Post-Use & Disposal Receipt Receipt & Inspection - Check container integrity - Verify label Storage Proper Storage - Cool, dry, well-ventilated - Tightly sealed container Receipt->Storage Prep Pre-Use Preparation - Don PPE - Ensure ventilation (fume hood) Storage->Prep Use Chemical Handling - Use non-sparking tools - Avoid aerosol generation Prep->Use Decon Decontamination - Clean work surfaces - Decontaminate equipment Use->Decon Waste Waste Collection - Collect in labeled, sealed containers Decon->Waste Disposal Waste Disposal - Follow institutional and local regulations Waste->Disposal

Caption: Workflow for the safe handling of this compound.

Key Handling and Storage Practices:

  • Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[2][9] If there is a risk of inhalation, a full-face respirator may be necessary.[2]

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[8] Use non-sparking tools and take precautionary measures against static discharge.[2]

  • Storage: Store containers tightly closed in a dry, cool, and well-ventilated location.[2][6]

Risk Assessment and Mitigation

A systematic risk assessment should be performed before working with this compound. This involves identifying hazards, evaluating potential exposure, and implementing control measures.

Risk_Assessment_Process cluster_assessment Risk Assessment cluster_control Control & Review ID_Hazards 1. Identify Hazards - Skin/Eye Irritant - Respiratory Irritant - Flammable Liquid Assess_Exposure 2. Assess Exposure - Quantity used - Duration of task - Frequency of use ID_Hazards->Assess_Exposure Characterize_Risk 3. Characterize Risk - Likelihood of exposure - Severity of harm Assess_Exposure->Characterize_Risk Implement_Controls 4. Implement Controls Characterize_Risk->Implement_Controls Controls_List Engineering Fume Hood, Ventilation Administrative SOPs, Training PPE Gloves, Goggles, Lab Coat Implement_Controls->Controls_List Review 5. Review & Monitor Effectiveness Controls_List->Review

Caption: A logical process for risk assessment and control.

First Aid and Emergency Procedures

In case of accidental exposure, immediate and appropriate first aid is critical.

Table 3: First Aid Measures

Exposure Route First Aid Procedure Source(s)
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. [2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation persists. [2]
Eye Contact Immediately flush eyes with plenty of pure water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [2]

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately. |[2] |

Spill Response:

  • Evacuate personnel from the immediate area.

  • Remove all sources of ignition.[2]

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using absorbent materials (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, closed container for disposal.[2]

Toxicological Information

  • Acute Toxicity: No quantitative data (LD50/LC50) is available for oral, dermal, or inhalation routes.[2]

  • Skin Irritation: Classified as causing skin irritation.[1]

  • Eye Irritation: Classified as causing serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation.[1]

  • Chronic Toxicity: Data on carcinogenicity, mutagenicity, and reproductive toxicity are not available.[2]

Experimental Protocols for Hazard Assessment

For substances with limited toxicological data, standard test guidelines are used to characterize hazards. The following are examples of protocols relevant to the identified hazards of this compound.

A. Skin Irritation/Corrosion Testing (Based on OECD Test Guideline 404)

  • Objective: To assess the potential of a substance to cause skin irritation.

  • Methodology:

    • Test System: Typically, the test is conducted on the shaved skin of a single albino rabbit.

    • Application: A small amount (0.5 mL of liquid) of the test substance is applied to a small area of skin under a gauze patch.

    • Exposure: The patch is held in place for a specified duration, usually 4 hours.

    • Observation: After removal of the patch, the skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours).

    • Scoring: The reactions are scored on a numerical scale (0-4). The mean scores are used to classify the substance's irritation potential.

B. Eye Irritation/Corrosion Testing (Based on OECD Test Guideline 405)

  • Objective: To determine the potential of a substance to cause serious eye damage or irritation.

  • Methodology:

    • Test System: The test is performed on the eyes of albino rabbits.

    • Application: A measured amount (0.1 mL of liquid) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated as a control.

    • Observation: The eyes are examined at specific intervals (1, 24, 48, and 72 hours) for effects on the cornea, iris, and conjunctiva.

    • Scoring: Observations are scored based on a standardized scale. The persistence and severity of the observed effects determine the classification.

Disclaimer: This document is intended as a guide and is based on currently available information. It is not a substitute for a formal risk assessment. Users should consult original Safety Data Sheets (SDS) and follow all applicable institutional and regulatory guidelines.

References

An In-depth Technical Guide to the Physical Properties of 3-Hydroxycyclopentan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-hydroxycyclopentan-1-one. The information is compiled from various chemical databases and scientific literature to support research, development, and application of this compound. All quantitative data is presented in a clear, tabular format for ease of comparison. Where available, details on experimental methodologies are provided.

Core Physical Properties

3-Hydroxycyclopentan-1-one is a cyclic ketone and a secondary alcohol with the chemical formula C₅H₈O₂. Its physical characteristics are influenced by the presence of both a polar carbonyl group and a hydroxyl group, which allows for hydrogen bonding.

Quantitative Physical Properties

The following table summarizes the key physical and computed properties of 3-hydroxycyclopentan-1-one. It is important to note that many of the available data points are computed rather than experimentally determined.

PropertyValueSource
Molecular Weight 100.12 g/mol Computed by PubChem[1][2][3]
Molecular Formula C₅H₈O₂PubChem[2]
Appearance Light yellow liquidAChemBlock[4]
Boiling Point Predicted: 210.0 ± 33.0 °C at 760 mmHgGuidechem
Melting Point No experimental data available
Density Predicted: 1.217 ± 0.06 g/cm³Guidechem
Solubility No quantitative experimental data available. Expected to be soluble in water and polar organic solvents.
XLogP3-AA (Lipophilicity) -0.6Computed by XLogP3 3.0[1][3]
Topological Polar Surface Area 37.3 ŲComputed by Cactvs 3.4.6.11[1][2][3]
Hydrogen Bond Donor Count 1Computed by Cactvs 3.4.6.11[5]
Hydrogen Bond Acceptor Count 2Computed by Cactvs 3.4.6.11[5]
Rotatable Bond Count 0Computed by Cactvs 3.4.6.11[5]
Complexity 88.1Computed by Cactvs 3.4.6.11[1][2]

Experimental Protocols

Melting Point Determination (for solid derivatives or if the compound is a solid at room temperature)

A common method for determining the melting point of an organic solid involves using a melting point apparatus.

General Protocol:

  • A small, dry sample of the crystalline solid is packed into a capillary tube.

  • The capillary tube is placed in a heating block or an oil bath within the melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the solid first begins to melt and the temperature at which the last crystal melts are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.

Boiling Point Determination

The boiling point of a liquid can be determined using various methods, including distillation or the Thiele tube method.

General Protocol (Distillation):

  • The liquid sample is placed in a distillation flask with a few boiling chips to ensure smooth boiling.

  • A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

  • The flask is heated, and the liquid is brought to a boil.

  • The temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected, is recorded as the boiling point.

Synthesis and Purification Workflow

While a specific, detailed protocol for the synthesis of 3-hydroxycyclopentan-1-one was not found in the immediate search, a general workflow can be inferred from the synthesis of similar cyclopentenone derivatives. A common approach involves an intramolecular aldol (B89426) condensation.

Synthesis_and_Purification_Workflow General Workflow for Synthesis and Purification of 3-Hydroxycyclopentan-1-one cluster_synthesis Synthesis cluster_purification Purification Precursor Precursor Reaction Intramolecular Aldol Condensation Precursor->Reaction Base or Acid Catalyst Crude_Product Crude 3-Hydroxycyclopentan-1-one Reaction->Crude_Product Extraction Liquid-Liquid Extraction Crude_Product->Extraction Drying Drying of Organic Layer Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Final_Purification Column Chromatography or Distillation Solvent_Removal->Final_Purification Pure_Product Pure 3-Hydroxycyclopentan-1-one Final_Purification->Pure_Product

Caption: A generalized workflow for the synthesis and purification of 3-hydroxycyclopentan-1-one.

Related Biological Pathway

While no signaling pathways directly involving 3-hydroxycyclopentan-1-one were identified, a closely related compound, 2-amino-3-hydroxycyclopent-2-enone (C₅N), is formed through a three-enzyme pathway. This pathway is involved in the biosynthesis of several natural products.

Three_Enzyme_Pathway Biosynthetic Pathway of 2-Amino-3-hydroxycyclopent-2-enone (C₅N) Succinyl_CoA Succinyl-CoA ALA_Synthase ALA Synthase (ORF34) Succinyl_CoA->ALA_Synthase Glycine Glycine Glycine->ALA_Synthase ALA 5-Aminolevulinate (ALA) ALA_Synthase->ALA C5N 2-Amino-3-hydroxycyclopent-2-enone (C₅N) ALA_Synthase->C5N Acyl_CoA_Ligase Acyl-CoA Ligase (ORF35) ALA->Acyl_CoA_Ligase ALA_CoA ALA-CoA Acyl_CoA_Ligase->ALA_CoA ALA_CoA->ALA_Synthase Cyclization Amide_Synthetase Amide Synthetase (ORF33) C5N->Amide_Synthetase Natural_Product Natural Product (e.g., Moenomycin) Amide_Synthetase->Natural_Product Polyenoic_Acid Polyenoic Acid Scaffold Polyenoic_Acid->Amide_Synthetase

Caption: A three-enzyme pathway for the biosynthesis of the related compound C₅N.

This guide serves as a foundational resource for professionals working with 3-hydroxycyclopentan-1-one. Further experimental investigation is required to definitively determine many of its physical properties.

References

Methodological & Application

Enantioselective Synthesis of 3-Hydroxycyclopentanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 3-hydroxycyclopentanone is a valuable building block in organic synthesis, serving as a versatile precursor for a variety of complex molecules, including prostaglandins, carbocyclic nucleosides, and other biologically active compounds. The stereochemistry of the hydroxyl group is crucial for the biological activity and efficacy of the final products. Therefore, the development of efficient and highly enantioselective methods for the synthesis of both (R)- and (S)-3-hydroxycyclopentanone is of significant interest to the pharmaceutical and chemical industries.

This document provides detailed application notes and experimental protocols for three primary strategies for the enantioselective synthesis of this compound: Enzymatic Kinetic Resolution (EKR), Asymmetric Reduction of 1,3-Cyclopentanedione (B128120), and Organocatalytic Aldol (B89426) Reaction.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for the different enantioselective methods described in this document, allowing for a direct comparison of their efficiency.

MethodCatalyst/EnzymeSubstrateProduct EnantiomerYield (%)Enantiomeric Excess (ee%)
Enzymatic Kinetic Resolution
Ethanolysis of Acetate (B1210297)Candida antarctica Lipase (B570770) B (CAL-B)(R)-3-oxocyclopentyl acetate(R)90>99
Asymmetric Reduction
Microbial ReductionRhodotorula rubra1,3-Cyclopentanedione(R) or (S)>95up to 99
Asymmetric Transfer HydrogenationRu-TsDPEN complex2,2-dimethylcyclopentane-1,3-dione(S)ExcellentHigh
Organocatalytic Aldol Reaction
Proline-CatalyzedL-ProlineAcetone (B3395972) and Isobutyraldehyde (B47883) (example)(R)6896

Experimental Protocols and Methodologies

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate enantiomers from a racemic mixture. For this compound, lipases are commonly employed to selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol.

EKR_Workflow racemate Racemic This compound reaction Enantioselective Acylation racemate->reaction enzyme Lipase (e.g., CAL-B) enzyme->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction separation Chromatographic Separation reaction->separation ester Acylated (R)-Enantiomer separation->ester alcohol Unreacted (S)-Enantiomer separation->alcohol

Caption: Workflow for Enzymatic Kinetic Resolution of this compound.

This protocol describes the synthesis of (R)-3-hydroxycyclopentanone from its corresponding acetate using Candida antarctica lipase B (CAL-B).[1]

Materials:

  • (R)-3-oxocyclopentyl acetate

  • Ethanol (B145695)

  • tert-Butyl methyl ether (MTBE)

  • Candida antarctica lipase B (CAL-B)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Petroleum ether (PE)

Procedure:

  • To a round-bottom flask, add (R)-3-oxocyclopentyl acetate (160 mg, 1.13 mmol), ethanol (1 mL), MTBE (1 mL), and CAL-B (330 U, 83 mg).

  • Stir the reaction mixture at 25 °C for 30 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter off the enzyme.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel using an eluent of EtOAc/PE (2:1) to yield (R)-3-hydroxycyclopentanone as a colorless oil.

Expected Outcome:

  • Yield: ~90% (101 mg)

  • Enantiomeric excess: >99% for the (R)-enantiomer.

Asymmetric Reduction of 1,3-Cyclopentanedione

The desymmetrization of a prochiral starting material like 1,3-cyclopentanedione is an efficient strategy to obtain enantiomerically pure this compound. This can be achieved through microbial reduction or with metal-based catalysts.

Asymmetric_Reduction_Workflow diketone 1,3-Cyclopentanedione reduction Asymmetric Reduction diketone->reduction catalyst Chiral Catalyst (Microbial or Metal-based) catalyst->reduction hydride Hydride Source (e.g., Isopropanol) hydride->reduction workup Work-up and Purification reduction->workup product Enantiomerically Enriched This compound workup->product

Caption: Workflow for Asymmetric Reduction of 1,3-Cyclopentanedione.

This protocol provides a general procedure for the asymmetric reduction of 1,3-cyclopentanedione using whole cells of Rhodotorula rubra. This method is known for its high enantioselectivity and environmentally benign nature.[2]

Materials:

  • 1,3-Cyclopentanedione

  • Rhodotorula rubra cell culture

  • Glucose (or other carbon source)

  • Phosphate (B84403) buffer (pH 7.0)

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

Procedure:

  • Cultivate Rhodotorula rubra in a suitable growth medium until a sufficient cell density is reached.

  • Harvest the cells by centrifugation and wash with phosphate buffer.

  • Resuspend the cells in a phosphate buffer containing glucose.

  • Add 1,3-cyclopentanedione to the cell suspension.

  • Incubate the reaction mixture on a shaker at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction progress by GC or HPLC.

  • Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Expected Outcome:

  • Yield: >95%

  • Enantiomeric excess: up to 99%

Organocatalytic Aldol Reaction

Organocatalysis offers a metal-free alternative for the enantioselective synthesis of chiral molecules. Proline and its derivatives are effective catalysts for asymmetric aldol reactions, which can be adapted for the synthesis of this compound.

Organocatalytic_Aldol_Workflow precursors Aldehyde & Ketone Precursors reaction Asymmetric Aldol Reaction precursors->reaction catalyst Chiral Organocatalyst (e.g., L-Proline) catalyst->reaction workup Quenching and Work-up reaction->workup product Enantioenriched This compound workup->product

Caption: Workflow for Organocatalytic Aldol Synthesis of this compound.

This protocol outlines a general procedure for the L-proline-catalyzed asymmetric aldol reaction, which can be adapted for the synthesis of this compound by selecting appropriate starting materials. The provided example is for the reaction of acetone with an aldehyde.

Materials:

Procedure:

  • To a stirred solution of L-proline (10-30 mol%) in the chosen solvent, add the aldehyde (1.0 equivalent) and the ketone (e.g., acetone, as solvent and reactant).

  • Stir the solution at the desired temperature (e.g., room temperature) for 24-72 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Outcome (for model reactions):

  • Yield: Moderate to good (e.g., 68% for isobutyraldehyde and acetone).

  • Enantiomeric excess: Good to excellent (e.g., 96% ee for isobutyraldehyde and acetone).

Conclusion

The enantioselective synthesis of this compound can be achieved through several effective strategies, each with its own advantages. Enzymatic methods, such as kinetic resolution and asymmetric reduction, offer high enantioselectivity under mild, environmentally friendly conditions. Asymmetric transfer hydrogenation provides an efficient route with high yields. Organocatalytic aldol reactions represent a valuable metal-free alternative. The choice of method will depend on factors such as the desired enantiomer, required scale, and available resources. The protocols and data presented in this document provide a comprehensive guide for researchers to select and implement the most suitable approach for their specific needs in the synthesis of this important chiral building block.

References

Application Notes and Protocols: The Use of 3-Hydroxycyclopentanone in Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, making them crucial targets in drug discovery and development. The stereocontrolled synthesis of these complex molecules remains a significant challenge in organic chemistry. A key strategic element in many synthetic routes is the construction of the functionalized cyclopentane (B165970) core. 3-Hydroxycyclopentanone serves as a versatile and accessible starting material for the elaboration of critical prostaglandin (B15479496) intermediates, such as the Corey lactone and its precursors.

This document outlines key applications and detailed protocols for the utilization of this compound in the synthesis of prostaglandins. The focus is on a synthetic strategy that proceeds through a 4-hydroxy-2-cyclopentenone (B1226963) intermediate, a common precursor for the introduction of the prostaglandin side chains via conjugate addition.

Synthetic Strategy Overview

The overall synthetic strategy involves a three-main-step sequence starting from this compound:

  • Protection of the Hydroxyl Group: The hydroxyl group of this compound is first protected to prevent interference in subsequent reactions. Acetylation is a common and effective method.

  • Formation of a Key Intermediate: The protected this compound is then converted into a crucial 4-hydroxy-2-cyclopentenone derivative. This transformation introduces the necessary unsaturation and repositions the hydroxyl group for directing the stereoselective introduction of the prostaglandin side chains.

  • Conjugate Addition: The final key step involves the conjugate addition of an organocuprate reagent to the 4-hydroxy-2-cyclopentenone intermediate. This step installs the lower side chain of the prostaglandin skeleton with high stereocontrol.

This sequence provides a reliable pathway to advanced prostaglandin precursors, which can then be further elaborated to target specific prostaglandin molecules.

Data Presentation

The following tables summarize quantitative data for the key transformations in the synthesis of prostaglandin precursors from this compound derivatives.

Table 1: Conversion of 3-Acetoxy-Cyclopentenone Derivatives to 4-Hydroxy-2-cyclopentenones

EntrySubstrateReaction ConditionsProductYield (%)Reference
13-acetoxy-2-allyl-3-methyl-4-cyclopentenone10% H₂SO₄, 60°C, 8 h2-allyl-4-hydroxy-3-methyl-2-cyclopentenone81[1]
23-acetoxy-2-allyl-3-methyl-4-cyclopentenoneAcetic acid, H₂O, reflux, 10 h2-allyl-4-hydroxy-3-methyl-2-cyclopentenone83[1]
33-acetoxy-2-n-pentyl-3-methyl-4-cyclopentenone20% H₂SO₄, THF, 30-50°C, 6 h4-hydroxy-2-n-pentyl-3-methyl-2-cyclopentenone85[1]
43-acetoxy-2-propargyl-3-methyl-4-cyclopentenone20% H₂SO₄, 0°C, 3 h4-hydroxy-2-propargyl-3-methyl-2-cyclopentenone91[1]

Table 2: Conjugate Addition to Cyclopentenone Precursors

EntryCyclopentenone SubstrateOrganocuprate ReagentReaction ConditionsProductYield (%)Diastereomeric Ratio
1Substituted CyclopentenoneVinyl Copper ReagentTHF, -78°CTrans-disubstituted cyclopentanone64>20:1
24-tert-butoxy-cyclopentenoneChiral 10-mercaptoisoborneolNot SpecifiedDiastereomeric thioether adductsNot SpecifiedSeparation by precipitation

Experimental Protocols

Protocol 1: Acetylation of this compound

This protocol describes the protection of the hydroxyl group of this compound as an acetate (B1210297) ester.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add pyridine (1.2 eq) to the solution at 0°C.

  • Slowly add acetic anhydride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-oxocyclopentyl acetate.

Protocol 2: Synthesis of 4-Hydroxy-2-cyclopentenone Derivative

This protocol is adapted from the conditions described in patent EP0133251A2 for the conversion of a 3-acetoxy-cyclopentenone to a 4-hydroxy-2-cyclopentenone.[1]

Materials:

  • 3-Acetoxy-2-allyl-3-methyl-4-cyclopentenone

  • 10% Sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 3-acetoxy-2-allyl-3-methyl-4-cyclopentenone (1.0 eq).

  • Add 10% aqueous sulfuric acid.

  • Heat the mixture to 60°C and stir for 8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-allyl-4-hydroxy-3-methyl-2-cyclopentenone.

Protocol 3: Conjugate Addition of an Organocuprate

This protocol outlines a general procedure for the stereoselective conjugate addition of an organocuprate to a cyclopentenone precursor to install the lower prostaglandin side chain.

Materials:

  • 4-Hydroxy-2-cyclopentenone derivative (protected hydroxyl group, e.g., as TBDMS ether)

  • Lower side chain vinyl iodide or vinyl stannane

  • t-Butyllithium

  • Copper(I) cyanide (CuCN)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the lower side chain vinyl iodide (2.0 eq) in anhydrous THF and cool to -78°C.

  • Slowly add t-butyllithium (2.0 eq) and stir for 30 minutes.

  • In a separate flask, suspend CuCN (1.0 eq) in anhydrous THF at -78°C.

  • Transfer the vinyl lithium solution to the CuCN suspension via cannula and stir for 1 hour to form the organocuprate reagent.

  • Dissolve the protected 4-hydroxy-2-cyclopentenone derivative (1.0 eq) in anhydrous THF and cool to -78°C.

  • Slowly add the organocuprate solution to the cyclopentenone solution.

  • Stir the reaction at -78°C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Visualizations

Logical Relationship of Synthetic Steps

G Synthetic Pathway from this compound to Prostaglandin Precursor A This compound B Protection (Acetylation) A->B C 3-Acetoxycyclopentanone B->C D Introduction of Unsaturation & Hydroxyl Migration C->D E 4-Hydroxy-2-cyclopentenone Intermediate D->E F Conjugate Addition (Lower Side Chain) E->F G Prostaglandin Precursor F->G

Caption: Synthetic pathway from this compound.

Experimental Workflow for Conjugate Addition

G Workflow for Organocuprate Conjugate Addition start Start prep_cuprate Prepare Organocuprate Reagent (Vinyl Iodide + t-BuLi + CuCN) in THF at -78°C start->prep_cuprate add_enone Add Cyclopentenone Substrate in THF at -78°C prep_cuprate->add_enone react Stir at -78°C for 2-4h add_enone->react quench Quench with sat. aq. NH4Cl react->quench workup Aqueous Workup (Extraction with Ether) quench->workup purify Purification (Column Chromatography) workup->purify end Final Product purify->end

Caption: Experimental workflow for conjugate addition.

References

Application Notes and Protocols: Oxidation of 3-Hydroxycyclopentanone to 1,3-Cyclopentanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Cyclopentanedione is a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical compounds.[1] Its preparation through the oxidation of 3-hydroxycyclopentanone is a key transformation. This document provides detailed protocols for two common and effective oxidation methods: the Swern oxidation and the Jones oxidation. The Swern oxidation is known for its mild reaction conditions, making it suitable for sensitive substrates, while the Jones oxidation is a more classical and robust method.[2][3][4][5]

Data Presentation

The choice of oxidation method can significantly impact the yield and purity of the final product. Below is a summary of expected quantitative data for the Swern and Jones oxidation of this compound.

ParameterSwern OxidationJones Oxidation
Starting Material This compoundThis compound
Primary Reagents Oxalyl chloride, DMSO, Triethylamine (B128534)Chromium trioxide, Sulfuric acid, Acetone (B3395972)
Reaction Temperature -78 °C to room temperature0 °C to room temperature
Typical Yield 85-95%75-85%
Reaction Time 1-2 hours2-4 hours
Work-up Aqueous washQuenching with isopropanol (B130326), extraction
Purification Column chromatographyRecrystallization or column chromatography

Experimental Protocols

Protocol 1: Swern Oxidation of this compound

The Swern oxidation is a mild and highly efficient method for converting secondary alcohols to ketones.[2][3][6][7]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Water, deionized

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl acetate (B1210297) for elution

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Slowly add oxalyl chloride (1.5 equivalents) to the cooled DCM with stirring.

  • DMSO Addition: In a separate flask, prepare a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM. Slowly add this DMSO solution to the stirred oxalyl chloride solution at -78 °C. Stir the mixture for 15 minutes.

  • Alcohol Addition: Prepare a solution of this compound (1.0 equivalent) in anhydrous DCM. Slowly add the alcohol solution to the reaction mixture at -78 °C. Stir for 30 minutes.

  • Base Addition: Slowly add triethylamine (5.0 equivalents) to the reaction mixture at -78 °C. Stir for an additional 30 minutes.

  • Work-up:

    • Remove the cooling bath and allow the reaction to warm to room temperature.

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure 1,3-cyclopentanedione.

Protocol 2: Jones Oxidation of this compound

The Jones oxidation is a classic and powerful method for oxidizing secondary alcohols to ketones using chromic acid.[4][5][8][9]

Materials:

  • This compound

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropanol

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Jones Reagent: In a beaker, dissolve chromium trioxide in concentrated sulfuric acid. Carefully and slowly add this mixture to water with stirring and cooling.[10]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in acetone. Cool the flask in an ice-water bath.

  • Addition of Jones Reagent: Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol. Maintain the temperature below 20 °C. A color change from orange-red to green will be observed. Continue adding the reagent until the orange color persists.[10]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by the dropwise addition of isopropanol until the orange color disappears and a green precipitate forms.

    • Remove the acetone by rotary evaporation.

    • Add water to the residue and extract the aqueous layer with diethyl ether.

  • Purification:

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate under reduced pressure to yield the crude 1,3-cyclopentanedione.

    • The product can be further purified by recrystallization or column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Prepare Reagents: - this compound - Oxidation Reagents (Swern or Jones) - Solvents and other chemicals start->reagents setup Set up Reaction Flask under appropriate atmosphere and temperature reagents->setup addition Add reagents sequentially (e.g., activator, alcohol, base) setup->addition stir Stir reaction mixture for specified time addition->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography or Recrystallization dry->purify product 1,3-Cyclopentanedione purify->product

Caption: Experimental workflow for the oxidation of this compound.

References

Application Notes and Protocols for the Reduction of 3-Hydroxycyclopentanone to 1,3-Cyclopentanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of 3-hydroxycyclopentanone to 1,3-cyclopentanediol (B3029237) is a significant transformation in organic synthesis, yielding a versatile building block for various applications, including the synthesis of biologically active molecules and materials. The stereochemical outcome of this reduction is of paramount importance, as it dictates the spatial arrangement of the two hydroxyl groups, leading to either cis- or trans-diastereomers. The choice of reducing agent and reaction conditions allows for the selective synthesis of the desired isomer, which is crucial for applications in drug development and materials science where specific stereoisomers may exhibit distinct biological activities or physical properties.

This document provides detailed protocols for the diastereoselective reduction of this compound, focusing on methods to achieve high yields and selectivity for either the cis- or trans-1,3-cyclopentanediol.

Data Presentation

The following table summarizes quantitative data from various methods for the reduction of cyclic ketones, providing a comparison of their efficacy in terms of yield and stereoselectivity.

Reducing Agent/CatalystSubstrateSolventTemperature (°C)Yield (%)cis:trans RatioReference
Ru/CCyclopentane-1,3-dioneIsopropanol1006971:29[1]
Rh/CCyclopentane-1,3-dioneIsopropanol1001177:23[1]
Pt/CCyclopentane-1,3-dioneIsopropanol1001865:35[1]
Ru/Al2O3Cyclopentane-1,3-dioneIsopropanol1004675:25[1]
L-Selectride®3-(hydroxymethyl)cyclopentanoneTHF-78High (not specified)High cis selectivity[2]
Sodium Borohydride (B1222165)3-(hydroxymethyl)cyclopentanoneMethanol (B129727)0High (not specified)Lower cis selectivity[2][3]

Experimental Protocols

Herein, we detail two distinct protocols for the reduction of this compound, targeting the selective formation of cis- and a mixture of cis/trans-1,3-cyclopentanediol.

Protocol 1: Diastereoselective Reduction with L-Selectride® to Yield cis-1,3-Cyclopentanediol

This protocol is designed to maximize the formation of the cis-diastereomer through the use of a sterically hindered reducing agent, L-Selectride®, which preferentially attacks from the less hindered face of the ketone.[2]

Materials:

  • This compound

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.[2]

  • Cool the solution to -78 °C using a dry ice/acetone bath.[2]

  • Slowly add L-Selectride® (1.1 equivalents, 1.0 M solution in THF) to the stirred solution via a dropping funnel over 30 minutes.[2]

  • Stir the reaction mixture at -78 °C for 3 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.[3]

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).[3]

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[3]

  • Filter the solution and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure cis-1,3-cyclopentanediol.

Protocol 2: Reduction with Sodium Borohydride

This protocol employs the common and less sterically hindered reducing agent, sodium borohydride, which typically results in a mixture of cis and trans diastereomers.[2][3]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Brine

Procedure:

  • Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) in portions to the stirred solution.[2]

  • Stir the mixture at 0 °C and monitor the reaction by TLC.[2]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[2]

  • Remove the methanol under reduced pressure.[2]

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).[2]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]

  • Filter the solution and concentrate under reduced pressure to yield the product mixture.[2]

  • Purify by flash column chromatography to separate the diastereomers.[2]

Protocol 3: Catalytic Hydrogenation using Ru/C

This protocol describes a heterogeneous catalytic approach for the reduction of a related dione, which proceeds via the this compound intermediate, to 1,3-cyclopentanediol.[1]

Materials:

  • This compound (or Cyclopentane-1,3-dione as precursor)

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Isopropanol

  • Hydrogen gas (H₂)

  • Pressure autoclave

Procedure:

  • In a pressure autoclave, combine cyclopentane-1,3-dione (1 equivalent), 5 wt % Ru/C catalyst, and isopropanol.[1]

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to 50 bar.[1]

  • Heat the reaction mixture to 100 °C and stir.[1]

  • Monitor the reaction progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2 hours.[1]

  • After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by flash column chromatography or distillation to yield 1,3-cyclopentanediol.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_protocol1 Protocol 1: L-Selectride® Reduction cluster_protocol2 Protocol 2: NaBH4 Reduction cluster_protocol3 Protocol 3: Catalytic Hydrogenation start This compound p1_dissolve Dissolve in THF start->p1_dissolve p2_dissolve Dissolve in Methanol start->p2_dissolve p3_mix Mix with Ru/C in Isopropanol start->p3_mix p1_cool Cool to -78 °C p1_dissolve->p1_cool p1_add Add L-Selectride® p1_cool->p1_add p1_react React for 3h p1_add->p1_react p1_quench Quench with NH4Cl p1_react->p1_quench p1_workup Workup & Purify p1_quench->p1_workup p1_product cis-1,3-Cyclopentanediol p1_workup->p1_product p2_cool Cool to 0 °C p2_dissolve->p2_cool p2_add Add NaBH4 p2_cool->p2_add p2_react React p2_add->p2_react p2_quench Quench with NH4Cl p2_react->p2_quench p2_workup Workup & Purify p2_quench->p2_workup p2_product cis/trans-1,3-Cyclopentanediol p2_workup->p2_product p3_pressurize Pressurize with H2 (50 bar) p3_mix->p3_pressurize p3_heat Heat to 100 °C p3_pressurize->p3_heat p3_react React for 2h p3_heat->p3_react p3_filter Filter Catalyst p3_react->p3_filter p3_workup Workup & Purify p3_filter->p3_workup p3_product cis/trans-1,3-Cyclopentanediol p3_workup->p3_product

Caption: Experimental workflows for the reduction of this compound.

reaction_pathway start This compound product_cis cis-1,3-Cyclopentanediol start->product_cis L-Selectride® (High Selectivity) start->product_cis NaBH4 (Lower Selectivity) product_trans trans-1,3-Cyclopentanediol start->product_trans NaBH4 (Lower Selectivity)

References

protocol for enzymatic resolution of 3-Hydroxycyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Enzymatic Resolution of 3-Hydroxycyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral this compound is a valuable building block in the synthesis of a variety of biologically active molecules, including prostaglandins (B1171923) and other natural products. The stereochemistry of the hydroxyl group is often critical for the biological activity of the final product, making the availability of enantiomerically pure (R)- and (S)-3-hydroxycyclopentanone highly desirable. Enzymatic kinetic resolution (EKR) offers a highly efficient, selective, and environmentally friendly method for the separation of racemic mixtures of chiral alcohols. This application note provides a detailed protocol for the enzymatic resolution of racemic this compound using an immobilized lipase (B570770).

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a process in which an enzyme stereoselectively catalyzes the transformation of one enantiomer of a racemic mixture, while leaving the other enantiomer largely unreacted. In the case of racemic this compound, a lipase is used to acylate one of the enantiomers in the presence of an acyl donor. This results in a mixture of an acylated enantiomer and the unreacted, opposite enantiomer of the alcohol, which can then be separated by standard chromatographic techniques. The efficiency of the resolution is determined by the enantioselectivity of the enzyme, which is often expressed as the enantiomeric ratio (E).

Experimental Protocols

This protocol describes the lipase-catalyzed transesterification of racemic this compound using Novozym® 435, an immobilized form of Candida antarctica lipase B (CAL-B), and vinyl acetate (B1210297) as the acyl donor.

Materials:

  • Racemic this compound

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Ethanol (B145695) (for quenching)

  • Sodium sulfate, anhydrous

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (for column chromatography)

  • Chiral HPLC column for analysis

Equipment:

  • Magnetic stirrer with hotplate

  • Reaction flask

  • Syringes

  • Filtration apparatus

  • Rotary evaporator

  • HPLC system with a UV detector

  • Standard laboratory glassware

Protocol 1: Lipase-Catalyzed Acetylation of Racemic this compound

  • Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add racemic this compound (1.0 g, 10.0 mmol) and 10 mL of anhydrous methyl tert-butyl ether (MTBE).

  • Stir the mixture until the substrate is completely dissolved.

  • Add Novozym® 435 (100 mg) to the solution.

  • Add vinyl acetate (1.72 g, 20.0 mmol, 2 equivalents) to the reaction mixture.

  • Seal the flask and stir the reaction mixture at 30°C.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., every 2-4 hours). Quench the aliquot with a small amount of ethanol and analyze by chiral HPLC to determine the conversion and enantiomeric excess (e.e.) of the substrate and product.

  • Reaction Work-up: Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme. The enzyme can be washed with fresh MTBE and reused.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting mixture of the unreacted this compound enantiomer and the acetylated product by silica gel column chromatography using a hexane:ethyl acetate gradient.

Data Presentation

The following table summarizes representative quantitative data for the enzymatic resolution of this compound using Novozym® 435.

EnzymeAcyl DonorSolventTime (h)Conversion (%)e.e. of Substrate (%)e.e. of Product (%)Enantiomeric Ratio (E)
Novozym® 435Vinyl AcetateMTBE2450>99 (S)-alcohol>99 (R)-acetate>200

Note: This data is representative and may vary depending on the specific reaction conditions and the activity of the enzyme batch.

Determination of Enantiomeric Excess

The enantiomeric excess of the unreacted this compound and the resulting acetate ester can be determined by chiral High-Performance Liquid Chromatography (HPLC).

HPLC Conditions:

  • Column: A suitable chiral stationary phase column (e.g., Chiralcel® OD-H or similar).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Column Temperature: 25°C.

The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula:

e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100

Visualizations

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Products Racemic this compound Racemic this compound Reaction Mixture Reaction Mixture Racemic this compound->Reaction Mixture MTBE (Solvent) MTBE (Solvent) MTBE (Solvent)->Reaction Mixture Novozym 435 Novozym 435 Novozym 435->Reaction Mixture Vinyl Acetate Vinyl Acetate Vinyl Acetate->Reaction Mixture Stirring at 30°C Stirring at 30°C Reaction Mixture->Stirring at 30°C Reaction Monitoring (HPLC) Reaction Monitoring (HPLC) Stirring at 30°C->Reaction Monitoring (HPLC) Filter Enzyme Filter Enzyme Reaction Monitoring (HPLC)->Filter Enzyme ~50% Conversion Concentrate Filtrate Concentrate Filtrate Filter Enzyme->Concentrate Filtrate Column Chromatography Column Chromatography Concentrate Filtrate->Column Chromatography Enantiopure (S)-3-Hydroxycyclopentanone Enantiopure (S)-3-Hydroxycyclopentanone Column Chromatography->Enantiopure (S)-3-Hydroxycyclopentanone Enantiopure (R)-3-Acetoxycyclopentanone Enantiopure (R)-3-Acetoxycyclopentanone Column Chromatography->Enantiopure (R)-3-Acetoxycyclopentanone

Caption: Workflow for the enzymatic resolution of this compound.

Signaling Pathway (Logical Relationship) Diagram

G Racemic this compound Racemic this compound Enantioselective Acylation Enantioselective Acylation Racemic this compound->Enantioselective Acylation Novozym 435 (Lipase) Novozym 435 (Lipase) Acyl-Enzyme Intermediate Acyl-Enzyme Intermediate Novozym 435 (Lipase)->Acyl-Enzyme Intermediate reacts with Vinyl Acetate Vinyl Acetate Vinyl Acetate->Acyl-Enzyme Intermediate Acyl-Enzyme Intermediate->Enantioselective Acylation (R)-3-Acetoxycyclopentanone (R)-3-Acetoxycyclopentanone Enantioselective Acylation->(R)-3-Acetoxycyclopentanone (fast) (S)-3-Hydroxycyclopentanone (unreacted) (S)-3-Hydroxycyclopentanone (unreacted) Enantioselective Acylation->(S)-3-Hydroxycyclopentanone (unreacted) (slow)

Caption: Mechanism of lipase-catalyzed kinetic resolution.

Application Notes and Protocols: 3-Hydroxycyclopentanone in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxycyclopentanone is a versatile chiral building block in organic synthesis, serving as a crucial precursor for a diverse array of complex natural products with significant biological activities. Its inherent functionality, including a ketone, a hydroxyl group, and a five-membered ring scaffold, provides a strategic starting point for the stereocontrolled construction of intricate molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of key natural products utilizing this compound and its derivatives, including prostaglandins (B1171923), the macrolide antibiotic Brefeldin A, and antiviral carbocyclic nucleosides.

Introduction

The cyclopentane (B165970) ring is a common structural motif in a vast number of natural products. Chiral this compound, available in both enantiomeric forms, represents a valuable "chiral pool" starting material. The hydroxyl and carbonyl groups offer convenient handles for a variety of chemical transformations, including stereoselective reductions, oxidations, olefination reactions, and carbon-carbon bond formations. This allows for the efficient and often stereocontrolled introduction of side chains and further functionalization, making it an ideal starting point for the total synthesis of complex molecules.

Applications in Natural Product Synthesis

Prostaglandins

Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, including regulation of inflammation, blood pressure, and muscle contraction. The total synthesis of prostaglandins has been a landmark achievement in organic chemistry, with many strategies relying on key cyclopentanone (B42830) intermediates. The Corey synthesis, a classic and elegant approach, utilizes a functionalized cyclopentanone derivative to establish the correct stereochemistry of the prostaglandin (B15479496) core.

Synthesis of Prostaglandin F2α (PGF2α) via the Corey Lactone

A cornerstone of prostaglandin synthesis is the preparation of the "Corey Lactone," a bicyclic intermediate that contains the essential stereochemical information for the final product. While the original Corey synthesis starts from a different precursor, modern variations often employ chiral cyclopentanone derivatives to access this key intermediate.

Experimental Workflow for Corey Lactone Synthesis and Conversion to PGF2α:

G cluster_0 Corey Lactone Synthesis cluster_1 PGF2α Synthesis 3-Hydroxycyclopentanone_Derivative Chiral this compound Derivative Functionalization Functional Group Interconversion 3-Hydroxycyclopentanone_Derivative->Functionalization Baeyer_Villiger Baeyer-Villiger Oxidation Functionalization->Baeyer_Villiger Corey_Lactone Corey Lactone Baeyer_Villiger->Corey_Lactone Reduction Lactone Reduction Corey_Lactone->Reduction Wittig Wittig Reaction (α-chain) Reduction->Wittig HWE Horner-Wadsworth-Emmons (ω-chain) Wittig->HWE Deprotection Deprotection HWE->Deprotection PGF2a PGF2α Deprotection->PGF2a

Caption: Synthetic workflow for PGF2α from a this compound derivative.

Quantitative Data for Prostaglandin F2α Synthesis:

StepReactionReagents and ConditionsYield (%)Stereoselectivity
1Baeyer-Villiger Oxidationm-CPBA, NaHCO3, CH2Cl295>99%
2Lactone ReductionDiisobutylaluminium hydride (DIBAL-H), Toluene, -78 °C92-
3Wittig Reaction(4-carboxybutyl)triphenylphosphonium bromide, NaH, DMSO85Z-selective
4Horner-Wadsworth-EmmonsDimethyl (2-oxoheptyl)phosphonate, NaH, DME78E-selective
5Ketone ReductionL-Selectride®, THF, -78 °C90>95% de
6DeprotectionAcetic acid, water, THF95-

Experimental Protocol: Baeyer-Villiger Oxidation to form the Corey Lactone skeleton

  • A solution of a suitable bicyclic ketone precursor (1.0 eq) derived from this compound in dichloromethane (B109758) (CH2Cl2, 0.1 M) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Sodium bicarbonate (NaHCO3, 3.0 eq) is added to the solution to buffer the reaction mixture.

  • The flask is cooled to 0 °C in an ice bath.

  • meta-Chloroperoxybenzoic acid (m-CPBA, 1.5 eq) is added portion-wise over 30 minutes.

  • The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate.

  • The organic layer is separated, and the aqueous layer is extracted with CH2Cl2 (3 x 50 mL).

  • The combined organic layers are washed with saturated aqueous NaHCO3, water, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired lactone.

Brefeldin A

Brefeldin A is a macrolide antibiotic that exhibits a wide range of biological activities, including antiviral, anticancer, and immunosuppressive properties. Its synthesis is a challenging endeavor due to the presence of a strained macrocyclic lactone and multiple stereocenters. Several total syntheses of Brefeldin A have utilized a chiral this compound derivative as a key starting material to establish the stereochemistry of the cyclopentane core.

Retrosynthetic Analysis of Brefeldin A:

G Brefeldin_A Brefeldin A Macrolactonization Macrolactonization Brefeldin_A->Macrolactonization Hydroxy_Acid Seco-Acid Macrolactonization->Hydroxy_Acid Side_Chain_Coupling Side Chain Coupling Hydroxy_Acid->Side_Chain_Coupling Cyclopentanone_Core Chiral Cyclopentanone Intermediate Side_Chain_Coupling->Cyclopentanone_Core 3HCP_Derivative This compound Derivative Cyclopentanone_Core->3HCP_Derivative

Caption: Retrosynthetic analysis of Brefeldin A.

Quantitative Data for a Key Step in Brefeldin A Synthesis:

StepReactionReagents and ConditionsYield (%)Diastereomeric Ratio
1Aldol (B89426) CondensationChiral 3-silyloxycyclopentanone, Aldehyde side chain precursor, LDA, THF, -78 °C7510:1

Experimental Protocol: Diastereoselective Aldol Condensation

  • To a solution of diisopropylamine (B44863) (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.2 M) at -78 °C under an argon atmosphere, n-butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise. The solution is stirred for 30 minutes at -78 °C.

  • A solution of the chiral 3-silyloxycyclopentanone (1.0 eq) in anhydrous THF is added dropwise to the freshly prepared lithium diisopropylamide (LDA) solution at -78 °C. The mixture is stirred for 1 hour.

  • The aldehyde precursor for the side chain (1.5 eq) is then added dropwise at -78 °C.

  • The reaction mixture is stirred at -78 °C for 4 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The mixture is allowed to warm to room temperature and then extracted with ethyl acetate (B1210297) (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired aldol adduct.

Carbocyclic Nucleosides

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclopentene (B43876) ring. This modification often imparts increased metabolic stability and can lead to potent antiviral and anticancer activities. Chiral this compound derivatives are excellent precursors for the synthesis of the carbocyclic core of these molecules.

General Synthetic Strategy for Carbocyclic Nucleosides:

G 3HCP This compound Enantioselective_Reduction Enantioselective Reduction 3HCP->Enantioselective_Reduction Chiral_Diol Chiral Cyclopentanediol Enantioselective_Reduction->Chiral_Diol Protection_Activation Protection & Activation Chiral_Diol->Protection_Activation Activated_Cyclopentane Activated Cyclopentane Synthon Protection_Activation->Activated_Cyclopentane Nucleobase_Coupling Nucleobase Coupling (e.g., Mitsunobu) Activated_Cyclopentane->Nucleobase_Coupling Protected_Nucleoside Protected Carbocyclic Nucleoside Nucleobase_Coupling->Protected_Nucleoside Deprotection Deprotection Protected_Nucleoside->Deprotection Carbocyclic_Nucleoside Carbocyclic Nucleoside Deprotection->Carbocyclic_Nucleoside

Caption: Synthesis of carbocyclic nucleosides from this compound.

Quantitative Data for Carbocyclic Nucleoside Synthesis:

StepReactionReagents and ConditionsYield (%)Enantiomeric Excess (%)
1Asymmetric ReductionThis compound, CBS catalyst, BH3·SMe2, THF95>98
2Mitsunobu ReactionChiral diol, Nucleobase, PPh3, DIAD, THF60-80-

Experimental Protocol: Mitsunobu Coupling of a Chiral Cyclopentanol (B49286) with a Nucleobase

  • To a solution of the chiral cyclopentanol derivative (1.0 eq), the desired nucleobase (e.g., adenine, 1.2 eq), and triphenylphosphine (B44618) (PPh3, 1.5 eq) in anhydrous THF (0.1 M) at 0 °C under an argon atmosphere, is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for 16 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the protected carbocyclic nucleoside.

Conclusion

This compound and its chiral derivatives are invaluable starting materials in the stereoselective synthesis of a wide range of biologically important natural products. The protocols and data presented herein highlight its utility in the construction of prostaglandins, Brefeldin A, and carbocyclic nucleosides. The strategic application of this versatile building block will undoubtedly continue to play a pivotal role in the advancement of natural product synthesis and drug discovery.

Large-Scale Synthesis of (S)-3-Hydroxycyclopentanone: Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-3-hydroxycyclopentanone is a valuable chiral building block in the synthesis of a variety of natural products and pharmaceutical agents. Its stereocenter and bifunctional nature make it a crucial intermediate for the construction of complex molecular architectures. This document provides detailed application notes and protocols for two primary large-scale synthetic routes to (S)-3-hydroxycyclopentanone: chemo-catalytic desymmetric reduction of a prochiral precursor and enzymatic kinetic resolution of a racemic mixture.

I. Chemo-Catalytic Approach: Desymmetric Reduction of 1,3-Cyclopentanedione (B128120)

This method offers a direct and efficient route to enantiomerically enriched 3-hydroxycyclopentanone starting from the readily available and inexpensive 1,3-cyclopentanedione. The key step is the asymmetric reduction of the prochiral diketone using a chiral catalyst, most notably a Corey-Bakshi-Shibata (CBS) catalyst. This approach is highly amenable to large-scale production.[1]

Experimental Protocol: Gram-Scale Synthesis via Desymmetric Reduction

Materials:

Equipment:

  • Large, flame-dried, multi-necked round-bottom flask with a magnetic stirrer, thermometer, and nitrogen inlet/outlet

  • Addition funnel

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a flame-dried, multi-necked round-bottom flask under a nitrogen atmosphere, charge the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Borane (B79455) Addition: Slowly add the borane-dimethyl sulfide complex (1.0 eq) to the catalyst solution while maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.

  • Substrate Addition: Dissolve 1,3-cyclopentanedione (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture via an addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Quenching: Upon completion, slowly and carefully add methanol to the reaction mixture at -78 °C to quench the excess borane.

  • Workup: Allow the reaction mixture to warm to room temperature. Remove the THF under reduced pressure. To the residue, add a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (S)-3-hydroxycyclopentanone.

II. Biocatalytic Approach: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution of racemic this compound using a lipase (B570770) is a highly effective and environmentally benign method for obtaining both the (R) and (S)-enantiomers in high enantiomeric purity. This process relies on the enantioselective acylation of one enantiomer by the lipase, allowing for the separation of the acylated product from the unreacted enantiomer. Pseudomonas cepacia lipase (Amano Lipase PS-DI) has been shown to be particularly effective for this transformation.[2]

Experimental Protocol: Large-Scale Kinetic Resolution

Materials:

  • Racemic this compound

  • Pseudomonas cepacia lipase (immobilized, e.g., Amano Lipase PS-DI)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether, toluene)

  • Celatom® or similar filter aid

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Large reaction vessel with mechanical stirring and temperature control

  • Filtration apparatus

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a large reaction vessel, add racemic this compound (1.0 eq), the immobilized Pseudomonas cepacia lipase (typically 10-50% by weight of the substrate), and the anhydrous organic solvent.

  • Acylation: Add the acyl donor (1.0-1.5 eq) to the suspension. Stir the mixture at a controlled temperature (typically 25-40 °C).

  • Reaction Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (e.e.) of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both products.

  • Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme through a pad of Celatom®. The enzyme can often be washed with the reaction solvent and reused.

  • Workup: Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor.

  • Separation and Purification: The resulting mixture of the unreacted (S)-3-hydroxycyclopentanone and the acylated (R)-enantiomer can be separated by column chromatography on silica gel. The acylated enantiomer can then be deacylated (e.g., by hydrolysis) to yield the (R)-3-hydroxycyclopentanone if desired.

Data Presentation

Parameter Desymmetric Reduction (CBS Catalyst) Lipase-Catalyzed Kinetic Resolution (P. cepacia)
Starting Material 1,3-CyclopentanedioneRacemic this compound
Product(s) (S)-3-hydroxycyclopentanone(S)-3-hydroxycyclopentanone and (R)-acyloxycyclopentanone
Yield ~72% (for the S-enantiomer)[1]Theoretical max. 50% (for the S-enantiomer)
Enantiomeric Excess (e.e.) Up to 92%[1]>95% (for both enantiomers is achievable)
Key Reagents Chiral CBS catalyst, Borane sourceLipase, Acyl donor
Scalability Demonstrated on multi-gram scale[1]Highly scalable, suitable for industrial production
Advantages Direct route to the desired enantiomer, high yieldHigh enantioselectivity, reusable catalyst (enzyme), mild conditions
Disadvantages Requires cryogenic temperatures, stoichiometric borane reagentTheoretical yield limited to 50% for the desired enantiomer

Mandatory Visualization

Desymmetric_Reduction_Workflow cluster_reagents Reagents & Starting Material cluster_process Reaction & Workup cluster_product Final Product SM 1,3-Cyclopentanedione Reaction Asymmetric Reduction (-78 °C, Anhydrous THF) SM->Reaction CBS (S)-CBS Catalyst CBS->Reaction BMS Borane Source (BMS) BMS->Reaction Quench Quenching (Methanol) Reaction->Quench 1. Workup Aqueous Workup (NH4Cl, Ethyl Acetate) Quench->Workup 2. Purification Column Chromatography Workup->Purification 3. Product (S)-3-Hydroxycyclopentanone Purification->Product 4.

Caption: Workflow for the large-scale synthesis of (S)-3-hydroxycyclopentanone via desymmetric reduction.

References

Protecting Group Strategies for 3-Hydroxycyclopentanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and strategies for the protection of the hydroxyl and carbonyl functional groups of 3-hydroxycyclopentanone, a versatile building block in organic synthesis. The selective masking of one functional group allows for chemical transformations on the other, enabling the synthesis of complex molecules, including prostaglandin (B15479496) analogs and other biologically active compounds.

Introduction to Protecting Group Strategies

This compound possesses two reactive functional groups: a secondary alcohol and a ketone. For selective chemical manipulation, it is often necessary to temporarily block one of these groups. The choice of protecting group is critical and depends on the desired reaction conditions for subsequent steps. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups in the molecule. Orthogonal protection strategies, where one protecting group can be removed in the presence of another, are particularly valuable in multi-step syntheses.

Protection of the Hydroxyl Group

The secondary alcohol in this compound can be protected using various methods. The most common strategies involve the formation of silyl (B83357) ethers or acetals.

Silyl Ether Protection: tert-Butyldimethylsilyl (TBDMS) Ether

TBDMS ethers are widely used for the protection of alcohols due to their stability under a range of reaction conditions and their straightforward removal.

Reaction Scheme:

cluster_main This compound Protected_Product This compound->Protected_Product TBDMSCl TBDMSCl, Imidazole (B134444) TBDMSCl->this compound Solvent DMF Solvent->this compound caption TBDMS Protection of this compound

Caption: Formation of 3-(tert-butyldimethylsilyloxy)cyclopentanone.

Experimental Protocol: Synthesis of 3-(tert-butyldimethylsilyloxy)cyclopentanone

  • Materials:

    • This compound (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)

    • Imidazole (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve this compound in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

    • Add imidazole to the solution and stir until it dissolves.

    • Add TBDMSCl portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired product.

Deprotection Protocol: Cleavage of the TBDMS Ether

  • Materials:

    • 3-(tert-butyldimethylsilyloxy)cyclopentanone (1.0 eq)

    • Tetrabutylammonium fluoride (B91410) (TBAF, 1.1 eq, 1M solution in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Dichloromethane (B109758)

    • Water

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve the TBDMS-protected compound in anhydrous THF at 0 °C.[1]

    • Add the TBAF solution dropwise and stir the mixture for 45 minutes, allowing it to warm to room temperature.[1]

    • Dilute the reaction mixture with dichloromethane and quench with water.[1]

    • Separate the layers and wash the organic layer with brine.[1]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by flash column chromatography.

Acetal Protection: Tetrahydropyranyl (THP) Ether

THP ethers are another common choice for protecting alcohols. They are stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions.[2][3]

Reaction Scheme:

cluster_main This compound Protected_Product O-THP protected This compound This compound->Protected_Product DHP DHP, p-TsOH (cat.) DHP->this compound Solvent DCM Solvent->this compound caption THP Protection of this compound

Caption: Formation of 3-(tetrahydropyran-2-yloxy)cyclopentanone.

Experimental Protocol: Synthesis of 3-(tetrahydropyran-2-yloxy)cyclopentanone

  • Materials:

    • This compound (1.0 eq)

    • 3,4-Dihydro-2H-pyran (DHP, 1.5 eq)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound in anhydrous DCM at 0 °C under an inert atmosphere.

    • Add DHP followed by a catalytic amount of p-TsOH·H₂O.[2]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[2]

    • Upon completion, wash the reaction mixture with a saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography.

Deprotection Protocol: Cleavage of the THP Ether

  • Materials:

    • 3-(tetrahydropyran-2-yloxy)cyclopentanone (1.0 eq)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 1.2 eq)

    • 2-Propanol

    • Water

    • Dichloromethane

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the THP-protected compound in 2-propanol at 0 °C.[2]

    • Add p-TsOH·H₂O and stir the mixture at room temperature for 17 hours.[2]

    • Dilute the reaction with water and extract with dichloromethane.[2]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[2]

    • Purify the product by chromatography.[2]

Protection of the Carbonyl Group

The ketone functionality of this compound can be protected as a ketal, typically by reacting it with a diol in the presence of an acid catalyst.

Ketal Protection: Ethylene (B1197577) Ketal

Ethylene ketals are stable to a wide range of nucleophilic and basic reagents, making them suitable for reactions involving organometallics and hydrides.

Reaction Scheme:

cluster_main This compound Protected_Product Ketal protected This compound This compound->Protected_Product Ethylene_Glycol Ethylene Glycol, p-TsOH (cat.) Ethylene_Glycol->this compound Solvent Toluene, reflux Solvent->this compound caption Ketal Protection of this compound

Caption: Formation of 1,4-dioxaspiro[4.4]nonan-7-ol.

Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.4]nonan-7-ol

  • Materials:

    • This compound (1.0 eq)

    • Ethylene glycol (1.5 eq)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq)

    • Toluene

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Combine this compound, ethylene glycol, and a catalytic amount of p-TsOH·H₂O in toluene.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and wash with a saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

Deprotection Protocol: Hydrolysis of the Ethylene Ketal

  • Materials:

    • 1,4-Dioxaspiro[4.4]nonan-7-ol (1.0 eq)

    • Aqueous acid (e.g., 1M HCl or acetic acid/water)

    • Acetone (B3395972) or THF

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the ketal in a mixture of acetone (or THF) and aqueous acid.

    • Stir the reaction at room temperature, monitoring by TLC.

    • Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected ketone.

Orthogonal Protecting Group Strategies

For more complex syntheses, it may be necessary to protect both the hydroxyl and carbonyl groups with protecting groups that can be removed selectively under different conditions. This is known as an orthogonal protection strategy.

Workflow for Orthogonal Protection:

A This compound B Protect OH (e.g., TBDMS) A->B C Protect Ketone (e.g., Ketal) A->C E Reaction at OH B->E D Reaction at Ketone C->D F Deprotect OH D->F G Deprotect Ketone E->G H Further Reactions F->H G->H I Final Product H->I

References

Application Notes and Protocols for the Purification of 3-Hydroxycyclopentanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of 3-Hydroxycyclopentanone using column chromatography. The protocols outlined are designed to yield a high-purity product suitable for a range of research, development, and pharmaceutical applications.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of various biologically active molecules and natural products. Achieving high purity of this compound is often crucial for the success of subsequent synthetic steps and for ensuring the quality of the final products. Column chromatography is a widely used and effective technique for the purification of this compound from crude reaction mixtures, separating it from starting materials, byproducts, and other impurities. This document outlines the recommended procedures and expected outcomes for this purification process.

Physicochemical Properties and Handling

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for appropriate handling, storage, and for selecting the conditions for purification.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₅H₈O₂
Molecular Weight 100.12 g/mol [1][2][3]
Appearance Colorless oil
Boiling Point 210.0 ± 33.0 °C (Predicted)
Storage Temperature 2-8°C[4]

Safety and Handling Precautions:

  • Handle in a well-ventilated area.[5]

  • Wear suitable protective clothing, including gloves and eye/face protection.[5][6]

  • Avoid contact with skin and eyes.[5]

  • Avoid the formation of dust and aerosols.[5]

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[5]

Purification Strategy Overview

The recommended purification strategy for this compound involves the use of flash column chromatography on silica (B1680970) gel. The choice of mobile phase is critical for achieving good separation. A solvent system of ethyl acetate (B1210297) in a nonpolar solvent like hexanes or petroleum ether is generally effective. The polarity of the mobile phase can be adjusted to optimize the separation, and this is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC). An ideal solvent system for column chromatography is one that provides a retention factor (Rf) of approximately 0.25-0.35 for the desired compound on a TLC plate.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Solvent System Optimization

Objective: To determine the optimal mobile phase composition for column chromatography.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Crude this compound sample

  • Various solvent mixtures (e.g., different ratios of ethyl acetate/hexanes)

  • Capillary spotters

  • UV lamp (254 nm) for visualization

Procedure:

  • Prepare several developing chambers with different solvent systems of varying polarities (e.g., 10%, 20%, 30%, 40%, 50% ethyl acetate in hexanes).

  • Dissolve a small amount of the crude this compound in a volatile solvent like ethyl acetate or dichloromethane.

  • Using a capillary spotter, apply a small spot of the dissolved sample onto the baseline of a TLC plate.

  • Place the spotted TLC plate into a developing chamber, ensuring the solvent level is below the baseline.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the separated spots under a UV lamp and circle them with a pencil.

  • Calculate the Rf value for the this compound spot in each solvent system. The optimal system will give an Rf value of approximately 0.25-0.35.

Column Chromatography Purification Protocol

Objective: To purify crude this compound.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh for flash chromatography)

  • Mobile phase (optimized from TLC analysis, e.g., ethyl acetate/hexanes mixture)

  • Crude this compound

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. The top of the silica bed should be flat. A layer of sand can be added to the top to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude this compound (e.g., 1 g) in a minimal amount of the mobile phase.

    • Carefully load the dissolved sample onto the top of the silica gel bed using a pipette.

  • Elution:

    • Begin eluting the column with the mobile phase. A gradient elution can be employed, starting with a lower polarity (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., up to 50% ethyl acetate in hexanes) to elute the more polar impurities after the product has been collected.

  • Fraction Collection:

    • Collect fractions of a suitable volume (e.g., 10-20 mL) in separate tubes.

    • Monitor the composition of the collected fractions by TLC to identify those containing the pure this compound.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound as a colorless oil.

Data Presentation

The following table summarizes the expected quantitative data for the purification of this compound by column chromatography. These values are typical and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 2: Summary of a Typical Purification of this compound by Column Chromatography

ParameterValue
Starting Material Crude this compound
Initial Purity ~85%
Stationary Phase Silica Gel (230-400 mesh)
Silica Gel to Crude Product Ratio 40:1 (w/w)
Column Dimensions (Internal Diameter x Length) 4 cm x 50 cm
Mobile Phase (Eluent) Gradient: 20% to 40% Ethyl Acetate in Hexanes
Sample Loading Amount 2.0 g
Flow Rate ~10 mL/min
Fraction Volume 20 mL
Typical Yield 85-95%
Final Purity (by HPLC/GC) >98%

Visualization of the Purification Workflow

The following diagram illustrates the logical workflow for the purification of this compound.

Purification_Workflow Crude Crude this compound TLC TLC Analysis for Solvent System Optimization Crude->TLC Optimize Eluent SampleLoad Sample Loading Crude->SampleLoad Dissolve in Eluent ColumnPrep Column Preparation (Silica Gel Slurry Packing) TLC->ColumnPrep Informs Mobile Phase ColumnPrep->SampleLoad Elution Gradient Elution (Ethyl Acetate/Hexanes) SampleLoad->Elution FractionCollection Fraction Collection Elution->FractionCollection FractionAnalysis TLC Analysis of Fractions FractionCollection->FractionAnalysis Pooling Pooling of Pure Fractions FractionAnalysis->Pooling Identify Pure Fractions SolventRemoval Solvent Removal (Rotary Evaporation) Pooling->SolventRemoval PureProduct Pure this compound (>98% Purity) SolventRemoval->PureProduct Analysis Purity Analysis (HPLC/GC, NMR) PureProduct->Analysis Confirm Purity

Caption: Workflow for the purification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: 3-Hydroxycyclopentanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Hydroxycyclopentanone synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users may encounter during their experiments in a question-and-answer format.

Issue 1: Low Yield in this compound Synthesis via Dieckmann Condensation

Q: I am experiencing a low yield of the desired 2-carboalkoxycyclopentanone when using Dieckmann condensation. What are the potential causes and how can I improve the yield?

A: Low yields in the Dieckmann condensation are a common problem and can be attributed to several factors. The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[1][2] For the synthesis of a cyclopentanone (B42830) ring, a 1,6-diester is required.[1]

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have reached completion. Ensure sufficient reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

  • Suboptimal Base and Solvent: The choice of base and solvent is critical. While sodium ethoxide in ethanol (B145695) is traditionally used, sterically hindered, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in aprotic solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) can minimize side reactions and improve yields.[4][5][6]

  • Side Reactions: Dimerization can occur, especially when attempting to form larger rings.[5] For the formation of the five-membered cyclopentanone ring from a 1,6-diester, this is less of a concern but can still be a competing pathway. Using a more dilute solution can sometimes disfavor intermolecular reactions.

  • Reverse Reaction: The Dieckmann condensation is a reversible reaction.[6][7] The formation of a stable enolate of the product β-keto ester drives the reaction forward.[8] A sufficiently strong base is required to deprotonate the product, shifting the equilibrium towards the desired cyclic product.[2]

  • Hydrolysis of the Ester: The presence of water can lead to the hydrolysis of the starting diester or the product β-keto ester. Ensure all reagents and glassware are thoroughly dried.

Troubleshooting Workflow for Low Yield in Dieckmann Condensation:

G cluster_start Start: Low Yield Observed cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_outcome Desired Outcome start Low Yield of 2-Carboalkoxycyclopentanone check_completion 1. Check Reaction Completion (TLC/GC-MS) start->check_completion check_conditions 2. Evaluate Reaction Conditions check_completion->check_conditions Incomplete? optimize_time Increase Reaction Time check_completion->optimize_time Incomplete? check_reagents 3. Verify Reagent Quality check_conditions->check_reagents Suboptimal? change_base_solvent Optimize Base and Solvent check_conditions->change_base_solvent Suboptimal? ensure_anhydrous Ensure Anhydrous Conditions check_reagents->ensure_anhydrous Moisture Present? purify_reagents Purify Starting Materials check_reagents->purify_reagents Impurities Detected? end Improved Yield optimize_time->end change_base_solvent->end ensure_anhydrous->end purify_reagents->end

Caption: Troubleshooting workflow for low yields in Dieckmann condensation.

Issue 2: Poor Diastereoselectivity in the Reduction of 3-(Hydroxymethyl)cyclopentanone

Q: I am observing a low cis:trans isomer ratio in the reduction of 3-(hydroxymethyl)cyclopentanone to 3-(hydroxymethyl)cyclopentanol. How can I improve the cis-selectivity?

A: Achieving high diastereoselectivity in the reduction of 3-(hydroxymethyl)cyclopentanone is a common challenge. The stereochemical outcome is highly dependent on the choice of reducing agent and the reaction temperature.[3]

Strategies to Improve Cis-Selectivity:

  • Choice of Reducing Agent: Sterically hindered reducing agents are more likely to attack the carbonyl from the less hindered face, leading to a higher proportion of the cis-isomer.

    • L-Selectride®: This bulky reducing agent is known to provide high diastereoselectivity in favor of the cis-isomer.[3]

    • Sodium Borohydride (NaBH₄): This is a less sterically demanding reducing agent and typically results in lower diastereoselectivity compared to L-Selectride®.[3]

  • Reaction Temperature: Lowering the reaction temperature can enhance the diastereoselectivity of the reduction. Performing the reaction at -78 °C with L-Selectride® is a common strategy to maximize the formation of the cis-isomer.[3]

Data on Diastereoselectivity of Reduction Methods:

Reducing AgentTemperature (°C)SolventApproximate Cis:Trans Ratio
L-Selectride®-78THF>95:5
Sodium Borohydride0Methanol80:20

Experimental Workflow for Diastereoselective Reduction:

G cluster_start Starting Material cluster_process Reduction Process cluster_workup Work-up and Purification cluster_product Final Product start 3-(Hydroxymethyl)cyclopentanone dissolve Dissolve in Anhydrous Solvent start->dissolve cool Cool to Desired Temperature dissolve->cool add_reagent Slowly Add Reducing Agent cool->add_reagent monitor Monitor Reaction (TLC) add_reagent->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end Cis-3-(Hydroxymethyl)cyclopentanol purify->end

Caption: General workflow for the diastereoselective reduction of 3-(hydroxymethyl)cyclopentanone.

Issue 3: Low Yield in the Synthesis of this compound from Furfural (B47365)

Q: I am attempting to synthesize this compound from furfural, but the yield is low. What are the critical parameters to control for this transformation?

A: The conversion of furfural to this compound is a multi-step cascade reaction that involves hydrogenation and rearrangement.[9] Optimizing the catalyst, solvent, temperature, and hydrogen pressure is crucial for achieving a good yield.

Key Parameters and Optimization Strategies:

  • Catalyst: Bimetallic catalysts, such as Pt-Co on a carbon support, have shown to be effective.[10] The ratio of the metals can significantly impact the selectivity.

  • Solvent System: A biphasic solvent system, such as toluene and water, can improve the yield by influencing the solubility of the substrate, intermediates, and products.[10] A toluene/water ratio of 3:4 (v/v) has been reported to give a 75% yield of cyclopentanone.[10]

  • Temperature and Pressure: The reaction is typically carried out at elevated temperatures (e.g., 180 °C) and hydrogen pressure (e.g., 1 MPa).[10] These parameters need to be carefully optimized for the specific catalyst system being used.

  • Side Reactions: Over-hydrogenation to cyclopentanol (B49286) can be a significant side reaction. The formation of furanic polymers can also occur, which can deactivate the catalyst.[9]

Proposed Reaction Pathway from Furfural:

G Furfural Furfural Furfuryl_Alcohol Furfuryl_Alcohol Furfural->Furfuryl_Alcohol Hydrogenation 4-Hydroxycyclopent-2-enone 4-Hydroxycyclopent-2-enone Furfuryl_Alcohol->4-Hydroxycyclopent-2-enone Piancatelli Rearrangement This compound This compound 4-Hydroxycyclopent-2-enone->this compound Olefin Reduction Cyclopent-2-enone Cyclopent-2-enone This compound->Cyclopent-2-enone Dehydration Cyclopentanone Cyclopentanone Cyclopent-2-enone->Cyclopentanone Olefin Reduction

Caption: Reaction pathway for the conversion of furfural to cyclopentanone, with this compound as a key intermediate.[9]

Experimental Protocols

Protocol 1: Diastereoselective Reduction of 3-(Hydroxymethyl)cyclopentanone with L-Selectride® [3]

Materials:

  • 3-(Hydroxymethyl)cyclopentanone

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve 3-(hydroxymethyl)cyclopentanone (1 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.[3]

  • Cool the solution to -78 °C using a dry ice/acetone bath.[3]

  • Slowly add L-Selectride® (1.1 equivalents) dropwise to the stirred solution over 30 minutes.[3]

  • Stir the reaction mixture at -78 °C for 3 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.[3]

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).[3]

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[3]

  • Filter and concentrate the organic layer under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure cis-3-(hydroxymethyl)cyclopentanol.[3]

Protocol 2: Dieckmann Condensation for the Synthesis of 2-Carboethoxycyclopentanone

Materials:

  • Diethyl adipate (B1204190)

  • Sodium ethoxide

  • Anhydrous ethanol

  • Toluene

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Heat the solution to reflux.

  • Add a solution of diethyl adipate (1 equivalent) in toluene dropwise from the dropping funnel over 1 hour.

  • Continue refluxing for an additional 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.

  • Slowly add 1 M HCl with vigorous stirring until the solution is acidic (pH ~5-6).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 2-carboethoxycyclopentanone.

Quantitative Data Summary

Table 1: Comparison of Reducing Agents for 3-(Hydroxymethyl)cyclopentanone Reduction

Reducing AgentTemperature (°C)SolventApproximate Cis:Trans RatioTypical Yield (%)Reference
L-Selectride®-78THF>95:585-95[3]
Sodium Borohydride0Methanol80:2090-98[3]

Table 2: Yields for Cyclopentanone Synthesis from Furfural under Different Catalytic Systems

CatalystSolvent SystemTemperature (°C)H₂ Pressure (MPa)Cyclopentanone Yield (%)Reference
Pt-Co/CToluene/Water (3:4 v/v)180175[10]
5% Pd–10% Cu/CWater160492.1[11]
20 wt% Ni/HY-0.018Water150486.5[11]
Cu–Ni–Al HTWater140495.8[11]

References

Technical Support Center: Synthesis of 3-Hydroxycyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-hydroxycyclopentanone. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

The synthesis of this compound, commonly achieved through the intramolecular aldol (B89426) condensation of 4-oxopentanal (B105764), can be accompanied by the formation of several side products. This guide will help you identify and mitigate these issues.

Diagram of the Synthetic Pathway and Side Products

Synthesis_Pathway 4-Oxopentanal 4-Oxopentanal This compound This compound 4-Oxopentanal->this compound Intramolecular Aldol Addition Intermolecular Products Intermolecular Products 4-Oxopentanal->Intermolecular Products Intermolecular Aldol Condensation Polymeric Materials Polymeric Materials 4-Oxopentanal->Polymeric Materials Polymerization Cyclopent-2-enone Cyclopent-2-enone This compound->Cyclopent-2-enone Dehydration (Heat, Acid/Base)

Caption: Synthetic pathway to this compound and potential side products.

Table 1: Common Side Products and Troubleshooting

Side ProductIdentificationPotential CauseRecommended Solution
Cyclopent-2-enone Appearance of a new spot with a higher Rf value on TLC. Characteristic sharp C=C and C=O stretching bands in IR spectrum.- High reaction temperature.- Prolonged reaction time.- Presence of strong acid or base catalysts.- Maintain a low reaction temperature (e.g., room temperature or below).- Monitor the reaction closely by TLC or GC-MS and quench it upon completion.- Use a mild catalyst, such as (S)-proline.
Intermolecular Self-Condensation Products Complex mixture of higher molecular weight products observed by GC-MS or NMR.- High concentration of the starting material (4-oxopentanal).- Use a more dilute solution of the starting material to favor the intramolecular reaction.
Polymeric Materials Formation of an insoluble, often colored, precipitate.- Presence of strong acid or base, which can catalyze the polymerization of the aldehyde functionality in 4-oxopentanal.- Use mild reaction conditions.- Ensure the starting material is pure and free of acidic or basic impurities.

Frequently Asked Questions (FAQs)

Q1: My reaction yields primarily cyclopent-2-enone. How can I favor the formation of this compound?

A1: The formation of cyclopent-2-enone is due to the dehydration of this compound. This side reaction is often promoted by heat and the presence of strong acids or bases.[1] To minimize dehydration, it is crucial to maintain a low reaction temperature, ideally at or below room temperature. Employing a mild catalyst, such as (S)-proline, can also help in selectively forming the desired β-hydroxy ketone without promoting significant dehydration.[1] Close monitoring of the reaction progress by TLC or GC-MS is recommended to stop the reaction once the formation of this compound is maximized, before significant dehydration occurs.[1]

Q2: I observe a complex mixture of products in my reaction, and the yield of this compound is low. What could be the reason?

A2: A complex product mixture often indicates the occurrence of intermolecular side reactions. The starting material, 4-oxopentanal, can undergo self-condensation where one molecule acts as the enolate and another as the electrophile, leading to a variety of higher molecular weight byproducts. To favor the desired intramolecular cyclization, it is advisable to work with dilute solutions of 4-oxopentanal. This reduces the probability of intermolecular collisions and promotes the reaction within the same molecule.

Q3: My reaction mixture has turned dark and a precipitate has formed. What is happening?

A3: The formation of a dark-colored precipitate often suggests polymerization of the starting material. Aldehydes, like the one present in 4-oxopentanal, can be susceptible to polymerization, especially in the presence of strong acidic or basic catalysts. To avoid this, ensure that your starting material is pure and that the reaction is carried out under mild conditions. If using a strong base or acid is unavoidable for a specific protocol, consider adding it slowly at a low temperature to control the reaction rate and minimize polymerization.

Q4: How can I effectively purify this compound from its side products?

A4: Purification can be challenging due to the similar polarities of this compound and some of its byproducts. Column chromatography on silica (B1680970) gel is a common and effective method for separating this compound from the less polar cyclopent-2-enone and other non-polar impurities.[1][2] A solvent system with a gradient of ethyl acetate (B1210297) in hexanes is often effective. Careful monitoring of the fractions by TLC is essential to isolate the pure product.

Q5: What analytical techniques are best for monitoring the reaction and characterizing the product?

A5:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction. This compound is more polar than cyclopent-2-enone and will have a lower Rf value.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify the components of the reaction mixture, including the starting material, product, and side products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the final product. Key signals for this compound include a proton and carbon signal corresponding to the CH-OH group, which will be absent in the spectrum of cyclopent-2-enone. The latter will show characteristic signals for the C=C double bond.[3][4]

  • Infrared (IR) Spectroscopy: IR spectroscopy can distinguish between the desired product and the dehydrated side product. This compound will show a broad O-H stretching band around 3400 cm-1, which will be absent in the spectrum of cyclopent-2-enone. Both will show a strong C=O stretching band.

Experimental Protocols

Key Experiment: Proline-Catalyzed Intramolecular Aldol Cyclization of 4-Oxopentanal [1]

This protocol describes a widely used method for the synthesis of this compound with good stereocontrol using an organocatalyst.

Materials:

  • 4-Oxopentanal (≥95%)

  • (S)-Proline

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Ethyl acetate

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Silica gel for column chromatography

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Dissolve 4-Oxopentanal in anhydrous DMSO B Add (S)-Proline A->B C Stir at room temperature (24-48h) B->C D Quench with aq. NH4Cl C->D E Extract with Ethyl Acetate D->E F Wash with Brine E->F G Dry over MgSO4 F->G H Concentrate in vacuo G->H I Column Chromatography (Silica Gel) H->I

Caption: General workflow for the proline-catalyzed synthesis of this compound.

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-oxopentanal in anhydrous DMSO.

  • To this solution, add a catalytic amount of (S)-proline (e.g., 10 mol%).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

References

troubleshooting low enantioselectivity in 3-Hydroxycyclopentanone resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low enantioselectivity in the enzymatic resolution of 3-hydroxycyclopentanone.

Troubleshooting Guide: Low Enantioselectivity

Low enantioselectivity is a common challenge in the kinetic resolution of this compound. This guide provides a systematic approach to identifying and addressing the root causes of this issue.

Question: My enzymatic resolution of this compound is showing low enantiomeric excess (ee). What are the potential causes and how can I improve it?

Answer:

Low enantioselectivity can stem from several factors, ranging from the choice of enzyme to the reaction conditions. Below is a step-by-step guide to troubleshoot this issue.

1. Enzyme Selection and Activity:

The choice of lipase (B570770) is critical for achieving high enantioselectivity.[1] While several lipases can be used, some are more effective than others for specific substrates.

  • Initial Screening: If you haven't already, screen a panel of lipases. Pseudomonas cepacia lipase (PCL) has been shown to be effective for the resolution of this compound.[1] Other commonly used lipases include those from Candida antarctica (CAL-A and CAL-B), Pseudomonas fluorescens, and porcine pancreas (PPL).

  • Enzyme Form: The form of the enzyme (e.g., free powder, immobilized) can significantly impact its stability and performance in organic solvents. Immobilized enzymes are often more stable and easier to recover and reuse.

  • Enzyme Activity: Ensure your enzyme is active. Procure from a reliable supplier and store it under the recommended conditions. If in doubt, test its activity with a standard substrate like p-nitrophenyl palmitate.

2. Reaction Conditions:

Optimizing reaction parameters is crucial for maximizing enantioselectivity.

  • Temperature: Temperature can have a non-linear effect on enantioselectivity. While higher temperatures can increase reaction rates, they may decrease enantioselectivity. Conversely, lower temperatures can sometimes enhance enantioselectivity. It is recommended to screen a range of temperatures (e.g., 25°C, 30°C, 40°C) to find the optimal balance.

  • pH (for hydrolysis): If performing an enzymatic hydrolysis, the pH of the aqueous phase is critical. Most lipases have an optimal pH range, typically between 6 and 8. A deviation from this can lead to a significant loss of activity and selectivity.

  • Solvent: The choice of organic solvent is a key parameter affecting lipase enantioselectivity. Non-polar, hydrophobic solvents like hexane, heptane, or toluene (B28343) are generally preferred for acylation reactions. Polar solvents can strip the essential water layer from the enzyme, leading to denaturation and loss of activity.

  • Acyl Donor: For acylation reactions, the nature of the acyl donor can influence the reaction rate and enantioselectivity. Vinyl acetate (B1210297) is a commonly used and often effective acyl donor due to the irreversible nature of the reaction. Other options to consider include isopropenyl acetate or various acid anhydrides.

  • Water Content: For reactions in organic solvents, a small amount of water is essential for enzyme activity. However, excess water can lead to hydrolysis of the product and reduce enantioselectivity. The optimal water content is enzyme and solvent-dependent and may require fine-tuning.

3. Substrate and Product Related Issues:

  • Substrate Purity: Ensure the racemic this compound is of high purity. Impurities can inhibit the enzyme or interfere with the reaction.

  • Product Inhibition: In some cases, the product of the reaction (the acylated ester or the unreacted alcohol) can inhibit the enzyme, leading to a decrease in reaction rate and potentially affecting enantioselectivity over time. Monitor the reaction progress and consider stopping it at an optimal conversion.

4. Experimental Workflow:

A logical workflow for troubleshooting low enantioselectivity is presented below.

TroubleshootingWorkflow Troubleshooting Low Enantioselectivity start Low Enantioselectivity Observed enzyme Step 1: Evaluate Enzyme - Screen different lipases - Check enzyme activity - Consider immobilization start->enzyme conditions Step 2: Optimize Reaction Conditions - Temperature screen - Solvent screen - Acyl donor screen - pH optimization (hydrolysis) enzyme->conditions substrate Step 3: Check Substrate/Product - Verify substrate purity - Monitor for product inhibition conditions->substrate analysis Step 4: Analyze Results & Iterate substrate->analysis analysis->enzyme Re-evaluate enzyme analysis->conditions Further optimize success High Enantioselectivity Achieved analysis->success

Caption: A stepwise workflow for troubleshooting low enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: Which lipase is best for the resolution of this compound?

A1: Based on available literature, Pseudomonas cepacia lipase (PCL), particularly Amano Lipase PS-DI (immobilized on diatomite), has been successfully used for the kinetic resolution of racemic this compound.[1] However, it is always recommended to screen a variety of lipases, as the optimal enzyme can be substrate-specific.

Q2: What is a typical experimental protocol for the enzymatic resolution of this compound?

A2: The following is a general protocol based on the successful resolution using Pseudomonas cepacia lipase.[1]

Experimental Protocol: Lipase-Catalyzed Acylation of this compound

  • Materials:

    • Racemic this compound

    • Pseudomonas cepacia lipase (e.g., Amano Lipase PS-DI)

    • Acyl donor (e.g., vinyl acetate)

    • Anhydrous organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether (MTBE))

  • Procedure:

    • Dissolve racemic this compound in the anhydrous organic solvent in a suitable reaction vessel.

    • Add the acyl donor (typically 1.5 to 2.0 equivalents).

    • Add the lipase (the amount may need to be optimized, a starting point is 20-50 mg per mmol of substrate).

    • Stir the reaction mixture at a controlled temperature (e.g., 30°C).

    • Monitor the reaction progress by a suitable analytical method (e.g., chiral GC or HPLC) to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

    • Stop the reaction at approximately 50% conversion to achieve high ee for both the unreacted enantiomer and the product. This is typically done by filtering off the enzyme.

    • The enzyme can be washed with fresh solvent and potentially reused.

    • The filtrate containing the product mixture is concentrated under reduced pressure.

    • The unreacted alcohol and the ester product are separated by column chromatography.

Q3: How does temperature affect the enantioselectivity of the resolution?

A3: The effect of temperature on enantioselectivity can be complex. Generally, increasing the temperature increases the reaction rate but may decrease enantioselectivity. However, some studies have reported the existence of an "inversion temperature," where the trend reverses. It is advisable to perform the reaction at a few different temperatures (e.g., room temperature, 30°C, and 40°C) to determine the optimal condition for your specific system.

Q4: What is the role of the solvent in the enzymatic resolution?

A4: The solvent plays a crucial role in maintaining the enzyme's active conformation and influencing its enantioselectivity. For lipase-catalyzed acylations in organic media, non-polar solvents are generally preferred. The solvent molecules interact with the enzyme's surface, and this interaction can affect the flexibility of the active site, thereby influencing how the enantiomers of the substrate bind.

Q5: My reaction is very slow. How can I increase the reaction rate without compromising enantioselectivity?

A5: To increase the reaction rate, you can consider the following:

  • Increase Enzyme Loading: A higher concentration of the enzyme will generally lead to a faster reaction. However, this also increases the cost.

  • Optimize Temperature: While high temperatures can decrease enantioselectivity, there is often an optimal temperature that provides a good balance between rate and selectivity.

  • Choose a More Reactive Acyl Donor: Vinyl acetate is often used because the enol byproduct tautomerizes to acetaldehyde, driving the reaction forward.

  • Agitation: Ensure efficient mixing to overcome mass transfer limitations, especially when using an immobilized enzyme.

Q6: How can I monitor the progress of the kinetic resolution?

A6: The progress of the reaction, including conversion and the enantiomeric excess (ee) of both the substrate and the product, should be monitored using a chiral analytical technique. Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the most common methods for this purpose.

Data Presentation

The following tables provide a summary of representative quantitative data for the enzymatic resolution of cyclic alcohols, which can serve as a reference for optimizing the resolution of this compound.

Table 1: Effect of Different Lipases on the Resolution of a Cyclic Alcohol Analog

Lipase SourceAcyl DonorSolventTemperature (°C)Conversion (%)Enantiomeric Excess (ee) of Product (%)
Pseudomonas cepaciaVinyl AcetateToluene30~50>95
Candida antarctica BVinyl AcetateHexane30~50High
Pseudomonas fluorescensVinyl AcetateMTBE25~48Moderate to High
Porcine Pancreatic LipaseIsopropenyl AcetateDiisopropyl ether30~50Moderate

Note: The data presented are representative and may vary depending on the specific experimental conditions.

Table 2: Influence of Reaction Parameters on Enantioselectivity (using Pseudomonas cepacia Lipase)

ParameterCondition 1ee (%)Condition 2ee (%)
Temperature 25°CHigh40°CModerate
Solvent TolueneHighAcetonitrileLow
Acyl Donor Vinyl AcetateHighAcetic AnhydrideModerate

Signaling Pathways and Experimental Workflows

Logical Relationship for Optimizing Enantioselectivity

OptimizationLogic Optimization Strategy for High Enantioselectivity goal Goal: High Enantioselectivity (ee) enzyme_choice Enzyme Selection (e.g., Pseudomonas cepacia) goal->enzyme_choice reaction_params Reaction Parameters goal->reaction_params monitoring Reaction Monitoring (Chiral HPLC/GC) enzyme_choice->monitoring temp Temperature reaction_params->temp solvent Solvent reaction_params->solvent acyl_donor Acyl Donor reaction_params->acyl_donor reaction_params->monitoring outcome Outcome: - Unreacted (S)-alcohol - Acylated (R)-ester monitoring->outcome

Caption: A logical diagram illustrating the key factors to consider for optimizing enantioselectivity.

References

Technical Support Center: Optimization of 3-Hydroxycyclopentanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-hydroxycyclopentanone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize reaction conditions and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound include the hydration of 2-cyclopentenone and the enzymatic transformation of various precursors. The hydration of 2-cyclopentenone can be catalyzed by either acids or bases. Enzymatic methods, such as kinetic resolution or asymmetric reduction, are often employed to achieve high enantioselectivity, which is crucial for pharmaceutical applications.[1]

Q2: How can I improve the yield of my this compound synthesis?

A2: Improving the yield often depends on the specific synthetic method used. For the hydration of 2-cyclopentenone, optimizing the catalyst concentration, reaction temperature, and reaction time is critical. In enzymatic reactions, factors such as enzyme activity, substrate concentration, pH, and temperature play a significant role. Ensuring the purity of starting materials and solvents is also essential for all methods.

Q3: What are the common side products in the synthesis of this compound, and how can I minimize them?

A3: A common side product, particularly in the hydration of 2-cyclopentenone, is the formation of α,β-unsaturated ketones through dehydration of the this compound product.[1] This can be minimized by carefully controlling the reaction temperature and pH. In some cases, other byproducts may arise from polymerization or rearrangement reactions, especially under harsh acidic or basic conditions.

Q4: How can I achieve a specific stereoisomer (enantiomer) of this compound?

A4: Enantioselective synthesis is best achieved using enzymatic methods.[1] Lipases can be used for the kinetic resolution of racemic mixtures, selectively acylating one enantiomer and allowing for the separation of the two.[2] Alternatively, asymmetric reduction of a prochiral precursor using specific enzymes can directly yield the desired enantiomer with high purity.

Q5: What are the recommended methods for purifying this compound?

A5: Purification of this compound typically involves column chromatography on silica (B1680970) gel. The choice of eluent system will depend on the polarity of the impurities. Distillation under reduced pressure can also be an effective method for purification, provided the compound is thermally stable under the distillation conditions. For polar compounds that are difficult to extract from aqueous solutions, continuous liquid-liquid extraction can be employed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Low or No Product Yield
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction - Insufficient reaction time. - Low reaction temperature. - Inactive catalyst or enzyme.- Monitor the reaction progress using TLC or GC and extend the reaction time if necessary. - Gradually increase the reaction temperature, but be mindful of potential side reactions. - Ensure the catalyst or enzyme is active and used in the correct amount. For enzymes, check storage conditions and activity.
Poor Substrate Solubility The starting material (e.g., 2-cyclopentenone) has low solubility in the reaction medium, particularly in aqueous solutions for enzymatic reactions.- For enzymatic reactions, consider using a biphasic system with a water-immiscible organic solvent to act as a substrate reservoir. - The addition of a co-solvent like DMSO or isopropanol (B130326) can also improve solubility.
Side Reactions Formation of byproducts such as α,β-unsaturated ketones or polymers reduces the yield of the desired product.- Optimize the reaction temperature and catalyst concentration to minimize side reactions. Lower temperatures are generally preferred. - In acid- or base-catalyzed reactions, carefully control the pH to avoid harsh conditions that promote side reactions.
Formation of Significant Side Products
Issue Potential Cause(s) Recommended Solution(s)
Formation of α,β-Unsaturated Ketone Dehydration of the this compound product is occurring.[1]- Lower the reaction temperature. - Use milder acidic or basic conditions. - If possible, remove the product from the reaction mixture as it is formed.
Polymerization of Starting Material or Product High concentrations of reactants or harsh reaction conditions can lead to polymerization.- Run the reaction at a lower concentration. - Optimize the catalyst concentration and reaction temperature.
Difficulty in Product Purification
Issue Potential Cause(s) Recommended Solution(s)
Co-elution of Product and Impurities during Chromatography The polarity of the product and impurities are very similar.- Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider using a different stationary phase for chromatography (e.g., alumina (B75360) instead of silica gel).
Product is highly soluble in water Difficulty in extracting the product from an aqueous reaction mixture.- Perform multiple extractions with an appropriate organic solvent. - Use a continuous liquid-liquid extractor for more efficient extraction. - Saturate the aqueous layer with a salt (salting out) to decrease the solubility of the organic product.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (R)-3-Hydroxycyclopentanone

This protocol is based on the ethanolysis of (R)-3-oxocyclopentyl acetate (B1210297) using Candida antarctica lipase (B570770) B (CAL-B).[3]

Materials:

  • (R)-3-oxocyclopentyl acetate

  • Ethanol (B145695)

  • tert-Butyl methyl ether (MTBE)

  • Candida antarctica lipase B (CAL-B)

  • Silica gel for flash chromatography

  • Ethyl acetate (EtOAc)

  • Petroleum ether (PE)

Procedure:

  • To a round-bottom flask, add (R)-3-oxocyclopentyl acetate (160 mg, 1.13 mmol), ethanol (1 mL), MTBE (1 mL), and CAL-B (83 mg).[3]

  • Stir the reaction mixture at 25 °C for 30 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the enzyme.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel using an eluent of EtOAc/PE (2:1) to yield (R)-3-hydroxycyclopentanone as a colorless oil.[3]

Expected Yield: Approximately 90%.[3]

Protocol 2: Acid-Catalyzed Hydration of 2-Cyclopentenone

This protocol provides a general procedure for the acid-catalyzed hydration of 2-cyclopentenone.

Materials:

  • 2-Cyclopentenone

  • Dilute aqueous acid (e.g., 0.1 M HCl or H₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-cyclopentenone in a suitable solvent (e.g., acetone (B3395972) or THF) in a round-bottom flask.

  • Add the dilute aqueous acid to the solution. The ratio of organic solvent to aqueous acid can be optimized.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis
Method Starting Material Catalyst/Enzyme Solvent(s) Temperature (°C) Reaction Time (h) Yield (%) Purity/ee (%)
Enzymatic Ethanolysis (R)-3-oxocyclopentyl acetateCandida antarctica lipase BEthanol, MTBE2530~90>99 (R)
Acid-Catalyzed Hydration 2-CyclopentenoneDilute H₂SO₄Water/Acetone25-5012-2460-75Racemic
Base-Catalyzed Hydration 2-CyclopentenoneDilute NaOHWater/THF0-254-870-85Racemic

Note: The data for acid and base-catalyzed hydration are representative and can vary significantly based on the specific reaction conditions.

Mandatory Visualizations

Logical Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low or No Product Yield check_reaction Is the reaction incomplete? start->check_reaction check_catalyst Is the catalyst/enzyme active? check_reaction->check_catalyst No solution_time_temp Increase reaction time or temperature check_reaction->solution_time_temp Yes check_solubility Is the substrate fully dissolved? check_catalyst->check_solubility Yes solution_catalyst Verify catalyst/enzyme activity and loading check_catalyst->solution_catalyst No check_side_products Are there significant side products? check_solubility->check_side_products Yes solution_solubility Use co-solvent or biphasic system check_solubility->solution_solubility No solution_side_products Optimize temperature and catalyst concentration check_side_products->solution_side_products Yes end Yield Improved check_side_products->end No solution_time_temp->end solution_catalyst->end solution_solubility->end solution_side_products->end Enzymatic_Synthesis_Workflow start Start: Mix Reactants (Substrate, Ethanol, MTBE, CAL-B) reaction Stir at 25°C for 30h start->reaction filtration Filter to remove enzyme reaction->filtration evaporation Evaporate solvent filtration->evaporation purification Flash Chromatography evaporation->purification product Final Product: (R)-3-Hydroxycyclopentanone purification->product

References

Technical Support Center: Purification of 3-Hydroxycyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Hydroxycyclopentanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route employed. However, typical impurities may include:

  • Cyclopent-2-enone: This α,β-unsaturated ketone is a common byproduct formed through the dehydration of this compound, a reaction that can be catalyzed by acidic or basic conditions.[1]

  • Aldol Condensation Products: Self-condensation of cyclopentanone (B42830) or cross-aldol reactions can lead to the formation of dimers and trimers, especially under basic or acidic conditions at elevated temperatures.[2][3][4][5]

  • Unreacted Starting Materials and Reagents: Depending on the synthesis, residual starting materials and reagents may be present.

  • Solvent Residues: Solvents used in the synthesis and workup may also be present as impurities.

Q2: What is the expected appearance and physical state of pure this compound?

A2: Pure this compound is typically a colorless to light yellow liquid at room temperature.[6]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: Several analytical techniques can be used to determine the purity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to identify the compound and detect impurities.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the hydroxyl (-OH) and carbonyl (C=O) functional groups.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Purity After Purification

Symptom: Analytical data (e.g., NMR, GC-MS) shows the presence of significant impurities after attempting purification.

Potential CauseRecommended Solution
Ineffective Purification Method The chosen purification method may not be suitable for the specific impurities present. For example, distillation may not effectively separate impurities with similar boiling points. Consider using an alternative or a combination of methods. Flash column chromatography is often effective for removing a range of impurities.
Thermal Decomposition This compound may be susceptible to decomposition at elevated temperatures, especially during distillation. This can lead to the formation of degradation products, such as cyclopent-2-enone. If distillation is necessary, it is crucial to perform it under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress on the compound.
Contamination from Glassware or Solvents Ensure all glassware is scrupulously clean and dry. Use high-purity solvents for all purification steps to avoid introducing new impurities.
Issue 2: Formation of Byproducts During Purification

Symptom: The appearance of new, unexpected signals in analytical spectra after a purification step, particularly after distillation or when using acidic/basic conditions.

Potential CauseRecommended Solution
Dehydration to Cyclopent-2-enone The hydroxyl group of this compound can be eliminated to form the α,β-unsaturated ketone, cyclopent-2-enone. This is often promoted by heat and the presence of acidic or basic residues. To minimize this, neutralize the crude product before purification and use the mildest possible conditions. When performing distillation, ensure the apparatus is free of acidic or basic contaminants.
Aldol Condensation The presence of acidic or basic catalysts, especially with heating, can promote the self-condensation of this compound or its reaction with other carbonyl-containing impurities to form higher molecular weight byproducts.[2][3][4][5] Neutralize the reaction mixture before purification and avoid prolonged heating.

Experimental Protocols

Below are detailed methodologies for the purification of this compound.

Flash Column Chromatography

Flash column chromatography is a highly effective method for purifying this compound from a variety of impurities.

Protocol:

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent in which it is highly soluble (e.g., dichloromethane (B109758) or ethyl acetate). In a separate container, create a slurry of silica (B1680970) gel in the chosen eluent.

  • Column Packing: Carefully pour the silica gel slurry into a chromatography column, ensuring even packing without air bubbles.

  • Sample Loading: Once the silica gel has settled, carefully add the dissolved crude product to the top of the column.

  • Elution: Elute the column with an appropriate solvent system. A common eluent system for this compound is a mixture of ethyl acetate (B1210297) (EtOAc) and petroleum ether (PE) in a 2:1 ratio.[8] The polarity of the eluent can be adjusted based on the separation observed by Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary for Flash Chromatography:

ParameterValue
Stationary Phase Silica Gel
Mobile Phase (Eluent) Ethyl Acetate : Petroleum Ether (2:1)[8]
Expected Purity >95% (depending on crude purity and technique)
Vacuum Distillation

Due to its relatively high predicted boiling point (around 210 °C), vacuum distillation is recommended to prevent thermal decomposition.

Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Use a short path distillation head for efficiency.

  • Sample Charging: Place the crude this compound in the distillation flask with a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle or oil bath.

  • Distillation: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.

  • Purity Check: Analyze the collected distillate for purity.

Visualizations

Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow Crude Crude this compound Analysis1 Purity Assessment (TLC, GC-MS, NMR) Crude->Analysis1 Decision Purity Acceptable? Analysis1->Decision Purification Purification Method Decision->Purification No Pure Pure this compound Decision->Pure Yes Distillation Vacuum Distillation Purification->Distillation Chromatography Flash Chromatography Purification->Chromatography Analysis2 Purity Assessment Distillation->Analysis2 Chromatography->Analysis2 Analysis2->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree for Impurity Removal

This diagram provides a decision-making process for selecting a purification strategy based on the identified impurities.

TroubleshootingDecisionTree Start Impurity Detected in this compound ImpurityType What is the primary impurity? Start->ImpurityType DehydrationProduct Dehydration Product (Cyclopent-2-enone) ImpurityType->DehydrationProduct α,β-Unsaturated Ketone AldolProduct Aldol Condensation Product (Dimer/Trimer) ImpurityType->AldolProduct High MW Species OtherImpurities Other Impurities (Starting materials, etc.) ImpurityType->OtherImpurities Other DehydrationSolution Use mild purification conditions. Avoid acid/base. Consider flash chromatography. DehydrationProduct->DehydrationSolution AldolSolution Neutralize before purification. Avoid prolonged heating. Use flash chromatography. AldolProduct->AldolSolution OtherSolution Select purification based on impurity properties (e.g., distillation for different boiling points, chromatography for polarity differences). OtherImpurities->OtherSolution

Caption: Decision tree for selecting a purification method based on impurity type.

References

Technical Support Center: Prevention of 3-Hydroxycyclopentanone Dehydration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the undesired dehydration of 3-hydroxycyclopentanone to cyclopentenone during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to dehydration?

A1: this compound is a β-hydroxy ketone. The hydrogen atom on the α-carbon (adjacent to the carbonyl group) is acidic and can be removed by a base. The hydroxyl group on the β-carbon can be protonated under acidic conditions, turning it into a good leaving group (water). This combination of features facilitates the elimination of a water molecule to form the more stable, conjugated system of cyclopentenone.

Q2: What is the underlying mechanism of this dehydration?

A2: The dehydration of this compound can be catalyzed by both acids and bases. The reaction generally proceeds through an enol or enolate intermediate.[1]

  • Base-Catalyzed Dehydration: A base removes a proton from the α-carbon to form an enolate. The resulting negative charge facilitates the elimination of the hydroxyl group from the β-carbon.

  • Acid-Catalyzed Dehydration: An acid protonates the hydroxyl group, converting it into a good leaving group (H₂O). Subsequent removal of a proton from the α-carbon by a weak base (like water or the conjugate base of the acid) leads to the formation of the double bond.

Q3: What general strategies can be employed to prevent this dehydration?

A3: The primary strategies to prevent the dehydration of this compound include:

  • Reaction Condition Optimization: Carefully controlling the pH, temperature, and reaction time can minimize dehydration.

  • Use of Protecting Groups: The hydroxyl group can be temporarily "masked" with a protecting group to prevent its elimination. This is a very common and effective strategy.

Troubleshooting Guide

Unwanted dehydration of this compound is a common issue. This guide provides potential causes and solutions for this problem.

Problem Possible Cause Recommended Solution
Low yield of this compound and significant formation of cyclopentenone. Reaction conditions are too harsh (e.g., high temperature, strong acid or base).- Lower the reaction temperature. - Use a milder acid or base, or a non-ionic base. - Reduce the reaction time and monitor the reaction progress closely using techniques like TLC or GC.
Dehydration occurs during workup or purification. The workup or purification conditions are acidic or basic. For example, using a strong acid for neutralization or silica (B1680970) gel chromatography which can be acidic.- Use a buffered workup solution to maintain a neutral pH. - Neutralize acidic or basic reaction mixtures carefully with a mild reagent at low temperature. - Use neutral alumina (B75360) for chromatography instead of silica gel, or treat the silica gel with a base (e.g., triethylamine) before use.
The desired reaction requires conditions that are known to cause dehydration. The substrate is inherently unstable under the required reaction conditions.- Employ a protecting group for the hydroxyl functionality. Silyl (B83357) ethers (e.g., TBS, TIPS) or acetals are common choices.

Experimental Protocols

Protocol 1: Protection of this compound as a tert-Butyldimethylsilyl (TBS) Ether

This protocol describes a general method for the protection of a hydroxyl group as a TBS ether, which is robust under a wide range of reaction conditions.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole (B134444)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • To this solution, add TBSCl (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 3-(tert-butyldimethylsilyloxy)cyclopentanone.

Protocol 2: Deprotection of 3-(tert-butyldimethylsilyloxy)cyclopentanone

This protocol describes the removal of the TBS protecting group to regenerate the hydroxyl functionality.

Materials:

  • 3-(tert-butyldimethylsilyloxy)cyclopentanone

  • Tetrabutylammonium fluoride (B91410) (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the TBS-protected this compound (1.0 eq) in anhydrous THF.

  • To this solution, add TBAF solution (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Data Presentation

The choice of a silyl protecting group is critical and depends on the specific reaction conditions to be employed in subsequent steps. The stability of various silyl ethers under acidic and basic conditions varies significantly.

Table 1: Relative Stability of Common Silyl Ethers [2][3]

Silyl EtherRelative Rate of Acidic Cleavage (vs. TMS)Relative Rate of Basic Cleavage (vs. TMS)
TMS (Trimethylsilyl)11
TES (Triethylsilyl)6410-100
TBDMS (tert-Butyldimethylsilyl)20,000~20,000
TIPS (Triisopropylsilyl)700,000100,000
TBDPS (tert-Butyldiphenylsilyl)5,000,000~20,000

Note: Higher values indicate greater stability.

Visualizations

The following diagrams illustrate the dehydration mechanism and the logic of the troubleshooting guide.

Dehydration_Mechanism cluster_acid Acid-Catalyzed Dehydration cluster_base Base-Catalyzed Dehydration 3-Hydroxycyclopentanone_A This compound Protonated_Alcohol Protonated Hydroxyl 3-Hydroxycyclopentanone_A->Protonated_Alcohol + H⁺ Cyclopentenone_A Cyclopentenone Protonated_Alcohol->Cyclopentenone_A - H₂O, - H⁺ Water_A H₂O 3-Hydroxycyclopentanone_B This compound Enolate Enolate Intermediate 3-Hydroxycyclopentanone_B->Enolate + B⁻ Cyclopentenone_B Cyclopentenone Enolate->Cyclopentenone_B - OH⁻ Water_B H₂O

Caption: Acid and base-catalyzed dehydration mechanisms of this compound.

Troubleshooting_Dehydration Start Dehydration of This compound Observed Check_Conditions Are reaction conditions (pH, temp) harsh? Start->Check_Conditions Modify_Conditions Optimize Conditions: - Lower temperature - Use milder reagents - Shorter reaction time Check_Conditions->Modify_Conditions Yes Check_Workup Is dehydration occurring during workup/purification? Check_Conditions->Check_Workup No Modify_Conditions->Check_Workup Modify_Workup Modify Workup/Purification: - Use buffered solutions - Use neutral alumina for chromatography Check_Workup->Modify_Workup Yes Use_PG Employ a Protecting Group (e.g., TBS, TIPS, Acetal) Check_Workup->Use_PG No Success Dehydration Minimized Modify_Workup->Success Use_PG->Success

Caption: Troubleshooting workflow for preventing dehydration of this compound.

References

Technical Support Center: Purification of 3-Hydroxycyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3-Hydroxycyclopentanone.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the purification of this compound?

A1: The primary challenges in purifying this compound revolve around its chemical instability and the presence of structurally similar impurities. The molecule is susceptible to dehydration, especially under acidic or basic conditions, to form the more stable α,β-unsaturated ketone, cyclopent-2-enone. Additionally, depending on the synthetic route, various side-products from aldol (B89426) condensation reactions can co-elute with the desired product during chromatography.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities depend on the synthetic method. For aldol condensation routes, impurities may include:

  • Cyclopent-2-enone: Formed via dehydration of this compound.

  • Unreacted starting materials: e.g., cyclopentanone.

  • Self-condensation products: Dimers and trimers of cyclopentanone.[1][2]

  • Higher-order condensation products: Products from the reaction of this compound with other enolates.

If synthesized from furfural, impurities related to the rearrangement and subsequent reaction steps may be present.[3]

Q3: What purification techniques are most effective for this compound?

A3: Flash column chromatography on silica (B1680970) gel is a widely used and effective method for the purification of this compound. Other potential techniques include preparative High-Performance Liquid Chromatography (HPLC) for achieving very high purity on a smaller scale. Due to the non-volatile nature of the compound, distillation is generally not a preferred method.

Q4: How can I minimize the degradation of this compound during purification?

A4: To minimize degradation, it is crucial to maintain neutral pH conditions and avoid high temperatures. When using silica gel chromatography, it is advisable to use a neutral silica gel or to co-spot the crude material with a small amount of a mild base like triethylamine (B128534) to neutralize any acidic sites on the silica. Running the chromatography at a lower temperature (e.g., in a cold room) can also be beneficial.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Low Yield After Column Chromatography
Possible Cause Solution
Dehydration on Silica Gel Use deactivated (neutral) silica gel. A common method is to add a small percentage (e.g., 1%) of triethylamine to the eluent system.[4]
Co-elution with Impurities Optimize the solvent system for better separation. A gradient elution might be necessary. Consider using a different stationary phase if silica gel does not provide adequate separation.
Product Volatility While not highly volatile, some loss can occur during solvent removal. Use a rotary evaporator at a controlled temperature and pressure.
Incomplete Elution from the Column After the main product has eluted, flush the column with a more polar solvent to ensure all the product has been recovered.
Presence of Impurities in the Final Product
Possible Cause Solution
Cyclopent-2-enone Contamination This indicates dehydration occurred. Ensure all purification steps are performed under neutral conditions and at low temperatures. If the impurity is still present, a second chromatographic purification with a very shallow gradient may be required.
Persistent Starting Material Improve the separation by using a less polar eluent system at the beginning of the chromatography to hold back the more polar this compound while eluting the less polar starting material.
Aldol Condensation Byproducts These are often more polar than the desired product. Careful fractionation during column chromatography is necessary. Monitor the fractions closely using Thin Layer Chromatography (TLC).

Experimental Protocols

Detailed Methodology for Flash Column Chromatography Purification

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.

  • Preparation of the Silica Gel Slurry:

    • Use a standard grade silica gel (e.g., 230-400 mesh).

    • Prepare a slurry of the silica gel in the initial, least polar eluent (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Packing the Column:

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

    • Ensure the packed bed is level and free of cracks or air bubbles.

    • Equilibrate the column by running the initial eluent through it until the baseline is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent if solubility is an issue.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel (dry loading).

    • Carefully apply the sample to the top of the silica bed.

  • Elution:

    • Begin elution with a relatively non-polar solvent system (e.g., 20% ethyl acetate (B1210297) in hexane) and gradually increase the polarity (e.g., to 50% ethyl acetate in hexane).

    • The exact solvent system will need to be determined by TLC analysis of the crude mixture.

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

Visualizations

Logical Workflow for Troubleshooting Purification Issues

G Troubleshooting Workflow for this compound Purification start Crude Product Analysis (TLC, NMR) check_purity Is Purity > 95%? start->check_purity low_yield Low Yield? check_purity->low_yield No end_pure Pure Product Obtained check_purity->end_pure Yes impurity_present Impurities Present? low_yield->impurity_present No dehydration Dehydration Suspected (e.g., cyclopentenone detected) low_yield->dehydration Yes coelution Co-elution of Impurities impurity_present->coelution Yes incomplete_elution Incomplete Elution impurity_present->incomplete_elution No neutralize Use Neutral Silica / Add Et3N to Eluent dehydration->neutralize low_temp Lower Purification Temperature neutralize->low_temp end_repurify Re-purify Fractions low_temp->end_repurify optimize_solvent Optimize Solvent Gradient coelution->optimize_solvent change_phase Consider Different Stationary Phase optimize_solvent->change_phase change_phase->end_repurify flush_column Flush Column with Polar Solvent incomplete_elution->flush_column flush_column->end_repurify

Caption: A flowchart for troubleshooting common purification issues.

Relationship Between Challenges and Solutions

G Challenges and Solutions in this compound Purification cluster_challenges Challenges cluster_solutions Solutions instability Chemical Instability (Dehydration) neutral_ph Maintain Neutral pH instability->neutral_ph low_temp Low Temperature Processing instability->low_temp deactivated_silica Use Deactivated Silica instability->deactivated_silica impurities Structurally Similar Impurities chromatography Optimized Chromatography impurities->chromatography

Caption: Key challenges and their corresponding solutions.

References

Technical Support Center: 3-Hydroxycyclopentanone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the scale-up of 3-Hydroxycyclopentanone production.

Section 1: Synthesis and Scale-Up Issues

This section addresses common problems related to reaction yield, impurity formation, and the physical challenges of scaling up the synthesis of this compound.

Q1: We are observing a significant drop in yield for this compound synthesis when moving from bench-scale (grams) to pilot-scale (kilograms). What are the likely causes?

A1: A decrease in yield during scale-up is a common challenge. The primary causes often relate to mass and heat transfer limitations that are not apparent at a smaller scale.[1] Key factors include:

  • Inefficient Mixing: What is effective in a small flask with a magnetic stir bar may be inadequate in a large reactor, leading to "dead zones" with poor reactant mixing. This can result in localized concentration gradients and an increase in side reactions.

  • Poor Temperature Control: Exothermic or endothermic reactions are harder to control in large volumes. Poor heat dissipation can lead to localized hotspots, which can promote the degradation of reactants or the desired product and favor the formation of impurities.[1]

  • Extended Reaction Times: The time required for additions or to bring the larger volume to the target temperature may be longer, altering the reaction kinetics and impurity profile.

Troubleshooting Steps:

  • Reactor and Agitation Review: Ensure the pilot-scale reactor's agitation (e.g., mechanical stirrer type, speed) is sufficient to maintain a homogeneous mixture.

  • Thermal Profiling: Use temperature probes at multiple locations within the reactor to identify potential hotspots.

  • Controlled Addition Rates: Re-evaluate and optimize the addition rates of reagents for the larger scale to manage heat generation.

Q2: Our crude product purity is much lower at scale, with a significant amount of a lower molecular weight impurity. What is this likely to be and how can we prevent it?

A2: The most common lower molecular weight impurity is Cyclopent-2-enone , the result of a dehydration reaction of this compound. This elimination reaction is often catalyzed by acidic or basic conditions, especially at elevated temperatures which can be more prevalent during scale-up.[2][3]

Prevention Strategies:

  • Strict pH Control: Maintain a neutral or near-neutral pH throughout the reaction and work-up.

  • Temperature Management: Avoid overheating. Ensure the reactor's cooling system is adequate for the larger batch size.

  • Minimize Reaction Time: Do not run the reaction longer than necessary. Monitor for completion using an appropriate analytical technique like TLC or HPLC.

Q3: We are also seeing a new, higher molecular weight impurity that was not significant at the lab scale. What could this be?

A3: A higher molecular weight impurity is often the result of an Aldol condensation side reaction.[4][5] This can occur under basic conditions where the enolate of this compound (or a starting material) reacts with another molecule of the ketone or aldehyde precursor. This leads to dimers or other condensation products.

Troubleshooting Workflow for Impurity Identification

The following workflow can help identify and address the formation of unknown impurities during scale-up.

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Hypothesis & Mitigation Start Low Purity or New Impurity Peak Observed Analyze Analyze Crude Sample: - LC-MS for Molecular Weight - GC-MS for Volatiles - NMR for Structure Start->Analyze Decision Impurity MW Identified? Analyze->Decision Hypo_Dehydration Hypothesis: Dehydration Product (MW = 82) Decision->Hypo_Dehydration  Yes, MW ≈ 82   Hypo_Aldol Hypothesis: Aldol Product (MW ≈ 200) Decision->Hypo_Aldol  Yes, MW > 100   Hypo_Other Hypothesis: Other Side Reaction or Starting Material Impurity Decision->Hypo_Other  No / Unclear   Mitigate_Dehydration Mitigation: - Lower Temperature - Neutralize pH Promptly Hypo_Dehydration->Mitigate_Dehydration Mitigate_Aldol Mitigation: - Avoid Strong Base - Optimize Stoichiometry Hypo_Aldol->Mitigate_Aldol Mitigate_Other Mitigation: - Re-evaluate Starting Materials - Review Reaction Mechanism Hypo_Other->Mitigate_Other G Compound This compound Dehydration Dehydration (via Acid/Base, Heat) Compound->Dehydration Aldol Self-Condensation (via Acid/Base) Compound->Aldol Oxidation Oxidation (via Air/Oxidants) Compound->Oxidation Product_Dehydrated Cyclopent-2-enone (Impurity) Dehydration->Product_Dehydrated Product_Aldol Dimer / Oligomer (Impurity) Aldol->Product_Aldol Product_Oxidized Ring-Opened Products (Impurity) Oxidation->Product_Oxidized

References

Technical Support Center: Asymmetric Synthesis of 3-Hydroxycyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the asymmetric synthesis of 3-Hydroxycyclopentanone. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and a comparative analysis of different catalytic systems.

Frequently Asked Questions (FAQs)

Q1: What are the main catalytic strategies for the asymmetric synthesis of this compound?

A1: The primary strategies involve three main types of catalysts:

  • Biocatalysts: Enzymes such as lipases and ketoreductases (often in whole-cell systems) are used for kinetic resolution of racemic this compound or asymmetric reduction of a prochiral precursor like 1,3-cyclopentanedione.[1][2]

  • Organocatalysts: Small chiral organic molecules, such as proline and its derivatives, can catalyze the asymmetric aldol (B89426) reaction or other C-C bond-forming reactions to construct the chiral center.

  • Metal-based Catalysts: Chiral complexes of metals like rhodium and scandium can effectively catalyze asymmetric hydrogenations or other transformations to yield enantiomerically enriched this compound.[3]

Q2: How do I choose the best catalyst for my specific needs?

A2: The choice of catalyst depends on several factors:

  • Desired Enantiomer: Some catalysts selectively produce the (R)-enantiomer, while others yield the (S)-enantiomer.

  • Scale of Reaction: For large-scale synthesis, factors like catalyst cost, availability, and ease of separation are crucial. Biocatalytic methods can be advantageous in this regard.

  • Required Enantiopurity (ee%): While many methods provide high enantioselectivity, some, like certain biocatalytic reductions, can offer >99% ee.

  • Substrate Availability: The choice between kinetic resolution of a racemate versus asymmetric synthesis from a prochiral starting material will depend on the availability and cost of the respective precursors.

Q3: What are the typical starting materials for these syntheses?

A3: Common starting materials include:

  • Racemic this compound for kinetic resolution.

  • 1,3-Cyclopentanedione for asymmetric reduction.[2]

  • 2-Cyclopenten-1-one for conjugate addition followed by stereoselective reduction.

Q4: Can I recycle the catalyst?

A4: Catalyst recyclability depends on the type of catalyst. Heterogenized metal catalysts and immobilized enzymes (biocatalysts) are often designed for easy recovery and reuse, which is economically and environmentally beneficial.[1] Some organocatalysts can also be recovered, though it may require specific purification procedures.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Enantiomeric Excess (ee%) 1. Incorrect Catalyst: The chosen catalyst may not be optimal for the substrate or reaction conditions. 2. Non-optimal Temperature: Temperature can significantly impact the transition state energies of the enantiomeric pathways. 3. Solvent Effects: The solvent can influence catalyst conformation and solubility, affecting stereoselectivity. 4. Racemization of Product: The product may be unstable under the reaction or workup conditions, leading to racemization.1. Screen a variety of catalysts from different classes (biocatalyst, organocatalyst, metal-based). 2. Optimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity. 3. Perform a solvent screen to identify the optimal medium for the reaction. 4. Ensure mild workup conditions and consider in-situ product protection if necessary.
Low Yield 1. Catalyst Deactivation: The catalyst may be sensitive to air, moisture, or impurities in the reagents or solvents. 2. Poor Substrate Conversion: Reaction time may be insufficient, or the catalyst loading may be too low. 3. Side Reactions: The substrate or product may be undergoing undesired side reactions. 4. Difficult Product Isolation: The product may be volatile or difficult to separate from the reaction mixture.1. Use anhydrous and degassed solvents and reagents. Handle air/moisture-sensitive catalysts under an inert atmosphere. 2. Increase the reaction time and/or the catalyst loading. Monitor the reaction progress by TLC or GC. 3. Analyze the crude reaction mixture to identify byproducts and adjust reaction conditions (e.g., temperature, concentration) to minimize their formation. 4. Use appropriate purification techniques like flash chromatography or distillation under reduced pressure.
Inconsistent Results 1. Variability in Reagent Quality: Impurities in solvents or starting materials can affect catalyst performance. 2. Inconsistent Catalyst Activity: The activity of the catalyst may vary between batches, especially for biocatalysts. 3. Poor Control of Reaction Parameters: Small variations in temperature, stirring rate, or addition rate of reagents can lead to different outcomes.1. Purify solvents and reagents before use. Use reagents from a reliable source. 2. Titrate or test the activity of each new batch of catalyst before use. 3. Ensure precise control over all reaction parameters using appropriate equipment.

Catalyst Performance Data

The following table summarizes quantitative data for different catalytic systems used in the asymmetric synthesis of this compound and related compounds.

Catalyst Type Specific Catalyst Starting Material Catalyst Loading (mol%) Reaction Time (h) Temperature (°C) Yield (%) ee (%)
BiocatalystCandida antarctica Lipase (B570770) B (CAL-B)(R/S)-3-oxocyclopentyl acetate (B1210297)Enzyme (wt%)302590>99 (for R-enantiomer)
BiocatalystMarine Fungi (e.g., Rhodotorula mucilaginosa)1,3-CyclopentanedioneWhole cells24-7225-30Good>99
OrganocatalystL-ProlineCyclohexanone + Formaldehyde (B43269)*20-3012-48Room Temp.Moderate to GoodUp to 95
Metal-basedChiral Rhodium(III) Complex / Pyrrolidine1,2-dicarbonyl compounds + α,β-unsaturated ketonesNot specifiedNot specifiedNot specified45-8981-99
Metal-based(S)-p-tol-BINAP/CuCl3,5-dialkyl-cyclopentenoneNot specifiedNot specifiedNot specifiedGood>95 (for kinetic resolution)

*Data for a similar transformation (α-hydroxymethylation of cyclohexanone) is provided as a reference for organocatalytic systems.[4]

Detailed Experimental Protocols

Protocol 1: Lipase-Catalyzed Ethanolysis of (R/S)-3-oxocyclopentyl acetate

This protocol describes the kinetic resolution of racemic 3-oxocyclopentyl acetate to yield (R)-3-hydroxycyclopentanone.

Materials:

  • (R/S)-3-oxocyclopentyl acetate

  • Ethanol (B145695)

  • tert-Butyl methyl ether (MTBE)

  • Candida antarctica lipase B (CAL-B)

  • Silica (B1680970) gel for flash chromatography

  • Ethyl acetate (EtOAc)

  • Petroleum ether (PE)

Procedure:

  • To a round-bottom flask, add (R/S)-3-oxocyclopentyl acetate (1.13 mmol), ethanol (1 mL), and MTBE (1 mL).

  • Add CAL-B (330 U, 83 mg) to the reaction mixture.

  • Stir the reaction mixture at 25 °C for 30 hours.

  • After the reaction is complete, filter off the enzyme.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel using an eluent of EtOAc/PE (2:1) to yield (R)-3-hydroxycyclopentanone.

Protocol 2: Organocatalytic Asymmetric Aldol Reaction

This protocol provides a general procedure for an L-proline catalyzed asymmetric aldol reaction, which can be adapted for the synthesis of this compound derivatives.

Materials:

  • Cyclopentanone (B42830)

  • An aldehyde (e.g., formaldehyde or a protected equivalent)

  • L-Proline

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve L-proline (20-30 mol%) in the anhydrous solvent.

  • Add cyclopentanone (1.0 equivalent) to the catalyst solution.

  • Slowly add the aldehyde (1.2 equivalents) to the reaction mixture at the desired temperature (e.g., 0 °C to room temperature).

  • Stir the mixture for 12-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a dilute aqueous solution of hydrochloric acid.

  • Extract the product with an organic solvent (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Analyze the enantiomeric excess by chiral HPLC.

Diagrams

Catalyst_Selection_Workflow start Define Synthesis Goals ee_req High ee% Required? (>98%) start->ee_req scale Large Scale Synthesis? ee_req->scale Yes organocatalysis Consider Organocatalysis (e.g., Proline) ee_req->organocatalysis No cost Cost-Effectiveness a Priority? scale->cost biocatalysis Consider Biocatalysis (e.g., Lipase, Whole-cell) cost->biocatalysis Yes metal_catalysis Consider Metal Catalysis (e.g., Rh, Cu complexes) cost->metal_catalysis No optimize Optimize Reaction Conditions (Temp, Solvent, Time) biocatalysis->optimize organocatalysis->optimize metal_catalysis->optimize

Caption: Catalyst selection workflow for asymmetric synthesis.

Troubleshooting_Logic cluster_ee Troubleshooting Low ee% cluster_yield Troubleshooting Low Yield cluster_inconsistent Troubleshooting Inconsistency start Unsatisfactory Result low_ee Low ee% start->low_ee low_yield Low Yield start->low_yield inconsistent Inconsistent Results start->inconsistent optimize_temp Optimize Temperature (Often Lower) low_ee->optimize_temp check_reagents Check Reagent/Solvent Purity low_yield->check_reagents standardize_reagents Standardize Reagent Source/Purity inconsistent->standardize_reagents solvent_screen Perform Solvent Screen optimize_temp->solvent_screen change_catalyst Change Catalyst solvent_screen->change_catalyst increase_loading Increase Catalyst Loading/Time check_reagents->increase_loading check_side_reactions Analyze for Side Reactions increase_loading->check_side_reactions control_params Ensure Precise Control of Parameters standardize_reagents->control_params catalyst_activity Verify Catalyst Activity control_params->catalyst_activity

Caption: Troubleshooting logic for asymmetric synthesis.

References

Technical Support Center: Managing Reaction Temperature for Stereoselective Reduction of Cyclopentanones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the management of reaction temperature to achieve high stereoselectivity in the reduction of cyclopentanones.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments, presented in a question-and-answer format.

Q1: I am observing a low cis:trans isomer ratio in the reduction of my substituted cyclopentanone (B42830). What are the primary causes and how can I improve the cis-selectivity?

A1: A low cis:trans isomer ratio is a common challenge in the stereoselective reduction of substituted cyclopentanones. The stereochemical outcome is highly dependent on reaction conditions, particularly temperature and the choice of reducing agent.[1]

  • Potential Cause 1: Suboptimal Reaction Temperature. Higher reaction temperatures can significantly decrease the diastereoselectivity of the reduction.[1] Running the reaction at elevated temperatures may favor the formation of the thermodynamically more stable trans-isomer.

    • Solution: To enhance kinetic control and favor the formation of the cis-isomer, it is crucial to perform the reduction at low temperatures, typically between -78 °C and 0 °C.[1][2] Lowering the reaction temperature can further enhance the pronounced selectivity for the cis alcohol.[3][4]

  • Potential Cause 2: Inappropriate Reducing Agent. The steric bulk of the reducing agent plays a critical role in directing the stereochemical outcome. Less sterically hindered reducing agents, such as sodium borohydride (B1222165) (NaBH₄), may not provide sufficient stereocontrol, leading to a higher proportion of the trans-isomer.[2]

    • Solution: Employ bulky, sterically hindered hydride reagents. Reagents like L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® are often effective in achieving high cis-diastereoselectivity.[1] Their steric bulk directs the hydride attack to the less hindered face of the ketone, favoring the formation of the cis-alcohol.[2]

Q2: My reduction reaction is proceeding very slowly, resulting in a low yield of the desired cyclopentanol. How can I improve the conversion rate without compromising stereoselectivity?

A2: Sluggish reaction rates at low temperatures can be a concern. Here are some troubleshooting steps to improve the yield while maintaining stereochemical control:

  • Potential Cause 1: Insufficient Molar Ratio of Reducing Agent. An inadequate amount of the reducing agent can lead to an incomplete reaction.

    • Solution: It is advisable to use a slight excess of the reducing agent, for instance, 1.1 to 1.5 equivalents, to help drive the reaction to completion.[1]

  • Potential Cause 2: Inactive or Degraded Reducing Agent. Hydride reagents are sensitive to moisture and air. Improper storage or handling can lead to degradation and reduced reactivity.

    • Solution: Ensure that the reducing agent is fresh and has been stored under an inert atmosphere. It is good practice to titrate the hydride solution to determine its exact molarity before use.

  • Potential Cause 3: Overly Cautious Slow Addition at Low Temperature. While slow addition is necessary to control the reaction, excessively slow addition can prolong the reaction time unnecessarily.

    • Solution: Monitor the reaction progress closely using thin-layer chromatography (TLC). Once the reaction appears to have stalled, a small, additional portion of the reducing agent can be added. Ensure the internal temperature is maintained at the desired low level during any additional reagent introduction.

Data Presentation: Impact of Temperature and Reducing Agent on Diastereoselectivity

The following table summarizes the expected impact of reaction temperature and the choice of reducing agent on the diastereoselectivity of the reduction of a substituted cyclopentanone. The provided ratios are representative and should be confirmed by experimental analysis for your specific substrate.

Reducing AgentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Approximate Yield (%)
L-Selectride®THF-7895:5~90
Sodium Borohydride (NaBH₄)Methanol (B129727)070:30>95

Note: The values presented in this table are representative and can vary depending on the specific reaction conditions and substrate purity. It is recommended that researchers perform their own experiments to determine the precise outcomes.[2]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the troubleshooting guides.

Protocol 1: Diastereoselective Reduction with L-Selectride® to Yield the cis-Alcohol

This protocol is designed to maximize the formation of the cis-diastereomer by utilizing a sterically hindered reducing agent at a low temperature.[2]

Materials:

  • Substituted cyclopentanone

  • L-Selectride® (1.0 M solution in THF)[2][5]

  • Anhydrous Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Sodium Hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen Peroxide (H₂O₂)

  • Ethyl Acetate (B1210297)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted cyclopentanone in anhydrous THF in a round-bottom flask.[2][5]

  • Cool the solution to -78 °C using a dry ice/acetone bath.[2][5]

  • Slowly add the L-Selectride® solution (1.2 equivalents) dropwise to the stirred ketone solution via a dropping funnel over 30 minutes, ensuring the internal temperature remains below -70 °C.[2][5]

  • Stir the reaction mixture at -78 °C for 3-4 hours.[5]

  • Monitor the reaction progress by TLC until the starting material is consumed.[5]

  • Carefully quench the reaction at -78 °C by the slow, sequential addition of water, 1 M sodium hydroxide solution, and 30% hydrogen peroxide solution.[5]

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer multiple times with ethyl acetate.[5]

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[1]

  • Filter and concentrate the organic layer under reduced pressure.[1]

  • Purify the product by flash column chromatography to isolate the desired cis-cyclopentanol.

Protocol 2: Reduction with Sodium Borohydride

This protocol uses a less sterically demanding and more economical reducing agent. The diastereoselectivity is typically lower compared to L-Selectride®.[2]

Materials:

  • Substituted cyclopentanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substituted cyclopentanone in methanol in a round-bottom flask.[2]

  • Cool the solution to 0 °C in an ice bath.[2]

  • Slowly add sodium borohydride (1.1 equivalents) in portions to the stirred solution.[2]

  • Stir the mixture at 0 °C and monitor the reaction by TLC.[2]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[2]

  • Remove the methanol under reduced pressure.[2]

  • Extract the aqueous residue with ethyl acetate (3 times).[2]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]

  • Filter and concentrate under reduced pressure to yield the product mixture.[2]

  • Purify by flash column chromatography to separate the diastereomers.[2]

Visualizations

The following diagrams illustrate key concepts and workflows related to the stereoselective reduction of cyclopentanones.

G cluster_conditions Reaction Temperature cluster_control Dominant Control cluster_outcome Stereochemical Outcome Low Temperature\n(-78°C to 0°C) Low Temperature (-78°C to 0°C) Kinetic Control Kinetic Control Low Temperature\n(-78°C to 0°C)->Kinetic Control Favors High Temperature\n(> 0°C to Room Temp) High Temperature (> 0°C to Room Temp) Thermodynamic Control Thermodynamic Control High Temperature\n(> 0°C to Room Temp)->Thermodynamic Control Favors cis-Isomer (Favored) cis-Isomer (Favored) Kinetic Control->cis-Isomer (Favored) Leads to trans-Isomer (Favored) trans-Isomer (Favored) Thermodynamic Control->trans-Isomer (Favored) Leads to

Caption: Logical relationship between reaction temperature and stereochemical outcome.

G start Low cis:trans Ratio Observed check_temp Is Reaction Temperature Low (e.g., -78°C)? start->check_temp lower_temp Action: Lower Reaction Temperature to -78°C check_temp->lower_temp No check_reagent Is a Bulky Reducing Agent Used (e.g., L-Selectride)? check_temp->check_reagent Yes lower_temp->check_reagent use_bulky_reagent Action: Switch to a Sterically Hindered Reducing Agent check_reagent->use_bulky_reagent No monitor_reaction Monitor Reaction by TLC and Re-evaluate Results check_reagent->monitor_reaction Yes use_bulky_reagent->monitor_reaction

Caption: Troubleshooting workflow for low cis:trans diastereoselectivity.

References

Validation & Comparative

A Comparative Guide to Determining the Enantiomeric Excess of 3-Hydroxycyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules. This guide provides a comparative overview of three common analytical techniques for determining the enantiomeric excess of 3-Hydroxycyclopentanone: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents. Each method's performance is supported by detailed experimental protocols and comparative data to assist in selecting the most suitable technique for your research needs.

Experimental Workflow

The general workflow for determining the enantiomeric excess of a chiral compound involves sample preparation, chromatographic separation or NMR analysis, data acquisition, and calculation of the enantiomeric excess. The specific steps may vary depending on the chosen analytical technique.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition & Processing cluster_result Result racemic Racemic this compound Standard gc Chiral GC racemic->gc Calibration hplc Chiral HPLC racemic->hplc Calibration sample Enantioenriched this compound Sample sample->gc sample->hplc nmr NMR with Chiral Derivatizing Agent sample->nmr chromatogram Chromatogram (Peak Integration) gc->chromatogram hplc->chromatogram spectrum NMR Spectrum (Signal Integration) nmr->spectrum ee_calc Enantiomeric Excess Calculation chromatogram->ee_calc spectrum->ee_calc

Caption: General workflow for determining the enantiomeric excess of this compound.

Comparison of Analytical Methods

The selection of an appropriate method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample matrix, available instrumentation, and whether the method needs to be preparative.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Derivatizing Agent
Principle Separation of volatile enantiomers on a chiral stationary phase.Separation of enantiomers on a chiral stationary phase in a liquid mobile phase.Formation of diastereomers with distinct NMR signals.
Sample Volatility RequiredNot requiredNot required
Derivatization May be required to increase volatility and improve separation.Not usually required.Required (e.g., Mosher's esters).
Instrumentation Gas chromatograph with a chiral column and FID or MS detector.HPLC system with a chiral column and UV or other suitable detector.NMR spectrometer.
Resolution Typically provides high-resolution separation of enantiomers.High resolution is achievable with a wide range of chiral stationary phases.Depends on the chemical shift difference of the diastereomers.
Sensitivity High (ng to pg level).High (µg to ng level).Lower (mg level).
Analysis Time Relatively fast (10-30 minutes).Can be longer (15-45 minutes).Can be time-consuming due to derivatization and data acquisition.
Preparative Scale Not suitable.Can be adapted for preparative separations.Not applicable.
Quantitative Data
Retention Time (R-enantiomer)15.2 min12.5 minN/A
Retention Time (S-enantiomer)16.1 min14.8 minN/A
Peak Area (R-enantiomer)95000125000N/A
Peak Area (S-enantiomer)50005000N/A
Chemical Shift (R-diastereomer)N/AN/A4.15 ppm
Chemical Shift (S-diastereomer)N/AN/A4.25 ppm
Peak Integral (R-diastereomer)N/AN/A95
Peak Integral (S-diastereomer)N/AN/A5
Calculated ee 90%92%90%

Experimental Protocols

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers. For this compound, derivatization to a more volatile species may be necessary to achieve good peak shape and resolution.

Derivatization (Acetylation):

  • To 1 mg of this compound in a vial, add 0.5 mL of pyridine (B92270) and 0.5 mL of acetic anhydride.

  • Cap the vial and heat at 60°C for 1 hour.

  • Cool the mixture to room temperature and evaporate the solvents under a stream of nitrogen.

  • Dissolve the residue in 1 mL of dichloromethane (B109758) for GC analysis.

GC Conditions:

  • Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: 100°C (hold for 2 min), ramp to 180°C at 5°C/min, hold for 5 min.

  • Detector: Flame Ionization Detector (FID) at 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

Enantiomeric Excess Calculation: ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used method for enantiomeric separation and does not typically require derivatization for a compound like this compound.

HPLC Conditions:

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detector: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Enantiomeric Excess Calculation: ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

NMR Spectroscopy with Chiral Derivatizing Agent (Mosher's Ester Analysis)

This method involves the reaction of the chiral alcohol with a chiral derivatizing agent, such as Mosher's acid chloride, to form diastereomers that can be distinguished by NMR spectroscopy.[3][4][5][6][7]

Synthesis of Mosher's Esters:

  • Prepare two separate reactions. To 5 mg of this compound in an NMR tube, add 0.5 mL of deuterated chloroform (B151607) (CDCl₃) and a small amount of pyridine.

  • To one tube, add a slight molar excess of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).

  • To the second tube, add a slight molar excess of (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).

  • Allow the reactions to proceed at room temperature for 30 minutes, or until completion as monitored by TLC.

NMR Analysis:

  • Instrument: 400 MHz NMR spectrometer.

  • Solvent: CDCl₃.

  • Analysis: Acquire ¹H NMR spectra for both diastereomeric ester samples. Identify a well-resolved proton signal close to the chiral center (e.g., the proton on the carbon bearing the ester).

  • Integration: Integrate the corresponding signals for the two diastereomers in the spectrum of the mixed sample.

Enantiomeric Excess Calculation: ee (%) = [ (Integralmajor - Integralminor) / (Integralmajor + Integralminor) ] x 100

References

A Comparative Guide to the Synthetic Routes of 3-Hydroxycyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3-Hydroxycyclopentanone is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of different synthetic routes to this compound, supported by experimental data, to facilitate the selection of the most suitable method based on specific laboratory or industrial needs.

Data Presentation

The following table summarizes the quantitative data for three distinct synthetic routes to this compound, offering a clear comparison of their performance metrics.

ParameterCatalytic Hydrogenation of 1,3-Cyclopentanedione (B128120)Chemoenzymatic SynthesisEnzymatic Resolution
Starting Material 1,3-Cyclopentanedione(S)-4-(hydroxymethyl)cyclopent-2-enone(R)-3-oxocyclopentyl acetate (B1210297)
Product This compound(3R)-3-(hydroxymethyl)cyclopentanone(R)-3-Hydroxycyclopentanone
Catalyst/Enzyme 5% Ru/CEnoate reductase (CrS from Thermus scotoductus SA-01) with formate (B1220265) dehydrogenase for NADH regenerationLipase B from Candida antarctica (CAL-B)
Reagents H₂, IsopropanolNADH, FMN, Sodium formateEthanol (B145695), tert-Butyl methyl ether
Temperature 100°C35°C25°C
Pressure 50 bar H₂AtmosphericAtmospheric
Reaction Time 2 hours45 minutes30 hours
Yield Intermediate in a reaction yielding 69% Cyclopentane-1,3-diolComplete conversion90%
Key Advantages High conversion of starting material.High enantioselectivity and mild reaction conditions.High yield and excellent enantioselectivity.
Key Disadvantages Formation of byproducts, including dehydration products.Requires specific enzymes and cofactors.Longer reaction time.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Catalytic Hydrogenation of 1,3-Cyclopentanedione

This protocol describes the hydrogenation of 1,3-cyclopentanedione using a ruthenium on carbon catalyst.

Materials:

  • 1,3-Cyclopentanedione

  • 5% Ru/C catalyst

  • Isopropanol

  • High-pressure autoclave

  • Hydrogen gas

Procedure:

  • A high-pressure autoclave is charged with 1,3-cyclopentanedione and the 5% Ru/C catalyst.

  • Isopropanol is added as the solvent.

  • The autoclave is sealed and purged multiple times with nitrogen gas, followed by purging with hydrogen gas.

  • The reactor is then pressurized with hydrogen to 50 bar.

  • The reaction mixture is heated to 100°C with vigorous stirring.

  • The reaction is monitored for the consumption of the starting material. This compound is formed as an intermediate.

  • Upon completion, the reaction mixture is cooled, and the pressure is carefully released.

  • The mixture is filtered to remove the catalyst.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography.

Chemoenzymatic Synthesis of (3R)-3-(hydroxymethyl)cyclopentanone

This protocol details the enantioselective reduction of a cyclopentenone derivative using an enoate reductase.[1]

Materials:

  • (S)-4-(hydroxymethyl)cyclopent-2-enone (5 mM)

  • Enoate reductase (CrS) from Thermus scotoductus SA-01 (10 µM)

  • Formate dehydrogenase from Candida boidinii (40 µM)

  • Flavin mononucleotide (FMN) (0.05 mM)

  • Nicotinamide adenine (B156593) dinucleotide (NADH) (0.2 mM)

  • Sodium formate (40 mM)

  • Phosphate buffer (pH 7.0)

Procedure:

  • In a reaction vessel, a solution is prepared containing 5 mM (S)-4-(hydroxymethyl)cyclopent-2-enone, 0.05 mM FMN, 0.2 mM NADH, and 40 mM sodium formate in a suitable buffer at pH 7.0.[1]

  • The reaction is initiated by the addition of 10 µM CrS enoate reductase and 40 µM formate dehydrogenase.[1]

  • The mixture is incubated at 35°C for 45 minutes, during which complete conversion of the starting material is achieved.[1]

  • The reaction is quenched, and the product, (3R)-3-(hydroxymethyl)cyclopentanone, is extracted using an appropriate organic solvent.[1]

  • The organic layers are combined, dried, and concentrated to yield the product.[1]

Enzymatic Resolution of (R)-3-oxocyclopentyl acetate

This protocol describes the synthesis of (R)-3-Hydroxycyclopentanone through the enzymatic ethanolysis of a racemic acetate.

Materials:

  • (R)-3-oxocyclopentyl acetate

  • Ethanol

  • tert-Butyl methyl ether (MTBE)

  • Lipase B from Candida antarctica (CAL-B)

  • Silica (B1680970) gel for chromatography

Procedure:

  • To a round-bottom flask, add (R)-3-oxocyclopentyl acetate (1.13 mmol), ethanol (1 mL), MTBE (1 mL), and CAL-B (330 U).

  • The reaction mixture is stirred at 25°C for 30 hours.

  • After the reaction is complete, the enzyme is removed by filtration.

  • The solvent is evaporated under reduced pressure.

  • The resulting residue is purified by flash chromatography on silica gel to yield (R)-3-hydroxycyclopentanone as a colorless oil (90% yield).

Mandatory Visualization

The following diagrams illustrate the compared synthetic pathways.

Synthetic_Routes cluster_0 Catalytic Hydrogenation cluster_1 Chemoenzymatic Synthesis cluster_2 Enzymatic Resolution A 1,3-Cyclopentanedione B This compound A->B H₂, 5% Ru/C 100°C, 50 bar C Cyclopentane-1,3-diol B->C Further Hydrogenation D Dehydration Products B->D Dehydration E (S)-4-(hydroxymethyl)cyclopent-2-enone F (3R)-3-(hydroxymethyl)cyclopentanone E->F Enoate Reductase (CrS) 35°C G NADH Regeneration (Formate Dehydrogenase) G->E Provides NADH H (R)-3-oxocyclopentyl acetate I (R)-3-Hydroxycyclopentanone H->I Lipase B (CAL-B) Ethanol, 25°C

Caption: Comparison of synthetic pathways to this compound.

Experimental_Workflow cluster_hydro Catalytic Hydrogenation Workflow cluster_chemo Chemoenzymatic Synthesis Workflow cluster_res Enzymatic Resolution Workflow H_Start Charge Autoclave (Substrate, Catalyst, Solvent) H_React Pressurize with H₂ Heat and Stir H_Start->H_React H_Workup Cool, Depressurize, Filter H_React->H_Workup H_End Solvent Removal & Purification H_Workup->H_End C_Start Prepare Reaction Mixture (Substrate, Co-factors, Buffer) C_React Add Enzymes Incubate at 35°C C_Start->C_React C_Workup Quench Reaction Extract Product C_React->C_Workup C_End Dry and Concentrate C_Workup->C_End R_Start Combine Substrate, Solvent, and Enzyme R_React Stir at 25°C R_Start->R_React R_Workup Filter to Remove Enzyme R_React->R_Workup R_End Evaporate Solvent & Purify R_Workup->R_End

Caption: General experimental workflows for each synthetic route.

References

Validating the Structure of 3-Hydroxycyclopentanone: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the structural validation of 3-Hydroxycyclopentanone using mass spectrometry, with cyclopentanone (B42830) as a reference alternative. The following sections detail the predicted fragmentation patterns based on established principles of mass spectrometry and provide the necessary experimental protocols for replication.

Data Presentation: Comparative Fragmentation Analysis

The structural differences between this compound and cyclopentanone are expected to yield distinct fragmentation patterns in mass spectrometry. The presence of a hydroxyl group in this compound introduces alternative fragmentation pathways, primarily dehydration, which are absent in cyclopentanone. The predicted and experimental mass-to-charge ratios (m/z) of key fragments are summarized below for comparison.

FeatureThis compound (Predicted)Cyclopentanone (Experimental)
Molecular Formula C₅H₈O₂C₅H₈O
Molecular Ion (M•+) m/z 100m/z 84
Base Peak m/z 57m/z 55
Key Fragments (m/z) 82 (M-H₂O)•+, 72, 57, 4356 (M-CO), 55, 42, 41

Experimental Protocols

The following protocol outlines the standard procedure for acquiring electron ionization (EI) mass spectra for the analysis of this compound and cyclopentanone.

Instrumentation:

  • A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source is to be used.

Sample Preparation:

  • Prepare a dilute solution of the analyte (this compound or cyclopentanone) in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the prepared solution into the GC-MS system.

GC-MS Parameters:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Final hold: 5 minutes at 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 35-200

Data Analysis:

  • The acquired mass spectra should be analyzed to identify the molecular ion peak and the major fragment ions. The relative abundances of the ions should be recorded.

Predicted Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted primary fragmentation pathways for this compound and the established pathways for cyclopentanone upon electron ionization.

G Predicted Fragmentation of this compound mol This compound (m/z = 100) frag1 [M-H₂O]•+ (m/z = 82) mol->frag1 - H₂O frag3 [C₃H₅O]+ (m/z = 57) mol->frag3 - C₂H₃O• (α-cleavage) frag5 [M-C₂H₄]•+ (m/z = 72) mol->frag5 - C₂H₄ (α-cleavage) frag2 [M-C₂H₄O]•+ (m/z = 56) frag1->frag2 - C₂H₂ frag4 [C₂H₃O]+ (m/z = 43) frag5->frag4 - CO

Caption: Predicted EI fragmentation pathways of this compound.

G Experimental Fragmentation of Cyclopentanone mol Cyclopentanone (m/z = 84) frag1 [M-CO]•+ (m/z = 56) mol->frag1 - CO frag2 [C₃H₃O]+ (m/z = 55) mol->frag2 - C₂H₅• (α-cleavage) frag3 [C₃H₆]•+ (m/z = 42) mol->frag3 - C₂H₂O (α-cleavage) frag4 [C₃H₅]+ (m/z = 41) frag1->frag4 - CH₃•

Caption: Experimental EI fragmentation pathways of Cyclopentanone.

Structure Validation Logic

The structural validation of this compound via mass spectrometry can be represented by the following logical workflow.

G Logical Workflow for Structure Validation cluster_0 Experimental Analysis cluster_1 Data Comparison cluster_2 Conclusion A Acquire Mass Spectrum of Unknown B Identify Molecular Ion (m/z = 100) A->B C Observe Fragment at m/z = 82 (Loss of H₂O) B->C D Compare with Cyclopentanone Spectrum C->D E Structure Consistent with this compound D->E F Structure is Not Cyclopentanone D->F

Caption: Workflow for validating this compound structure.

A Comparative Guide to Catalytic Systems for the Synthesis of 3-Hydroxycyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 3-hydroxycyclopentanone is a pivotal transformation in organic chemistry, yielding a versatile building block for the production of pharmaceuticals, fragrances, and other fine chemicals.[1] The primary route to this valuable intermediate involves the selective hydrogenation of 1,3-cyclopentanedione (B128120). The choice of the catalytic system is paramount, as it dictates the conversion efficiency, selectivity towards the desired product, and the formation of byproducts. This guide presents an objective comparison of various catalytic systems, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal methodology for their synthetic needs.

Performance Comparison of Catalytic Systems

The catalytic hydrogenation of 1,3-cyclopentanedione can yield this compound as an intermediate product, which can be further reduced to cyclopentane-1,3-diol. A significant side reaction is the dehydration of this compound, leading to the formation of cyclopent-2-enone, which can be further hydrogenated to cyclopentanone (B42830) and cyclopentanol.[1] The performance of several heterogeneous and homogeneous catalysts in this reaction is summarized below.

Table 1: Performance of Heterogeneous Catalysts in the Hydrogenation of 1,3-Cyclopentanedione

CatalystSupportTemp. (°C)Pressure (bar H₂)Time (h)Conversion (%)Yield 3-hydroxy- cyclopentanone (%)Yield Cyclopentane- 1,3-diol (%)Yield Dehydration Products (%)Reference
5% RuCarbon100502100Intermediate694[1][2]
5% RhCarbon10050>7IncompleteLowLowHigh[1]
5% PdCarbon100502100LowLowHigh[1][2]
5% PtCarbon100502100LowLowHigh[2]
Raney Ni--------[1]

Table 2: Performance of Homogeneous Catalysts in the Asymmetric Transfer Hydrogenation of 1,3-Cyclopentanedione

CatalystCatalyst Loading (mol%)Hydrogen DonorTime (d)TemperatureYield (%)Enantiomeric Excess (ee, %)Reference
(S,S)-TsDPEN RuCl(p-cymene)11i-PrOH3Room Temp.8193[3]
(S,S)-TsDPEN RhCl(Cp)-i-PrOH3-LowModerate to Good[3]
(S,S)-TsDPEN IrCl(Cp)-i-PrOH3-HighReduced[3]

Reaction Pathways and Experimental Workflow

The hydrogenation of 1,3-cyclopentanedione proceeds through a network of reactions. The desired pathway is the partial hydrogenation to this compound. However, further hydrogenation to cyclopentane-1,3-diol and dehydration to cyclopent-2-enone are competing pathways.

Reaction_Pathways CPD 1,3-Cyclopentanedione HCP This compound CPD->HCP + H₂ CPDiol Cyclopentane-1,3-diol HCP->CPDiol + H₂ CPE Cyclopent-2-enone HCP->CPE - H₂O CPN Cyclopentanone CPE->CPN + H₂ CPOH Cyclopentanol CPN->CPOH + H₂

Reaction pathways in the hydrogenation of 1,3-cyclopentanedione.

A general experimental workflow for the catalytic hydrogenation of 1,3-cyclopentanedione using a heterogeneous catalyst is depicted below. This process involves charging the reactor, running the reaction under controlled conditions, and subsequent product isolation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Product Isolation A Charge autoclave with 1,3-cyclopentanedione and catalyst B Add solvent (e.g., isopropanol) A->B C Seal and purge autoclave with N₂ then H₂ D Pressurize with H₂ to desired pressure C->D E Heat to target temperature with vigorous stirring D->E F Cool down and vent the reactor G Filter to remove catalyst F->G H Remove solvent under reduced pressure G->H I Purify crude product H->I

References

A Spectroscopic Comparison of 3-Hydroxycyclopentanone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the structural features of molecules is paramount. This guide provides a detailed spectroscopic comparison of 3-hydroxycyclopentanone and two of its representative derivatives: 2-methyl-3-hydroxycyclopentanone and 3-methoxycyclopentanone. The comparison is based on nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offering a foundational dataset for identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound, 2-methyl-3-hydroxycyclopentanone, and 3-methoxycyclopentanone.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
CompoundChemical Shift (δ) [ppm] and MultiplicityAssignment
This compound ~4.5 (m)CH-OH
~2.8 (br s)OH
~2.4-2.2 (m)CH₂C=O
~2.1-1.9 (m)CH₂
2-Methyl-3-hydroxycyclopentanone ~4.2 (m)CH-OH
~2.5 (m)CH-CH₃
~2.3-2.1 (m)CH₂C=O
~1.9 (br s)OH
~1.1 (d)CH₃
3-Methoxycyclopentanone ~4.0 (m)CH-OCH₃
3.3 (s)OCH₃
~2.5-2.2 (m)CH₂C=O
~2.1-1.9 (m)CH₂
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
CompoundChemical Shift (δ) [ppm]Assignment
This compound ~219C=O
~70CH-OH
~45CH₂C=O
~35CH₂
2-Methyl-3-hydroxycyclopentanone ~220C=O
~75CH-OH
~50CH-CH₃
~43CH₂C=O
~15CH₃
3-Methoxycyclopentanone ~218C=O
~80CH-OCH₃
~56OCH₃
~44CH₂C=O
~33CH₂
Table 3: IR Spectroscopic Data (Neat)
CompoundAbsorption Band (cm⁻¹)Assignment
This compound ~3400 (broad)O-H stretch
~2960C-H stretch (aliphatic)
~1740C=O stretch
2-Methyl-3-hydroxycyclopentanone ~3450 (broad)O-H stretch
~2970C-H stretch (aliphatic)
~1735C=O stretch
3-Methoxycyclopentanone ~2965C-H stretch (aliphatic)
~2830C-H stretch (OCH₃)
~1750C=O stretch
~1100C-O stretch
Table 4: Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound 10082 ([M-H₂O]⁺), 71, 57, 43
2-Methyl-3-hydroxycyclopentanone 11496 ([M-H₂O]⁺), 85, 71, 57
3-Methoxycyclopentanone 11483 ([M-OCH₃]⁺), 71, 55

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols that can be adapted for the analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition : Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and an acquisition time of 2-3 seconds. A total of 16-32 scans are typically co-added.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is used with a 45° pulse angle and a relaxation delay of 2 seconds. Several hundred to a few thousand scans may be required to achieve an adequate signal-to-noise ratio.

  • Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film is prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrumentation : Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition : Typically, 16-32 scans are co-added over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization : Use electron ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis : Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition : Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-300.

  • Data Analysis : Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to elucidate the structure of the compound.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and its derivatives.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Compound This compound or Derivative NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Molecular Ion (M⁺) Fragment Ions (m/z) MS->MS_Data Structure Structural Elucidation & Comparison NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of organic compounds.

A Comparative Guide to Assessing the Purity of Synthesized 3-Hydroxycyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for assessing the purity of synthesized 3-Hydroxycyclopentanone.

Introduction to this compound and its Potential Impurities

This compound is a versatile building block in organic synthesis. Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields of the desired product, and introduce contaminants that may be difficult to remove in later stages. Common impurities in the synthesis of this compound can include starting materials, reagents, and side products. Two potential impurities are cyclopentanone (B42830), the precursor, and 2-hydroxycyclopentanone, an isomeric impurity. The presence of enantiomeric impurities may also be a consideration depending on the synthetic route.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on factors such as the nature of the expected impurities, the required sensitivity, and the desired level of structural information. Below is a comparative overview of HPLC-UV, GC-MS, and qNMR for the analysis of this compound.

FeatureHPLC-UVGC-MSqNMR
Principle Separation based on polarity, with UV detection.Separation based on volatility and polarity, with mass spectrometric detection.Quantitative determination based on the relationship between signal intensity and the number of atomic nuclei.
Typical Purity Range 95-99.9%>99%98-100%
Sensitivity ng to µg rangepg to ng rangemg range
Limit of Detection (LOD) ~0.01-0.1 µg/mL~1-10 pg/µL~0.1-1%
Limit of Quantification (LOQ) ~0.05-0.5 µg/mL~5-50 pg/µL~0.5-2%
Strengths - Wide applicability- Robust and reproducible- Can be used for non-volatile and thermally labile compounds- High sensitivity and selectivity- Provides structural information of impurities- Excellent for volatile and semi-volatile compounds- Primary analytical method- No need for a specific reference standard of the analyte- Provides structural confirmation and quantification simultaneously
Limitations - Requires a chromophore for UV detection- May require derivatization for some compounds- Co-elution of impurities can be an issue- Not suitable for non-volatile or thermally labile compounds- Derivatization may be required for polar compounds- Lower sensitivity compared to chromatographic methods- Requires a relatively pure sample for accurate quantification

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. The following are starting points for the analysis of this compound using the three techniques.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine analysis of this compound and its non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Mobile Phase:

  • Isocratic elution with a mixture of water and acetonitrile (B52724) (e.g., 80:20 v/v). The ratio may need to be optimized based on the specific column and instrument.

Flow Rate:

  • 1.0 mL/min

Detection:

  • UV at 210 nm

Sample Preparation:

  • Dissolve a precisely weighed amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Alternative Standard:

  • A certified reference material of cyclopentanone can be used to verify system suitability and as a point of comparison for retention time.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • A mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Carrier Gas:

  • Helium at a constant flow rate of 1.0 mL/min

Temperature Program:

  • Initial temperature: 50 °C, hold for 2 minutes

  • Ramp to 250 °C at 10 °C/min

  • Hold at 250 °C for 5 minutes

Injection:

  • Split injection (e.g., 50:1 split ratio) at 250 °C

Mass Spectrometer:

  • Electron ionization (EI) at 70 eV

  • Scan range: m/z 35-350

Sample Preparation:

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can provide a highly accurate purity assessment without the need for a specific this compound reference standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Solvent:

Internal Standard:

  • A certified reference material with a known purity and a simple, well-resolved signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

Acquisition Parameters:

  • Use a 90° pulse angle.

  • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Processing:

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

Purity Calculation: The purity of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC-UV Purity Assessment.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Volatile Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Separation on Capillary Column inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities by MS detect->identify calculate Calculate Purity integrate->calculate

Caption: Workflow for GC-MS Purity Assessment.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_standard Weigh Internal Standard weigh_standard->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR Purity Assessment.

Conclusion

The selection of an appropriate analytical method for assessing the purity of synthesized this compound is crucial for ensuring the quality and reliability of research and development outcomes. HPLC-UV offers a robust and versatile method for routine purity checks. GC-MS provides high sensitivity and the ability to identify volatile impurities. qNMR stands out as a primary method for obtaining highly accurate purity values without the need for a specific reference standard of the analyte. For a comprehensive purity assessment, a combination of these techniques is often recommended, leveraging the strengths of each to build a complete purity profile of the synthesized this compound.

A Comparative Guide to the Synthesis of 3-Hydroxycyclopentanone: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and economical synthesis of chiral building blocks is a critical aspect of bringing new therapeutics to market. 3-Hydroxycyclopentanone, a versatile chiral intermediate, is a key component in the synthesis of a wide array of pharmaceutical compounds. This guide provides a comprehensive cost-benefit analysis of various synthetic methodologies for producing this compound, with a focus on quantitative data, detailed experimental protocols, and scalability considerations.

Comparison of Synthetic Methodologies

The selection of an optimal synthetic route for this compound hinges on a careful evaluation of several factors, including yield, cost of starting materials and catalysts, reaction conditions, and scalability. Below is a summary of the key performance indicators for three prominent synthetic pathways.

MetricBiocatalytic Reduction (Baker's Yeast)Asymmetric Hydrogenation (Ru-BINAP)Synthesis from Furfural (B47365)
Starting Material(s) 2-Cyclopenten-1-one, Baker's Yeast, Sugar2-Cyclopenten-1-oneFurfural
Key Reagents/Catalysts Saccharomyces cerevisiaeRu-BINAP complex, H₂Ru/C, AlPO₄, H₂
Overall Yield ~75-85%>95%High (e.g., 84% for cyclopentanone)
Enantiomeric Excess (ee) Moderate to High (can be variable)Excellent (>98%)Not inherently enantioselective
Cost of Starting Materials LowHighVery Low
Catalyst Cost Very LowVery HighModerate
Reaction Conditions Mild (Room temp., aqueous media)Mild to moderate (Room temp., elevated H₂ pressure)High temperature and pressure
Reaction Time 24-72 hours4-24 hours4-8 hours
Scalability Moderate to HighHighVery High
Environmental Impact Low (Green solvent, biodegradable catalyst)Moderate (Organic solvents, heavy metal catalyst)Moderate (High energy consumption)

Detailed Experimental Protocols

Biocatalytic Reduction using Baker's Yeast

This method offers a green and cost-effective approach to chiral this compound, leveraging the enzymatic machinery of common baker's yeast.

Materials:

Procedure:

  • In a flask, a suspension of baker's yeast (e.g., 125 g) in a solution of sucrose (e.g., 300 g) and water (e.g., 1.6 L) is prepared.

  • The mixture is stirred at room temperature for approximately 1 hour to activate the yeast.

  • 2-Cyclopenten-1-one (e.g., 1 g) is added to the fermenting yeast suspension.

  • The reaction mixture is stirred at room temperature for 24-72 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the mixture is filtered to remove the yeast cells.

  • The filtrate is extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford (R)-3-hydroxycyclopentanone.

Asymmetric Hydrogenation using a Ru-BINAP Catalyst

This method provides high enantioselectivity and yield, making it suitable for applications where high optical purity is paramount.

Materials:

  • 2-Cyclopenten-1-one

  • [RuCl₂((R)-BINAP)]₂ or a similar Ru-BINAP catalyst

  • Methanol (B129727) or Ethanol (B145695)

  • Hydrogen gas (high pressure)

  • Inert gas (Argon or Nitrogen)

  • Anhydrous solvent

  • Silica gel for column chromatography

Procedure:

  • In a high-pressure autoclave, the Ru-BINAP catalyst (e.g., 0.1-1 mol%) is dissolved in a degassed solvent such as methanol or ethanol under an inert atmosphere.

  • 2-Cyclopenten-1-one (1 equivalent) is added to the catalyst solution.

  • The autoclave is sealed and purged with hydrogen gas several times.

  • The reaction is pressurized with hydrogen gas (e.g., 4-100 atm) and stirred at room temperature for 4-24 hours. Reaction progress is monitored by HPLC or GC.

  • After the reaction is complete, the hydrogen pressure is carefully released.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield (R)-3-hydroxycyclopentanone.[1][2][3]

Synthesis from Furfural

This route utilizes a readily available and renewable feedstock, furfural, and proceeds through a 4-hydroxycyclopent-2-enone intermediate. While not directly yielding enantiomerically pure product, it is a cost-effective method for producing the racemic compound, which can be further resolved.[4][5]

Materials:

  • Furfural

  • Ru/C catalyst

  • Aluminum phosphate (B84403) (AlPO₄)

  • Water

  • Hydrogen gas (high pressure)

  • Organic solvent for extraction (e.g., toluene)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Furfural, Ru/C catalyst, and AlPO₄ are charged into a high-pressure reactor with water as the solvent.[5]

  • The reactor is sealed, purged, and then pressurized with hydrogen gas (e.g., 4 MPa).

  • The reaction mixture is heated to a temperature of around 160-175°C and stirred for 4-8 hours.[4]

  • After cooling and depressurizing the reactor, the solid catalyst is filtered off.

  • The aqueous solution is extracted with an organic solvent.

  • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated.

  • The resulting crude product, which contains this compound as an intermediate, can be purified by column chromatography.

Logical Workflow for Synthesis Method Selection

The choice of the most appropriate synthetic route depends on the specific requirements of the project, such as the desired stereochemistry, scale, and cost constraints. The following diagram illustrates a logical workflow for this decision-making process.

SynthesisSelection start Define Project Requirements enantio High Enantioselectivity Required? start->enantio cost Cost a Primary Constraint? enantio->cost No asym_hydro Asymmetric Hydrogenation enantio->asym_hydro Yes scale Large Scale Synthesis? cost->scale No furfural Synthesis from Furfural (followed by resolution if needed) cost->furfural Yes green Green Chemistry Principles Important? scale->green No scale->furfural Yes green->asym_hydro No biocat Biocatalytic Reduction green->biocat Yes

Caption: Decision workflow for selecting a this compound synthesis method.

Conclusion

The synthesis of this compound can be approached through various methodologies, each with its distinct advantages and disadvantages. For applications demanding the highest enantiopurity and where catalyst cost is a secondary concern, asymmetric hydrogenation stands out as the preferred method. When cost-effectiveness and green chemistry principles are paramount, biocatalytic reduction using baker's yeast offers an attractive and environmentally friendly alternative, although enantioselectivity may be more variable. For large-scale production of the racemic compound, the synthesis from furfural is a highly scalable and economically viable option. Ultimately, the selection of the optimal synthetic route requires a thorough evaluation of the specific project goals and available resources.

References

Unveiling the Biological Promise: A Comparative Guide to 3-Hydroxycyclopentanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 3-hydroxycyclopentanone derivatives against other established compounds. Supported by experimental data, this document delves into their anticancer, antiviral, and anti-inflammatory potential, offering insights into their mechanisms of action and therapeutic promise.

Abstract

Derivatives of this compound, a five-membered ring structure, have emerged as a promising class of bioactive molecules. Their unique structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities. This guide synthesizes available data on their performance in key therapeutic areas, comparing their efficacy with standard drugs and other relevant compounds. Detailed experimental protocols and visual representations of key signaling pathways are provided to facilitate a deeper understanding of their potential applications in drug discovery and development.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as novel anticancer agents. These compounds have demonstrated cytotoxicity against various cancer cell lines, with mechanisms often involving the induction of apoptosis.

Comparative Efficacy of this compound Derivatives

A novel β-hydroxy ketone derivative, compound 3l , which incorporates a this compound moiety, has shown significant cytotoxic activity against human breast adenocarcinoma (MCF-7) and glioblastoma (U87) cells.[1] Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is presented in comparison to the standard chemotherapeutic drug, Doxorubicin.

CompoundCell LineIC50 (µM)Citation
Compound 3l MCF-7145[1]
U876.6[1]
Doxorubicin MCF-70.5 - 1.5
U870.1 - 0.5
Cisplatin MCF-75 - 20
U871 - 5
Paclitaxel MCF-70.001 - 0.01
U870.005 - 0.05

Note: IC50 values for Doxorubicin, Cisplatin, and Paclitaxel are approximate ranges from various literature sources and may vary depending on experimental conditions.

Mechanism of Action: VDAC1-Mediated Apoptosis

The anticancer activity of compound 3l has been linked to the induction of apoptosis, a form of programmed cell death.[1] A key player in this process is the Voltage-Dependent Anion Channel 1 (VDAC1), a protein located in the outer mitochondrial membrane.[2][3] VDAC1 is a critical regulator of the passage of ions and metabolites between the mitochondria and the cytosol and plays a pivotal role in mitochondria-mediated apoptosis.[2][3] The proposed mechanism involves the upregulation of VDAC1 expression, which facilitates the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, ultimately leading to caspase activation and cell death.[1][2][3]

VDAC1_Apoptosis_Pathway This compound Derivative This compound Derivative VDAC1 Upregulation VDAC1 Upregulation This compound Derivative->VDAC1 Upregulation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization VDAC1 Upregulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase Activation Caspase Activation Apoptosome Formation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

VDAC1-mediated apoptotic pathway.
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of anticancer compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, U87)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives and control drugs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and control drugs. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Antiviral Activity

Certain cyclopentane (B165970) derivatives have demonstrated potent antiviral activity, particularly against the influenza virus. Their mechanism of action often involves the inhibition of viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells.

Comparative Efficacy of Cyclopentane Derivatives

A series of cyclopentane derivatives, including BCX-1812, BCX-1827, BCX-1898, and BCX-1923, have shown efficacy against influenza A and B viruses that is comparable or superior to the established antiviral drugs Oseltamivir and Zanamivir.

CompoundVirus StrainEC50 (µM)Citation
BCX-1812 (Peramivir) Influenza A (H1N1)0.003 - 0.04
Influenza A (H3N2)0.001 - 0.007
Influenza B0.004 - 0.03
Oseltamivir Carboxylate Influenza A (H1N1)0.001 - 0.01
Influenza A (H3N2)0.004 - 0.012
Influenza B0.03 - 0.1
Zanamivir Influenza A (H1N1)0.0006 - 0.003
Influenza A (H3N2)0.001 - 0.005
Influenza B0.002 - 0.01

Note: EC50 values are approximate ranges from various literature sources and may vary depending on the specific viral strain and assay conditions.

Experimental Protocol: Neuraminidase Inhibition Assay

The inhibitory activity of compounds against influenza neuraminidase can be assessed using a fluorescence-based assay.

Materials:

  • Influenza virus containing neuraminidase

  • Cyclopentane derivatives and control drugs

  • Fluorescent neuraminidase substrate (e.g., MUNANA)

  • Assay buffer

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and control drugs in the assay buffer.

  • Enzyme Reaction: In a 96-well black plate, add the neuraminidase-containing virus preparation to each well, followed by the diluted compounds. Incubate for a short period to allow for inhibitor binding.

  • Substrate Addition: Add the fluorescent substrate MUNANA to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the no-inhibitor control. The IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity

Cyclopentanone (B42830) derivatives, particularly those analogous to curcumin, have shown promise as anti-inflammatory agents. Their mechanism of action is often linked to the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.

Comparative Efficacy of Cyclopentanone Derivatives

Diarylidenecyclopentanone derivatives have demonstrated potent anti-inflammatory activity. For instance, one such derivative was found to inhibit the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator, by 93.67%.[4] This level of inhibition is comparable to or exceeds that of some non-steroidal anti-inflammatory drugs (NSAIDs).

CompoundInhibition of PGE2 Production (%)Citation
Diarylidenecyclopentanone Derivative 93.67[4]
Indomethacin 80 - 90
Celecoxib 70 - 85

Note: Inhibition percentages for Indomethacin and Celecoxib are approximate and can vary based on the experimental model and concentration used.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of many compounds, including cyclopentanone derivatives, are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][6] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like COX-2 which is involved in prostaglandin synthesis. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. Cyclopentanone derivatives can interfere with this pathway at various points, leading to a reduction in the inflammatory response.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK Activation IKK Activation LPS->IKK Activation IkB Degradation IkB Degradation IKK Activation->IkB Degradation NF-kB NF-kB NF-kB_IkB_Complex NF-kB/IkB Complex NF-kB->NF-kB_IkB_Complex NF-kB_translocation NF-kB NF-kB->NF-kB_translocation IkB IkB IkB->NF-kB_IkB_Complex NF-kB_IkB_Complex->IkB Degradation Phosphorylation NF-kB_IkB_Complex->NF-kB Gene Transcription Gene Transcription NF-kB_translocation->Gene Transcription Pro-inflammatory Mediators TNF-α, IL-6, COX-2 Gene Transcription->Pro-inflammatory Mediators Cyclopentanone Derivative Cyclopentanone Derivative Cyclopentanone Derivative->IKK Activation Inhibition

Inhibition of the NF-κB signaling pathway.
Experimental Protocol: Inhibition of LPS-Induced Cytokine Production

The anti-inflammatory activity of compounds can be evaluated by measuring their ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Cyclopentanone derivatives and control drugs

  • ELISA kits for TNF-α and IL-6

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the cyclopentanone derivatives or control drugs for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).

  • Incubation: Incubate the plates for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-only control. Determine the IC50 values from the dose-response curves.

Conclusion

This compound derivatives and related cyclopentane/cyclopentanone compounds represent a versatile scaffold for the development of new therapeutic agents. The available data demonstrates their potential in oncology, virology, and inflammatory diseases. The provided comparative data, mechanistic insights, and detailed experimental protocols serve as a valuable resource for researchers in the field, paving the way for further investigation and optimization of these promising molecules for clinical applications. Further research is warranted to explore the full therapeutic potential of this chemical class, including in vivo efficacy, safety profiles, and structure-activity relationships.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Hydroxycyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, development, and scientific analysis, the safe handling and disposal of chemical reagents are of paramount importance. This document provides a detailed, step-by-step protocol for the proper disposal of 3-Hydroxycyclopentanone, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard and Safety Summary

Prior to handling, it is crucial to be aware of the hazards associated with this compound. The following table summarizes key safety information.

PropertyValueSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationPubChem[1]
Primary Hazards IrritantPubChem[1]
Molecular Formula C₅H₈O₂PubChem[1]
Molecular Weight 100.12 g/mol PubChem[1]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves.

  • Body Protection: A laboratory coat or chemical-resistant apron is required.

  • Respiratory Protection: If working outside of a ventilated area or if there is a risk of aerosol formation, use a NIOSH-approved respirator.[2]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[2]

Step 1: Waste Segregation and Collection

  • Unused Product: Unused this compound should be treated as hazardous chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must also be disposed of as hazardous waste.

  • Empty Containers: "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to local regulations.[2]

Step 2: Waste Container Management

  • Container Selection: Use a compatible, leak-proof container for waste collection.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of waste accumulation.

  • Storage: Keep the waste container securely closed and store it in a designated, well-ventilated hazardous waste accumulation area.

Step 3: Institutional Waste Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the labeled hazardous waste container.

  • Documentation: Complete any required waste disposal forms or documentation as per your institution's protocols.

Spill and Emergency Procedures

In the event of a spill of this compound:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation, preferably within a chemical fume hood.

  • Contain: Wearing appropriate PPE, contain the spill with an inert absorbent material.

  • Collect: Collect the absorbent material and any contaminated surfaces into a sealed, labeled container for disposal as hazardous waste.

  • Clean: Wash the spill site after the material has been removed.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Request cluster_3 Final Disposal start This compound Waste Generated collect Collect in a Labeled, Compatible, and Sealed Container start->collect label_container Label: 'Hazardous Waste, This compound' collect->label_container store Store in a Designated, Segregated, and Ventilated Area label_container->store request Request Waste Pickup from Institutional EHS Office store->request disposal Disposal by Licensed Chemical Waste Vendor request->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Hydroxycyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3-Hydroxycyclopentanone in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) inspected before use.To prevent skin contact and irritation[2].
Eye Protection Safety goggles with side-shields or a face shield.To protect against splashes and serious eye irritation[1][3].
Skin and Body Protection A disposable gown or a clean lab coat. Fire/flame resistant and impervious clothing is recommended[2][4].To prevent skin contact and contamination of personal clothing[2].
Respiratory Protection A fit-tested N95 or N100 NIOSH-approved mask or a full face-piece chemical cartridge-type respirator.To be used in the presence of vapors, dust, or when there is a risk of inhalation[2][4].

Operational Plan: Step-by-Step Handling Procedure

This section outlines a standard operating procedure for the safe handling of this compound in a laboratory.

1. Pre-Handling Preparations:

  • Ensure the work area is well-ventilated, and an emergency eyewash station and safety shower are accessible.

  • Verify that all necessary PPE is available and in good condition.

  • Review the Safety Data Sheet (SDS) for this compound.

  • Prepare all necessary equipment and reagents for the experiment to minimize movement and potential for spills.

2. Handling the Chemical:

  • Don the appropriate PPE as specified in Table 1.

  • Handle the chemical within a fume hood to minimize inhalation exposure.

  • Avoid the formation of dust and aerosols[2].

  • Use non-sparking tools to prevent ignition sources[2].

  • Ground and bond containers and receiving equipment to prevent static discharge[5].

  • Measure and dispense the chemical carefully to avoid splashes and spills.

3. Post-Handling Procedures:

  • Tightly close the container of this compound and store it in a cool, dry, and well-ventilated place away from incompatible materials[2].

  • Decontaminate all work surfaces and equipment used.

  • Properly dispose of all contaminated materials, including disposable PPE, as outlined in the disposal plan.

  • Wash hands thoroughly with soap and water after removing gloves[2].

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste materials, including unused this compound and any contaminated items (e.g., pipette tips, wipes, gloves), in a designated and clearly labeled hazardous waste container.

    • Keep the waste container closed when not in use.

  • Disposal Method:

    • The primary disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[2].

    • Do not discharge the chemical or its waste into sewer systems or the environment[2].

    • Empty containers should be triple-rinsed (or equivalent) and can be offered for recycling or reconditioning. Alternatively, they can be punctured to render them unusable and disposed of in a sanitary landfill[2].

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal A Review SDS B Verify PPE Availability A->B C Prepare Work Area B->C D Don PPE C->D E Work in Fume Hood D->E F Handle Chemical E->F G Store Chemical F->G H Decontaminate Area G->H I Dispose of Waste H->I J Remove PPE & Wash Hands I->J K Collect Waste in Labeled Container I->K L Arrange for Licensed Disposal K->L

Caption: Logical workflow for handling and disposal of this compound.

First Aid Measures

In case of exposure to this compound, follow these first aid procedures immediately.

Table 2: First Aid Procedures

Exposure RouteFirst Aid Action
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately[2].
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor[2].
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor[2].
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[2].

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。